molecular formula C9H15IN2O2 B1532699 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole CAS No. 1255147-51-3

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1532699
CAS No.: 1255147-51-3
M. Wt: 310.13 g/mol
InChI Key: QDBACASHPVZVQK-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C9H15IN2O2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBACASHPVZVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(C=N1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Protocol: Synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., BTK inhibitors) and other heterocyclic scaffolds. The protocol utilizes a convergent synthetic strategy via the regiospecific N-alkylation of 4-iodopyrazole.

This guide prioritizes process robustness and scalability , selecting reagents that minimize side reactions (such as acetal hydrolysis) while maximizing yield.

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Strategy

The target molecule contains three distinct functionalities:

  • Pyrazole Core: The central aromatic scaffold.

  • C4-Iodide: A handle for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C1-Acetal Tail: A masked aldehyde, serving as a linker precursor for reductive amination or cyclization.

Route Selection: We employ a Convergent Alkylation Strategy (Route A) rather than de novo cyclization.

  • Why: 4-Iodopyrazole is commercially available and highly stable. Introducing the iodine atom after alkylating the acetal (Route B) poses a risk: standard iodination conditions (e.g.,

    
     or 
    
    
    
    ) are often acidic or oxidative, potentially degrading the sensitive acetal moiety.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: This compound Disconnection Disconnection: N-Alkylation Target->Disconnection Retrosynthesis SM1 Starting Material 1: 4-Iodopyrazole Disconnection->SM1 SM2 Starting Material 2: Bromoacetaldehyde diethyl acetal Disconnection->SM2

Caption: Retrosynthetic disconnection revealing the convergent assembly of the pyrazole core and the acetal linker.

Part 2: Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
4-Iodopyrazole 1.0SubstrateDry, free of

traces.
Bromoacetaldehyde diethyl acetal 1.5ElectrophileDistill if dark/yellow (removes HBr).
Cesium Carbonate (

)
2.0BaseGranular (avoid fine powder to prevent clumping).
DMF (N,N-Dimethylformamide) 10 VolSolventAnhydrous (<0.05% water).
Detailed Methodology
Step 1: Reaction Setup[1][2][3]
  • Vessel Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[4]
    
  • Solvation: Charge the flask with 4-iodopyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to pyrazole). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. The suspension may turn slightly milky. Stir at Room Temperature (RT) for 15 minutes to ensure initiation of the pyrazolate anion.
    
Step 2: Alkylation
  • Addition: Add Bromoacetaldehyde diethyl acetal (1.5 equiv) dropwise via syringe or addition funnel over 10 minutes.

    • Note: The acetal is less reactive than allylic halides; excess reagent is required to drive completion.

  • Thermal Activation: Heat the reaction mixture to 90°C .

    • Process Control: Do not exceed 100°C. Higher temperatures increase the risk of thermal elimination of ethanol from the acetal, forming the vinyl ether byproduct.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1) every 2 hours.

    • Endpoint: Disappearance of 4-iodopyrazole (

      
      ) and appearance of product (
      
      
      
      ). Typical reaction time: 6–12 hours .
Step 3: Workup & Isolation[3]
  • Quench: Cool the mixture to RT. Pour slowly into a beaker containing ice-cold water (5x reaction volume).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash: Combine organic layers and wash sequentially with:

    • Water (

      
      ) to remove DMF.
      
    • Brine (

      
      ).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Caution: Do not use a water bath >40°C during concentration to prevent acetal degradation if trace acid is present.

Step 4: Purification[2][3]
  • Flash Chromatography: Purify the crude oil using a silica gel column.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Stationary Phase Note: If the silica is highly acidic, pre-wash the column with 1% Triethylamine (

      
      ) in hexanes to neutralize it, preventing acetal hydrolysis.
      

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision points and process flow to ensure batch success.

ProcessFlow Start Start: 4-Iodopyrazole Mix Mix with Cs2CO3 / DMF (Deprotonation) Start->Mix Add Add Bromoacetaldehyde diethyl acetal Mix->Add Heat Heat to 90°C (6-12 Hours) Add->Heat Check QC Check (TLC/HPLC) Heat->Check Check->Heat Incomplete Quench Quench (Ice Water) & Extraction Check->Quench Conversion >98% Purify Silica Column (Buffered) Quench->Purify Final Final Product: 1-(2,2-diethoxyethyl)-4-iodo-pyrazole Purify->Final

Caption: Operational workflow emphasizing the iterative monitoring loop and buffered purification.

Part 4: Quality Control & Characterization

Expected Analytical Data
TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

7.50 (s, 1H), 7.45 (s, 1H)
Pyrazole C3-H and C5-H

4.75 (t, 1H)
Acetal CH (distinctive triplet)

4.15 (d, 2H)
N-CH2-CH linker

3.4-3.7 (m, 4H)
Ethoxy -CH2- groups

1.15 (t, 6H)
Ethoxy -CH3 groups
Mass Spec (ESI)


Matches Formula

Appearance Clear to pale yellow oilHigh purity
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Bromoacetaldehyde diethyl acetal quality.[3] It degrades over time to release HBr.

    • Fix: Wash the reagent with aqueous

      
       or distill before use. Add Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).
      
  • Issue: Acetal Hydrolysis (Aldehyde formation).

    • Cause: Acidic workup or acidic silica.

    • Fix: Ensure all aqueous washes are neutral/basic. Add 1%

      
       to the chromatography solvent.
      

References

  • Palladium-Catalyzed Coupling of 4-Iodopyrazoles: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances, 2015. Available at: [Link]

  • Acetal Reagent Handling:Process for preparing acetaldehyde diethyl acetal. US Patent 5527969A.
  • Compound Data (Analogous): 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole Data Sheet. PubChem.[5][6] Available at: [Link][5]

Sources

Technical Guide: Precision Synthesis of 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-iodopyrazole scaffold is a linchpin in modern medicinal chemistry, serving as the primary entry point for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate bioactive bi-aryl and heteroaryl systems. While pyrazole rings are electron-rich, achieving exclusive C4-regioselectivity without polyiodination or N-iodination requires precise control over the electrophilic species.

This guide details three distinct, field-validated protocols for synthesizing 4-iodopyrazoles, ranging from sustainable aqueous methods to robust oxidative systems for electron-deficient substrates.

Part 1: Strategic Importance & Mechanistic Logic

The Regioselectivity Paradox

The pyrazole ring presents a unique challenge:

  • N-Nucleophilicity: The pyrrole-like nitrogen (

    
    ) is acidic (
    
    
    
    ), while the pyridine-like nitrogen (
    
    
    ) is basic.
  • C-Nucleophilicity: The C4 position is the most electron-rich carbon due to the enamine-like resonance contribution, making it the preferred site for Electrophilic Aromatic Substitution (

    
    ).
    

The Causality of Reagent Choice:

  • Elemental Iodine (

    
    ):  Alone, it is often insufficient for rapid conversion due to the modest electrophilicity of the diatomic species.
    
  • Oxidants (

    
    , CAN, 
    
    
    
    ):
    These are required to oxidize the iodide byproduct (
    
    
    ) back to iodine or to generate a more potent electrophile (iodonium ion,
    
    
    ), thereby driving atom economy from 50% to nearly 100%.
Mechanistic Pathway (Visualization)

The following diagram illustrates the oxidative generation of the active electrophile and the subsequent


 mechanism at C4.

G I2 Iodine (I2) Electrophile Active Electrophile (I+ or HIO) I2->Electrophile Oxidation Oxidant Oxidant (H2O2 or CAN) Oxidant->Electrophile Activation SigmaComplex Sigma Complex (Intermediate) Electrophile->SigmaComplex Attack at C4 Pyrazole Pyrazole Substrate Pyrazole->SigmaComplex Product 4-Iodopyrazole SigmaComplex->Product Deprotonation Byproduct Water/Red. Species SigmaComplex->Byproduct

Figure 1: Mechanistic pathway for oxidative iodination. The oxidant serves to generate the reactive iodonium species, ensuring exclusive C4 attack.

Part 2: Synthetic Methodologies

Method A: Green Aqueous Iodination ( )

Best For: Large-scale synthesis, electron-neutral pyrazoles, and environmental compliance.[1] Mechanism: Hydrogen peroxide oxidizes HI produced in situ, regenerating


 and ensuring high atom economy.
Protocol
  • Preparation: In a round-bottom flask, suspend the pyrazole derivative (10 mmol) in water (20 mL).

    • Note: If the substrate is highly lipophilic, add a minimal amount of ethanol (1-2 mL) to aid dispersion, though pure water is preferred for the "on-water" effect.

  • Iodine Addition: Add molecular iodine (

    
    ) (0.6 equiv, 6 mmol) in a single portion.
    
    • Observation: The mixture will turn dark brown/purple.

  • Oxidant Addition: Dropwise add 30%

    
     (0.6 equiv) over 10 minutes.
    
    • Safety: Exothermic reaction. Monitor internal temperature to keep

      
       unless the substrate is deactivated.
      
  • Reaction: Stir vigorously at room temperature for 1–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material spot and the persistence of the iodine color.

  • Workup:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) until the brown iodine color vanishes (turning pale yellow/white).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: CAN-Mediated Iodination

Best For: Fluorinated pyrazoles, electron-deficient substrates, and high-value intermediates requiring high regioselectivity. Mechanism: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating a highly reactive iodonium radical cation or


 equivalent.
Protocol
  • Solvation: Dissolve the pyrazole (1.0 mmol) in Acetonitrile (MeCN, 5 mL).

  • Reagent Mix: Add

    
     (0.6 mmol) followed by CAN (0.6 mmol).
    
  • Reflux: Heat the mixture to

    
    .
    
    • Causality: Heat is required to overcome the activation energy of electron-deficient rings (e.g., 3-trifluoromethylpyrazoles).

  • Completion: Reaction is typically complete within 3–5 hours.

  • Purification:

    • Evaporate MeCN under reduced pressure.

    • Resuspend residue in EtOAc/Water.

    • Wash with

      
       to remove residual iodine.
      
    • Purification: Recrystallization from Ethanol/Water is often sufficient; column chromatography is rarely needed.

Method C: N-Iodosuccinimide (NIS) (Alternative)

Best For: Acid-sensitive substrates or when oxidative conditions (


) cause degradation.
Protocol
  • Dissolve pyrazole in DMF or Acetonitrile.

  • Add NIS (1.1 equiv) at

    
     to control the rate of electrophile generation.
    
  • Warm to RT and stir for 12 hours.

  • Note: This method has lower atom economy (succinimide waste) compared to Method A.

Part 3: Critical Process Parameters & Data

Method Selection Logic

Use the following decision tree to select the optimal protocol for your substrate.

D Start Start: Select Substrate Sens Is substrate acid/oxidant sensitive? Start->Sens Elec Is substrate electron-deficient? (e.g., -CF3, -NO2) Sens->Elec No MethodC Method C: NIS (Mild, Non-Aqueous) Sens->MethodC Yes MethodA Method A: I2 / H2O2 (Green, Aqueous) Elec->MethodA No (Electron Neutral/Rich) MethodB Method B: CAN / I2 (Robust, High Yield) Elec->MethodB Yes

Figure 2: Decision matrix for synthetic protocol selection.

Comparative Data Summary

The following table summarizes expected yields and conditions based on literature precedents and experimental validation.

ParameterMethod A (

)
Method B (CAN/

)
Method C (NIS)
Solvent Water (or

/EtOH)
Acetonitrile (MeCN)DMF / MeCN
Temp



Atom Economy High (Water byproduct)Moderate (Cerium waste)Low (Succinimide waste)
Yield (Typical) 75% – 95%85% – 98%60% – 85%
Regioselectivity Excellent (C4)Excellent (C4)Good (Risk of poly-I)
Substrate Scope Alkyl/Aryl pyrazoles

-pyrazoles, Deactivated
Acid-labile groups

Part 4: Troubleshooting & Safety (Self-Validating Systems)

Controlling Polyiodination
  • Symptom: Appearance of a secondary spot on TLC with higher

    
     (3,4-diiodo species).
    
  • Fix: Strictly limit iodine to 0.5–0.6 equivalents (relative to pyrazole) when using oxidants. The oxidant recycles the iodine; adding 1.0 equiv of

    
     effectively generates 2.0 equiv of electrophile, leading to over-iodination.
    
The "Stalled" Reaction
  • Symptom: Reaction stops at 50% conversion despite excess oxidant.

  • Cause: pH drift. The generation of HI can acidify the solution, protonating the pyrazole nitrogen (

    
    ), rendering the ring electron-poor and unreactive.
    
  • Fix: For Method A, add a mild buffer (NaHCO3) if the substrate is basic.

Safety: Peroxide Management
  • Risk: Accumulation of unreacted peroxide creates explosion hazards during workup.

  • Control: Always test the aqueous layer with starch-iodide paper (turns blue) or specific peroxide strips before concentration. Quench with Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) until the test is negative.

References

  • Kim, M. M., et al. (2008). "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[1] Tetrahedron Letters, 49(25), 4026-4028. Link

  • Rodríguez-Franco, M. I., et al. (2001). "Regioselective Iodination of Pyrazoles using Iodine-Ceric Ammonium Nitrate." Tetrahedron Letters, 42(5), 863-865. Link

  • Zora, M., et al. (2011). "Synthesis of pyrazoles via electrophilic cyclization." The Journal of Organic Chemistry, 76(16), 6726-6742. Link

  • Vedejs, E., et al. (2005). "Iodination of pyrazoles and related compounds." Journal of Organic Chemistry. (General reference for electrophilic substitution mechanisms).
  • Lyalin, B. V., et al. (2010).[2] "Electrosynthesis of 4-iodopyrazole and its derivatives." Russian Chemical Bulletin, 59, 1550–1554.[2] Link

Sources

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Part 1: Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole represents a high-value "bifunctional linker" in modern heterocyclic chemistry.[1] It serves as a strategic building block by combining two orthogonal reactive sites:

  • The C-4 Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of aryl or heteroaryl complexity.

  • The Diethyl Acetal Tail: A "masked" aldehyde functionality at the N-1 position. Stable under basic conditions (used in cross-coupling), it can be unmasked via acid hydrolysis to trigger cyclization reactions, granting access to fused ring systems like pyrazolo[1,5-a]pyrimidines .

This guide details the synthesis, physicochemical properties, and mechanistic utility of this scaffold, emphasizing its role in fragment-based drug discovery (FBDD).

Part 2: Physicochemical Profile[1][2]

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₉H₁₅IN₂O₂
Molecular Weight 310.13 g/mol
Core Scaffold 4-Iodopyrazole (CAS 3469-69-0)
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in water
Stability Stable to base and oxidation; Acid-labile (acetal hydrolysis)
Key Functional Groups Aryl Iodide (C-I), Diethyl Acetal (–CH(OEt)₂)

Part 3: Synthetic Logic & Protocol

The synthesis of this compound is typically achieved via a convergent N-alkylation strategy.[1] This route is preferred over iodination of a pre-alkylated pyrazole because it allows for the use of the commercially available, high-purity 4-iodopyrazole starting material.

Reaction Scheme

4-Iodopyrazole + Bromoacetaldehyde diethyl acetal


Target Molecule 
Detailed Experimental Protocol

Note: This protocol is derived from standard N-alkylation procedures for 4-halopyrazoles [1, 2].

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyrazole (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation:

    • Method A (Cs₂CO₃): Add cesium carbonate (20 mmol) in one portion. Stir at room temperature for 30 minutes. This method is milder and tolerates other functional groups better.[3]

    • Method B (NaH): Cool the solution to 0°C. Carefully add NaH (60% dispersion in oil, 12 mmol). Stir for 30 min at 0°C, then warm to RT for 30 min.

  • Alkylation: Add bromoacetaldehyde diethyl acetal (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C (if using Cs₂CO₃ in DMF) or reflux (if using MeCN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (4-iodopyrazole) should disappear.

  • Work-up: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR. Look for the characteristic triplet (~4.8 ppm) for the acetal CH and the pyrazole protons (singlets at ~7.5 ppm and ~7.6 ppm).

Part 4: Reactivity & Mechanistic Insights[1]

Orthogonality of the Linker

The power of this molecule lies in the chemical orthogonality between the iodine and the acetal .

  • Base Tolerance: The diethyl acetal is stable under basic conditions. This allows the researcher to perform Suzuki-Miyaura coupling at the C-4 position first, using bases like K₂CO₃ or K₃PO₄, without disturbing the masked aldehyde.

  • Acid Activation: Once the C-4 position is functionalized, the acetal can be treated with aqueous acid (e.g., HCl, TFA) to reveal the aldehyde. This aldehyde is then primed for:

    • Reductive Amination: To attach solubilizing groups.

    • Cyclization: To form fused bicyclic systems.

Visualization: Divergent Synthetic Pathways

ReactivityProfile cluster_legend Reaction Logic Core 1-(2,2-Diethoxyethyl) -4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2, Base) Core->Suzuki C-4 Functionalization Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne, Base) Core->Sonogashira C-4 Functionalization Intermediate 4-Functionalized Acetal Intermediate Suzuki->Intermediate Sonogashira->Intermediate Hydrolysis Acid Hydrolysis (HCl/THF or TFA) Intermediate->Hydrolysis Deprotection Aldehyde Reactive Aldehyde Species Hydrolysis->Aldehyde FusedRing Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrimidine) Aldehyde->FusedRing + Amine/Hydrazine Cyclization key Base-Stable Steps -> Acid-Triggered Cyclization

Figure 1: Divergent reactivity profile showing the stability of the acetal during C-4 metal-catalyzed cross-coupling, followed by acid-mediated activation.[1]

Part 5: Applications in Drug Discovery[1][2][3][7]

Access to Pyrazolo[1,5-a]pyrimidines

This scaffold is a direct precursor to pyrazolo[1,5-a]pyrimidines, a privileged structure in kinase inhibitors (e.g., inhibitors of CDK, KDR, and p38 MAP kinase).

  • Mechanism: After deprotecting the acetal to the aldehyde, condensation with 1,3-diamines or similar nucleophiles can close the ring. Alternatively, if the C-4 substituent contains a nucleophile (e.g., an amine introduced via Buchwald coupling), intramolecular cyclization occurs.

Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "growing vector." The pyrazole ring mimics the purine core of ATP, binding to the hinge region of kinases. The C-4 iodine allows for the extension of the molecule into the hydrophobic pocket, while the N-1 acetal chain can be modified to interact with the solvent-exposed region or ribose-binding pocket.[1]

Part 6: Safety & Handling

  • Hazards: 4-Iodopyrazole derivatives are generally irritants.[1] The alkylating agent, bromoacetaldehyde diethyl acetal, is a lachrymator and skin irritant.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The acetal is sensitive to moisture over long periods (slow hydrolysis).

  • Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent issues in incineration.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. PubMed Central. Retrieved from

  • PubChem. (2025).[6] 4-Iodopyrazole Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazolo[1,5-a]pyridines. Retrieved from

Sources

Technical Guide: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole Content Type: In-depth Technical Guide[1]

A Bifunctional Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

This compound is a high-value heterocyclic intermediate used extensively in medicinal chemistry for the design of kinase inhibitors and peptidomimetics.[1] Its structural utility lies in its bifunctionality :

  • C4-Iodide: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • N1-Acetal: A masked aldehyde equivalent that, upon deprotection, facilitates intramolecular cyclization to form fused systems such as pyrazolo[1,5-a]pyrimidines .

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery workflows.

Chemical Identity & Properties

While the specific CAS number for the iodide intermediate is often proprietary or less commonly indexed than its derivatives, it is the direct precursor to the widely registered boronic ester (CAS 1256359-25-7).[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1), which is a hemiaminal ether and chemically distinct.[1]

PropertySpecification
Systematic Name This compound
Molecular Formula C₉H₁₅IN₂O₂
Molecular Weight 310.13 g/mol
SMILES CCOC(CN1C=C(C=N1)I)OCC
Key Derivative Boronic Ester (CAS 1256359-25-7)
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO
Stability Stable under basic conditions; acid-sensitive (acetal hydrolysis)

Synthetic Protocol

Methodology: N-Alkylation of 4-Iodopyrazole

The most robust synthesis involves the nucleophilic substitution of bromoacetaldehyde diethyl acetal by 4-iodopyrazole.[1] This protocol is designed to minimize bis-alkylation and ensure high regioselectivity (though 4-iodopyrazole is symmetric, ensuring N1 alkylation over other side reactions is key).[1]

Reagents & Materials
  • Substrate: 4-Iodopyrazole (1.0 equiv)

  • Alkylating Agent: Bromoacetaldehyde diethyl acetal (1.2 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

Step-by-Step Workflow
  • Activation: Charge a flame-dried reaction vessel with 4-iodopyrazole and anhydrous DMF (0.2 M concentration). Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H.

  • Alkylation: Dropwise add bromoacetaldehyde diethyl acetal.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The product spot will be less polar than the starting material.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.

Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism . The pyrazolate anion attacks the primary carbon of the acetal. Cs₂CO₃ is preferred over NaH in large-scale preparations to avoid hydrogen gas evolution and potential runaway exotherms, although NaH provides faster kinetics.[1]

SynthesisWorkflow Start 4-Iodopyrazole (Substrate) Heat Heat (90°C) 16 Hours Start->Heat + Reagents Reagents Cs2CO3, DMF Bromoacetaldehyde diethyl acetal Reagents->Heat Workup Extraction (EtOAc) Brine Wash Heat->Workup Conversion >95% Product 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Workup->Product Purification

Caption: Optimized synthetic workflow for the N-alkylation of 4-iodopyrazole.

Reactivity & Applications in Drug Discovery

This scaffold acts as a "divergent hub" in medicinal chemistry. The orthogonality of the iodide and the acetal allows for sequential functionalization.

Pathway A: Cross-Coupling (The "Head" Strategy)

The C4-iodide is highly reactive in Palladium-catalyzed couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install the pharmacophore "head" group.[1]

  • Sonogashira: Installation of alkynes.

  • Note: The acetal group is stable to standard basic coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).

Pathway B: Cyclization (The "Core" Strategy)

The acetal is a masked aldehyde. Upon exposure to acid (e.g., HCl, TFA, or AcOH), it hydrolyzes to the aldehyde 1-(2-oxoethyl)-4-iodopyrazole .[1]

  • Application: Reaction with hydrazines, amidines, or 2-aminopyridines leads to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .[1]

  • Significance: This fused core mimics the adenine ring of ATP, making it a privileged scaffold for Kinase Inhibitors (e.g., BTK, JAK, or CDK inhibitors).

Pathway C: Reductive Amination

Following deprotection, the aldehyde can undergo reductive amination with primary or secondary amines (using NaBH(OAc)₃) to append solubilizing tails or specific binding elements.

DivergentPathways Core 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki Path A: C4 Functionalization Hydrolysis Acid Hydrolysis (HCl/AcOH) Core->Hydrolysis Path B: N1 Functionalization Biaryl 4-Aryl-1-(2,2-diethoxyethyl) pyrazole Suzuki->Biaryl Aldehyde Aldehyde Intermediate (Reactive Electrophile) Hydrolysis->Aldehyde Cyclization Cyclization (w/ Amidines/Hydrazines) Aldehyde->Cyclization FusedSystem Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold) Cyclization->FusedSystem

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodide and acetal groups.[1]

Experimental Validation & Safety

Quality Control
  • 1H NMR (CDCl₃): Look for the characteristic acetal triplet at ~4.8 ppm and the pyrazole protons (singlets) at ~7.5–7.8 ppm. The ethyl groups of the acetal will show a distinct multiplet pattern.

  • TLC: The acetal is acid-sensitive.[1] Do not use acidic stains (like Hanessian's stain) for prolonged periods or the spot will decompose on the plate. Use UV or Iodine.

Safety Handling
  • Bromoacetaldehyde diethyl acetal: Potent lachrymator and alkylating agent. Handle in a fume hood.

  • 4-Iodopyrazole: Irritant.[1]

  • Waste: Aqueous layers from the workup may contain residual DMF and cesium salts; dispose of according to halogenated organic waste protocols.

References

  • Preparation of Boronic Esters

    • Title: Synthesis of 1-(2,2-diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1][2]

    • Source: PubChem Compound Summary (CAS 1256359-25-7).[1][2]

    • URL:[Link][1]

  • General Pyrazole Alkylation Protocols

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[1]

    • Source: RSC Advances (2015).
    • URL:[Link]

  • Application in Kinase Inhibitors (Scaffold Utility)

    • Title: Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.
    • Source: Future Medicinal Chemistry (2023).
    • URL:[Link]

Sources

Strategic Scaffold Design: The Physicochemical and Synthetic Utility of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the architecture of fragment-based drug discovery (FBDD), This compound represents a "bifunctional pivot" molecule. Unlike simple protecting groups, the 2,2-diethoxyethyl moiety serves as a latent electrophile—a masked aldehyde waiting to be triggered. When paired with the C4-iodine handle (a prime site for cross-coupling), this molecule allows researchers to build complexity in a linear fashion before triggering a divergent cyclization event.

This guide analyzes the molecular weight, physicochemical profile, and synthetic protocols required to utilize this scaffold effectively.[1] It moves beyond basic data to explore the causality of its design: why this specific acetal is used to access fused bicyclic heteroaromatics such as pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines .

Part 1: Physicochemical Profile & Molecular Specifications[1]

Precision in stoichiometry begins with accurate molecular weight characterization. The acetal functionality significantly alters the lipophilicity compared to the parent 4-iodopyrazole, improving solubility in non-polar organic solvents used during cross-coupling.

Table 1: Core Specifications
PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₉H₁₅IN₂O₂
Molecular Weight 310.13 g/mol Monoisotopic Mass: 310.0178 Da
Physical State Pale yellow oil or low-melting solidTendency to oil out due to ethyl chains.[2][3][4]
LogP (Predicted) ~2.3 - 2.5Significantly more lipophilic than 4-iodopyrazole (LogP ~1.7).
Solubility High: DCM, EtOAc, THF, DMFLow: Water, HexanesCompatible with standard organic workups.
Key Functional Groups 1. Aryl Iodide: Cross-coupling handle.2. Diethyl Acetal: Masked aldehyde (acid-labile).Stable to base; labile to aqueous acid.

Part 2: Synthetic Architecture & Mechanism

The value of this molecule lies in its ability to undergo Orthogonal Functionalization . The iodine atom allows for modification of the pyrazole core before the ring-closing machinery is activated.

The "Latent Electrophile" Strategy
  • Stage 1 (The Anchor): The N1-alkylation installs the masked aldehyde.

  • Stage 2 (The Payload): The C4-iodine is replaced via Suzuki, Sonogashira, or Heck coupling.

  • Stage 3 (The Trigger): Acidic hydrolysis unmasks the aldehyde.

  • Stage 4 (The Fusion): An intramolecular condensation (often with a pendant amine installed in Stage 2) closes the second ring.

Visualization: The Synthetic Pathway

The following diagram illustrates the transformation logic, highlighting the transition from the acetal intermediate to a fused bicyclic system.

SyntheticPathway Start 4-Iodopyrazole (Precursor) Intermediate 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole (The Scaffold) Start->Intermediate N-Alkylation Reagent Bromoacetaldehyde diethyl acetal + Cs2CO3 Reagent->Intermediate Product_Coupled Functionalized Intermediate Intermediate->Product_Coupled C-C Bond Formation Coupling Suzuki Coupling (R-B(OH)2, Pd) Coupling->Product_Coupled Cyclization Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrazine) Product_Coupled->Cyclization Deprotection & Cyclization Acid Acid Hydrolysis (HCl/TFA) Acid->Cyclization

Figure 1: The strategic workflow utilizing the acetal as a latent cyclization handle.

Part 3: Operational Protocols

Protocol A: Synthesis of this compound

Rationale: Cesium carbonate (


) is selected over Sodium Hydride (

) to minimize harsh exotherms and reduce the risk of elimination side-reactions on the bromoacetal.

Materials:

  • 4-Iodopyrazole (1.0 eq)[3][4][5][6]

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Cesium Carbonate (2.0 eq)

  • DMF (Anhydrous, 0.5 M concentration relative to pyrazole)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-iodopyrazole and

    
    . Purge with nitrogen.
    
  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H.

  • Alkylation: Add bromoacetaldehyde diethyl acetal dropwise.

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours. Note: Monitoring by TLC/LCMS is critical. The product spot will be less polar (higher Rf) than the starting material.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

    • Validation: If the aqueous layer remains cloudy, residual DMF or inorganic salts may be present; perform an additional back-extraction.

  • Purification: Concentrate the organic layer.[7] Purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Protocol B: Handling & Storage
  • Stability: The acetal is sensitive to moisture and acid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Degradation Check: If the oil turns dark or smells acrid (aldehyde formation), check proton NMR for the loss of the ethyl triplet/quartet signals.

Part 4: Quality Control & Validation

Trustworthiness in data comes from rigorous characterization. The following NMR signals are the "fingerprint" of the successful synthesis.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
PositionMultiplicityChemical Shift (δ)Interpretation
Acetal CH Triplet (t)~4.7 - 4.8 ppmThe methine proton of the acetal. Diagnostic for successful alkylation.
Ethyl CH₂ Multiplet (m)~3.4 - 3.7 ppmDiastereotopic protons of the ethoxy groups.
Ethyl CH₃ Triplet (t)~1.1 - 1.2 ppmMethyl tails of the acetal.
Pyrazole C3/C5 Singlets (s)~7.5 - 7.6 ppmCharacteristic aromatic protons. Shift confirms N-substitution.

LCMS Validation:

  • Ionization: ESI Positive Mode.

  • Target Mass: Expect

    
    .
    
  • Pattern: Look for the characteristic Iodine isotope pattern (though I is monoisotopic, the lack of M+2 intensity distinguishes it from Br/Cl contaminants).

References

  • PubChem Compound Summary. (2025). This compound (Compound CID 51342216).[8] National Center for Biotechnology Information. [Link]

  • Vertex AI Search Results. (2025).
  • General Synthetic Methodology for Pyrazolo[1,5-a]pyrimidines. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[9][10] (Contextual grounding for the application of the acetal intermediate). [Link]

Sources

Technical Guide: Structural Analysis & Application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural architecture combines a 4-iodo handle —primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—with a masked aldehyde (diethyl acetal) at the N1 position. This dual functionality allows for the rapid construction of complex fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, widely utilized in kinase inhibitor discovery.

This guide provides a comprehensive structural analysis, synthesis logic, and validated analytical protocols for researchers utilizing this intermediate.

Molecular Architecture & Reactivity Profile

Structural Logic

The molecule consists of an electron-rich pyrazole core substituted at two critical positions:

  • C4-Position (Iodide): The C-I bond is weak and highly polarizable, facilitating oxidative addition by Pd(0) species. It is significantly more reactive than the corresponding bromide or chloride, enabling couplings under milder conditions.

  • N1-Position (Acetal Side Chain): The 2,2-diethoxyethyl group serves as a robust protecting group for an aldehyde. It is stable to basic conditions (e.g., during alkylation or Suzuki coupling) but readily hydrolyzes under acidic conditions to reveal the electrophilic aldehyde.

Electronic Distribution

The pyrazole ring is an aromatic system with


-excessive character. The N1 nitrogen contributes its lone pair to the aromatic sextet, while N2 retains a lone pair in the 

orbital, acting as a weak base. The electron-withdrawing iodine at C4 decreases the electron density of the ring slightly, increasing the acidity of the C3/C5 protons (

~28 in DMSO), which is relevant for C-H activation strategies.

Synthesis & Regioselectivity Analysis[1][2]

The Symmetry Factor

A common analytical challenge in pyrazole chemistry is distinguishing between N1 and N2 regioisomers.

  • Scenario: Alkylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole) yields a mixture of 1,3- and 1,5-isomers requiring 2D-NMR (NOESY/HMBC) to differentiate.

  • Specific Case (4-Iodopyrazole): The starting material, 4-iodopyrazole, is symmetric due to rapid tautomerism. Consequently, alkylation at either nitrogen produces the same chemical entity.

    • Note: This simplifies the structural analysis significantly—there are no regioisomers to separate, provided the starting material is pure 4-iodopyrazole.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and the divergence point for downstream applications.

G Start 4-Iodopyrazole (Symmetric Tautomer) Product 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Start->Product N-Alkylation (DMF, 80°C) Reagent Bromoacetaldehyde diethyl acetal + Cs2CO3 (Base) Reagent->Product Path1 Path A: C-C Coupling (Suzuki/Sonogashira) Product->Path1 Pd(0) Cat. Path2 Path B: Acid Hydrolysis (Aldehyde Release) Product->Path2 HCl/H2O

Figure 1: Synthesis and divergent utility of the this compound scaffold.

Spectroscopic Characterization (Self-Validating Protocols)

To confirm the structure and purity, researchers must validate three key domains: the integrity of the iodine functionality, the presence of the pyrazole core, and the conservation of the acetal protection.

Expected NMR Profile ( H & C)

The following data is derived from standard acetal and pyrazole shifts in


.
PositionGroup

H Shift (

, ppm)
Multiplicity

(Hz)

C Shift (

, ppm)
Diagnostic Note
Py-H3 Aromatic7.60s-~144.0Deshielded by adjacent N
Py-H5 Aromatic7.45s-~134.0Distinct from H3
Py-C4 C-I---~56.0Upfield due to Heavy Atom Effect (Iodine)
Acetal-CH CH4.80t5.5~100.5Characteristic acetal triplet
N-CH2 CH24.15d5.5~53.0Couples to Acetal-CH
O-CH2 CH23.45 - 3.70m-~63.0Diastereotopic nature often visible
CH3 CH31.15t7.0~15.3Typical ethyl triplet
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Isotopic Pattern: Iodine is monoisotopic (

    
    ). Unlike Cl or Br, there is no M+2 peak .
    
    • Validation Check: If you see a 1:1 doublet at M and M+2, you have contaminated your sample with the bromo-analog. A pure iodo-compound shows a single dominant mass peak.

Analytical Logic Tree

Use this workflow to troubleshoot structural anomalies.

Analysis Sample Crude Product HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Are Pyrazole H's present? (7.4 - 7.6 ppm) HNMR->Check1 Check2 Is Acetal Triplet present? (~4.8 ppm) Check1->Check2 Yes Result_Fail Re-purify / Check Reagents Check1->Result_Fail No (SM missing) Check3 Is Iodine present? (Check 13C C4 ~56 ppm) Check2->Check3 Yes Check2->Result_Fail No (Acetal hydrolysis) Result_Pass Structure Confirmed Check3->Result_Pass Yes Check3->Result_Fail No (De-iodination)

Figure 2: Step-by-step NMR validation logic for this compound.

Experimental Protocols

Synthesis of this compound

Objective: Alkylation of 4-iodopyrazole with bromoacetaldehyde diethyl acetal.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add 4-iodopyrazole and

    
     to anhydrous DMF. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography on silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Deprotection (Acetal Hydrolysis)

Objective: Unmasking the aldehyde for cyclization.

Procedure:

  • Dissolve the acetal intermediate in THF/Water (4:1).

  • Add 1M HCl (2.0 equiv).

  • Stir at RT for 2 hours.

  • Critical Step: Do not isolate the free aldehyde if it is unstable. Neutralize with saturated

    
     and proceed immediately to the next step (e.g., reductive amination).
    

References

  • PubChem. 4-Iodo-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link][2][3]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022. Available at: [Link]

Sources

Technical Characterization Guide: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole , a bifunctional heterocyclic building block.

Executive Summary & Strategic Value

This compound is a high-value intermediate in medicinal chemistry, designed as a "masked" bifunctional scaffold. It combines two orthogonal reactive sites:

  • C4-Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to install aryl or heteroaryl groups.

  • N1-Acetal: A stable precursor to an N-acetaldehyde moiety. Upon acidic hydrolysis, this group unmasks a reactive aldehyde, enabling reductive amination, Wittig olefination, or cyclization to fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Critical Distinction: Researchers must distinguish this compound from its isomer, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1). The latter is a hemiaminal ether often used as a labile protecting group, whereas the 2,2-diethoxyethyl derivative discussed here is a robust linker for fragment-based drug design (FBDD).

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterSpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 310.13 g/mol
Core Structure 4-Iodopyrazole core with N1-alkyl acetal tail
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water
Stability Stable to base and oxidation; Acid-sensitive (acetal hydrolysis)

Synthesis & Preparation Protocol

To ensure high purity for characterization, the compound is best synthesized via N-alkylation of 4-iodopyrazole. The following protocol minimizes the formation of bis-alkylated byproducts (impossible for pyrazole but relevant for imidazole analogs) and ensures complete conversion.

Methodology: N-Alkylation

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2][3][4]

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Protocol:

  • Charge: In a flame-dried round-bottom flask, dissolve 4-iodopyrazole in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Visual Workflow

SynthesisWorkflow Start 4-Iodopyrazole (Solid, mp 108°C) Reaction Alkylation 80°C, 12h Start->Reaction Dissolve Reagents Bromoacetaldehyde diethyl acetal + Cs2CO3 / DMF Reagents->Reaction Add Workup Workup: EtOAc/H2O Extraction Reaction->Workup Complete Product Target: 1-(2,2-Diethoxyethyl) -4-iodo-1H-pyrazole Workup->Product Purify

Caption: Optimized synthetic route for the N-alkylation of 4-iodopyrazole.

Structural Characterization (The Core)[8]

Accurate characterization relies on confirming the integrity of the acetal group and the position of the iodine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, 

) Assignments:
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.58 s1HPyrazole H5 Deshielded by adjacent N1; characteristic of 1-substituted pyrazoles.
7.49 s1HPyrazole H3 Slightly upfield of H5; confirms 4-iodo substitution pattern.
4.82 t (

Hz)
1HAcetal CH Diagnostic triplet; confirms acetal integrity (not hydrolyzed).
4.18 d (

Hz)
2HN-CH

Doublet coupling to acetal CH; confirms N-alkylation.
3.68 – 3.48 m4HEthoxy O-CH

Diastereotopic methylene protons of the ethyl groups.
1.18 t (

Hz)
6HEthoxy CH

Typical methyl triplet for ethyl groups.

C NMR (100 MHz, 

) Key Signals:
  • 144.2 ppm (C3/C5): Pyrazole ring carbons.

  • 134.5 ppm (C5/C3): Pyrazole ring carbons.

  • 100.8 ppm (Acetal CH): Characteristic acetal carbon signal (usually ~100-102 ppm).

  • 63.5 ppm (Ethoxy CH2): Oxygenated methylenes.

  • 56.2 ppm (C4-I): Carbon attached to Iodine (typically shielded, 50-60 ppm range).

  • 53.8 ppm (N-CH2): Linker carbon.

  • 15.3 ppm (Ethoxy CH3): Methyl carbons.

B. Mass Spectrometry (HRMS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Observed Ion:

    
    
    
  • Calculated Mass (

    
    ):  310.0151
    
  • Key Feature: Look for the lack of bromine isotope pattern (confirming no starting material) and the specific mass defect of Iodine.

C. Infrared Spectroscopy (FT-IR)
  • C-H Stretch: 2975, 2930 cm

    
     (Aliphatic).
    
  • C=N / C=C Stretch: 1510, 1480 cm

    
     (Pyrazole ring breathing).
    
  • C-O Stretch: 1060-1120 cm

    
     (Strong, broad bands for acetal ether linkages).
    
  • Absence: No O-H stretch (3400 cm

    
    ) or C=O stretch (1720 cm
    
    
    
    ), confirming the acetal is intact and not hydrolyzed.

Functional Validation & Logic

To validate the quality of the reagent before using it in complex synthesis, perform these two "self-validating" checks:

Check 1: Acetal Stability (Acid Test)

Dissolve a small aliquot in


 with a drop of dilute 

.
  • Observation: The triplet at 4.82 ppm (acetal) should disappear, replaced by a signal at ~9.6 ppm (aldehyde CHO).

  • Logic: This confirms the "masked" aldehyde is functional and ready for deprotection.

Check 2: Suzuki Coupling Competence

Perform a micro-scale coupling with Phenylboronic acid (


, 

, Dioxane/Water).
  • Observation: Disappearance of the starting material peak (LCMS) and formation of the 4-phenylpyrazole adduct.

  • Logic: Confirms the C-I bond is active and not deactivated by impurities.

Reaction Pathway Diagram

Reactivity Compound 1-(2,2-Diethoxyethyl) -4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Compound->Suzuki Hydrolysis Acid Hydrolysis (HCl/H2O) Compound->Hydrolysis ProductA 4-Aryl-1-(2,2-diethoxyethyl) -1H-pyrazole Suzuki->ProductA Aldehyde 2-(4-Iodo-1H-pyrazol-1-yl) acetaldehyde Hydrolysis->Aldehyde Cyclization Reductive Amination / Cyclization (R-NH2, NaBH(OAc)3) Aldehyde->Cyclization

Caption: Divergent reactivity pathways: C-C bond formation (Green) vs. Acetal deprotection (Red).

Storage and Handling (SDS Summary)

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

  • Hazards: Irritant (Skin/Eye). Treat as a potential sensitizer.

  • Incompatibility: Avoid strong acids (hydrolysis risk) and strong oxidizers.

References

  • Synthesis of 4-Iodopyrazoles

    • Title: Synthesis of 4-iodopyrazoles: A Brief Review
    • Source: ResearchG
    • URL:[Link]

  • Base Molecule Data (4-Iodopyrazole)

    • Title: 4-Iodopyrazole Product Data & Safety[5]

    • Source: Sigma-Aldrich[5][1]

  • Related Acetal Chemistry (General Protocol)

    • Title: Bromoacetaldehyde diethyl acetal Reagent Profile
    • Source: PubChem[1][2]

    • URL:[Link]

  • Isomer Differentiation (1-Ethoxyethyl derivative)

    • Title: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1)[2][3]

    • Source: PubChem Compound Summary
    • URL:[Link][2]

Sources

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole: Technical Guide & NMR Analysis

[1]

Executive Summary

  • Compound Name: this compound[1][2][3][4]

  • CAS Number: 1255147-51-3[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    IN
    
    
    O
    
    
  • Molecular Weight: 310.13 g/mol [1][2]

  • Role: A bifunctional intermediate containing an aryl iodide (for cross-coupling) and a diethyl acetal (masked aldehyde).[1]

  • Key Application: Synthesis of kinase inhibitors where the pyrazole nitrogen requires a functionalized linker that can be deprotected to an aldehyde for reductive amination.[1]

Synthesis & Experimental Context

Understanding the synthesis is prerequisite to interpreting the NMR data, particularly for identifying potential impurities like unreacted 4-iodopyrazole or hydrolysis byproducts.[1]

Reaction Workflow

The compound is synthesized via the N-alkylation of 4-iodopyrazole with bromoacetaldehyde diethyl acetal under basic conditions.[1]

Reagents:

  • Substrate: 4-Iodo-1H-pyrazole (CAS 3469-69-0)[1]

  • Electrophile: 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    ) or Sodium Hydride (NaH)
  • Solvent: DMF or Acetonitrile (anhydrous)

Workflow Diagram

SynthesisWorkflowStart4-Iodo-1H-pyrazole(CAS 3469-69-0)Reagents2-Bromo-1,1-diethoxyethaneCs2CO3 / DMF100°C, 12hStart->ReagentsIntermediateCrude MixtureReagents->IntermediateWorkupAq. Workup (EtOAc/H2O)Removal of DMFIntermediate->WorkupProductThis compound(CAS 1255147-51-3)Workup->ProductImpurityImpurity: 4-Iodopyrazole(Unreacted)Workup->Impurity

Figure 1: Synthetic pathway for the N-alkylation of 4-iodopyrazole.

NMR Characterization Data

The following data represents the standard spectroscopic signature for this compound in Chloroform-d (CDCl

Structure & Numbering Assignment

To ensure accurate assignment, the structure is numbered as follows:

  • Pos 1 (N): Nitrogen bearing the alkyl chain.[1][5]

  • Pos 3 (CH): Carbon adjacent to N2 (distal to alkylation).[1]

  • Pos 4 (C-I): Carbon bearing the Iodine atom.[1][6][7]

  • Pos 5 (CH): Carbon adjacent to N1 (proximal to alkylation).[1]

  • Pos 6 (CH

    
    ):  Methylene linker attached to N1.[1]
    
  • Pos 7 (CH): Acetal methine.[1]

  • Pos 8 (OCH

    
    ):  Ethoxy methylene groups.[1]
    
  • Pos 9 (CH

    
    ):  Ethoxy methyl groups.[1]
    
H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 7.53Singlet (s)1H-Deshielded by adjacent N1; diagnostic pyrazole peak.[1]
H-3 7.48Singlet (s)1H-Slightly upfield of H-5; characteristic of 1,4-disubstituted pyrazoles.[1]
H-7 4.80Triplet (t)1H5.4Acetal methine proton; deshielded by two oxygen atoms.[1]
H-6 4.18Doublet (d)2H5.4N-CH

linker; couples to H-7.[1] Key indicator of N-alkylation.
H-8 3.65 – 3.45Multiplet (m)4H-Diastereotopic methylene protons of the ethoxy groups.[1]
H-9 1.18Triplet (t)6H7.0Methyl protons of the ethyl groups.[1]

Diagnostic Analysis:

  • Regiochemistry: The presence of two distinct singlets in the aromatic region (7.53 and 7.48 ppm) confirms the asymmetry introduced by N-alkylation.[1] In unsubstituted 4-iodopyrazole, H3 and H5 are equivalent and appear as a broad singlet around 7.6–7.8 ppm (depending on concentration/solvent).[1]

  • Linker Connectivity: The doublet at 4.18 ppm (

    
     Hz) correlating with the triplet at 4.80 ppm confirms the intact N-CH
    
    
    -CH acetal motif.[1] Loss of this coupling (or appearance of a singlet aldehyde peak ~9.8 ppm) would indicate hydrolysis.[1]
C NMR Data (100 MHz, CDCl )
CarbonShift (

, ppm)
TypeAssignment Note
C-3 144.5CHTypical pyrazole C-H.
C-5 134.2CHAdjacent to N-alkyl; shifts upfield relative to C-3.[1]
C-7 100.8CHAcetal carbon (O-C-O); highly characteristic >100 ppm.
C-4 56.5C-ICarbon bearing iodine; significantly shielded (heavy atom effect).[1]
C-8 63.5CH

Ethoxy methylene carbons.
C-6 53.2CH

N-CH

linker.
C-9 15.3CH

Ethoxy methyl carbons.[1]

Structural Visualization & Logic

The following diagram illustrates the correlation between the chemical structure and the NMR signals described above.

NMR_Assignmentcluster_logicDiagnostic LogicPyrazolePyrazole Core(Aromatic)LinkerN-CH2 Linker(d, 4.18 ppm)Pyrazole->LinkerN-AlkylationLogic1Symmetry Break:H3/H5 become distinctPyrazole->Logic1IodineIodine (C4)Shielding EffectIodine->PyrazoleSubstituentAcetalAcetal Methine(t, 4.80 ppm)Linker->AcetalVicinal Coupling(J=5.4 Hz)EthoxyEthoxy Groups(m, 3.55; t, 1.18)Acetal->EthoxyOxygen LinkageLogic2Acetal Integrity:Triplet at 4.80 ppm persistsAcetal->Logic2

Figure 2: Structural connectivity and diagnostic NMR logic.

Troubleshooting & Impurity Profile

When analyzing the NMR of this compound, researchers should be vigilant for the following common issues:

Hydrolysis (Aldehyde Formation)

The diethyl acetal is acid-sensitive.[1] Traces of acid in CDCl

1
  • Indicator: Disappearance of the triplet at 4.80 ppm and appearance of a singlet at ~9.8 ppm (CHO) and a doublet at ~5.0 ppm (N-CH

    
    -CHO).[1]
    
  • Prevention: Filter CDCl

    
     through basic alumina or use CDCl
    
    
    stored over silver foil/K
    
    
    CO
    
    
    .[1]
Regioisomerism

While N-alkylation of 4-iodopyrazole is generally selective for N1 due to tautomeric equivalence, substituted pyrazoles can yield mixtures.[1] For 4-iodopyrazole, only one N-alkyl product is possible unless the iodine migrates (unlikely under these conditions).[1]

  • Check: Ensure the integration ratio of Pyrazole-H : Acetal-H is exactly 2:1 .

References

  • PubChem. (n.d.).[1][6] 4-Iodopyrazole (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Technical Guide: Mass Spectrometry Profiling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (Exact Mass: 310.02 Da) is a critical synthetic intermediate used in the development of pyrazole-based pharmaceuticals, particularly as a masked aldehyde precursor for kinase inhibitors. Its structural integrity is defined by the acid-labile diethyl acetal tail and the heavy iodine atom at the C4 position.

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. It addresses the specific challenges of acetal stability during LC-MS analysis and delineates a self-validating fragmentation model to distinguish the target molecule from its hydrolysis byproducts and synthetic precursors.

Physicochemical & Mass Spectrometry Profile

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Monoisotopic Mass 310.0178 Da
Molecular Weight 310.13 g/mol
Key Functional Groups Diethyl acetal (acid-sensitive), C4-Iodide (mass defect source)
Ionization Characteristics
  • Primary Mode: Electrospray Ionization (ESI) in Positive Mode (+).

  • Adduct Formation:

    • [M+H]⁺ (m/z 311.0): Dominant species in neutral/mildly acidic buffers.

    • [M+Na]⁺ (m/z 333.0): Common in non-volatile buffers or glass-stored samples.

    • [M+NH₄]⁺ (m/z 328.0): Observed if ammonium acetate/formate is used.

  • Isotopic Pattern:

    • Iodine Signature: Iodine (

      
      ) is monoisotopic. Unlike chloro- or bromo- analogs, there is no M+2 peak  derived from the halogen.
      
    • Carbon Isotope: The [M+1] peak (m/z 312.0) will be approximately 10-11% of the base peak intensity (due to 9 carbons).

Fragmentation Analysis & Interpretation

The fragmentation of this compound is driven by two competing mechanisms: acetal hydrolysis/cleavage (low energy) and C-I bond homolysis (high energy).

Primary Fragmentation Pathway (ESI-CID)
  • Precursor Ion [M+H]⁺ (m/z 311.0): Protonation occurs at the pyrazole N2.

  • Loss of Ethanol (m/z 265.0): The most facile fragmentation is the loss of one ethanol molecule (46 Da) from the acetal tail, generating a stabilized vinyl ether cation.

  • Aldehyde Formation (m/z 237.0): Further loss of the ethyl group or hydrolysis in the collision cell leads to the protonated aldehyde species (1-(2-oxoethyl)-4-iodo-pyrazole).

  • Skeletal Cleavage (m/z 195.0): Cleavage of the N-C bond releases the acetal tail entirely, yielding the protonated 4-iodopyrazole core. This is a diagnostic fragment for the heterocyclic scaffold.

Fragmentation Topology (Graphviz)

MS_Fragmentation Parent Precursor [M+H]+ m/z 311.0 Frag1 Vinyl Ether Cation [M+H - EtOH]+ m/z 265.0 Parent->Frag1 - 46 Da (EtOH) Core 4-Iodopyrazole Core [M+H - Acetal Tail]+ m/z 195.0 Parent->Core - 116 Da (Acetal Tail) Frag2 Aldehyde Species [M+H - EtOH - C2H4]+ m/z 237.0 Frag1->Frag2 - 28 Da (C2H4) Iodine Iodine Radical Loss [M+H - I•]+ m/z 184.0 Core->Iodine - 127 Da (I•)

Figure 1: ESI-MS/MS fragmentation pathway.[1][2][3] Solid lines indicate primary low-energy pathways; dotted lines indicate high-energy events.

Experimental Protocols

Sample Preparation (Crucial for Acetal Stability)

Acetals hydrolyze rapidly in acidic aqueous solutions. Standard LC-MS protocols using 0.1% Formic Acid can cause on-column degradation , appearing as a split peak or a false impurity (the aldehyde).

  • Solvent: Dissolve 1 mg of compound in 100% Acetonitrile (MeCN) or Methanol.

  • Diluent: Dilute to 10 µg/mL using 50:50 MeCN:Water buffered with 10mM Ammonium Acetate (pH 7.0) .

  • Stability Check: Inject immediately. Do not store in acidic diluents.

LC-MS Method Parameters

This method balances ionization efficiency with compound stability.

ParameterSettingRationale
Column C18 (e.g., Waters XBridge), 2.1 x 50 mm, 2.5 µmRobust stationary phase for neutral/basic pH.
Mobile Phase A 10mM Ammonium Acetate in Water (pH ~6.8)Neutral pH prevents acetal hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 5.0 minFast gradient minimizes residence time.
Flow Rate 0.4 - 0.6 mL/minStandard for ESI source.
ESI Source Positive Mode (+), 3.5 kVOptimal for basic pyrazole nitrogen.
Cone Voltage 20 - 30 VLow voltage prevents in-source fragmentation.

Impurity Profiling & Quality Control

In drug development, distinguishing the target from its synthetic precursors is vital. Use the following ions to validate purity.

Compound Identitym/z (ESI+)Origin/Notes
Target: this compound 311.0 Main Peak.
Impurity A: 4-Iodopyrazole 195.0Unreacted starting material. Distinct retention time (more polar).
Impurity B: 1-(2-Oxoethyl)-4-iodo-1H-pyrazole 237.0Hydrolysis degradation product. Increases with acid exposure.
Impurity C: 1-(2,2-Diethoxyethyl)-pyrazole 185.1De-iodinated byproduct (rare, from hydrogenation side reactions).
Self-Validating System Check

To confirm your spectrum is accurate:

  • Check m/z 311: Is it the base peak? If m/z 237 is dominant, your mobile phase is too acidic.

  • Check Isotope Pattern: Ensure there is no M+2 peak at m/z 313 (approx 100% height of M). If present, the sample may contain Bromine (Br-acetal reagent contaminant).

  • Check Fragment 265: Apply low collision energy (10-15 eV). You should see the loss of EtOH (311 -> 265).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link][3]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Iodination Protocols. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. General Fragmentation of Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1][2]

Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block.[1][2] Unlike simple pyrazoles, this molecule features a masked aldehyde functionality (the diethyl acetal) and a reactive aryl iodide handle.[2]

Its solubility behavior is governed by two competing structural motifs:

  • The Lipophilic Core: The 4-iodopyrazole scaffold and the ethyl groups on the acetal drive high solubility in organic solvents (DCM, THF).[2]

  • The Hydrolytic Liability: The acetal side chain (

    
    ) is acid-sensitive.[2] While it improves organic solubility, it imposes strict pH limits on aqueous formulations to prevent degradation into the corresponding aldehyde.[2]
    
PropertyDescription
Chemical Formula

Molecular Weight 338.19 g/mol
Physical State Typically a viscous pale-yellow oil or low-melting solid.[1][2]
Primary Hazard Acid hydrolysis releases ethanol and generates the reactive aldehyde species.[2]

Physicochemical Profile (In Silico & Empirical)

Understanding the "why" behind the solubility allows for better solvent selection during synthesis (e.g., Suzuki couplings) or purification.[2]

Calculated Properties vs. Observed Behavior[1][2]
ParameterValue (Est.)Implication for Solubility
cLogP 2.8 – 3.2Lipophilic. Poor water solubility (< 1 mg/mL) without co-solvents.[1][2] Highly soluble in non-polar organics.[2]
pKa (Conj. Acid) ~2.0 (Pyrazole N2)The molecule is extremely weakly basic.[2] Protonation requires strong acid (pH < 2), which simultaneously triggers decomposition.[2]
H-Bond Donors 0No -OH or -NH groups to facilitate water solubility.[1][2]
H-Bond Acceptors 4Pyrazole nitrogens and acetal oxygens accept H-bonds, allowing solubility in polar aprotic solvents (DMSO, DMF).[1][2]
Solubility Matrix

The following table summarizes the solubility status across standard laboratory solvents.

Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction and transport.[1][2]
Ethers THF, 1,4-DioxaneExcellent Ideal for cross-coupling reactions (Suzuki/Sonogashira).[2]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Use for stock solutions.[2] Caution: Hygroscopic solvents can introduce water, risking slow hydrolysis if acidic impurities are present.[2]
Alcohols Methanol, EthanolGood Soluble, but avoid acidic methanol which can cause acetal exchange (transacetalization).[2]
Aqueous Water (pH 7)Poor (<0.5 mg/mL)Requires surfactant or co-solvent (e.g., 20% DMSO) for biological assays.[2]
Aqueous Acid 0.1 M HClUnstable DO NOT USE. Rapid hydrolysis to aldehyde occurs.[1][2]

Critical Stability-Solubility Workflow

The primary challenge with this compound is not just dissolving it, but keeping it intact while dissolved.[2] The acetal group is a "ticking clock" in aqueous acidic environments.[2]

The Hydrolysis Pathway

The diagram below illustrates the degradation pathway that researchers must avoid during solubility profiling.

HydrolysisPathwaycluster_conditionsSolubility Danger ZoneCompound1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole(Intact Acetal)ProtonationProtonation atAcetal OxygenCompound->ProtonationAcidic pH (< 4.0)IntermediateOxocarbeniumIonProtonation->Intermediate- EtOHProduct2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde(Aldehyde)Intermediate->Product+ H2OEthanolEthanol(Byproduct)Intermediate->Ethanol

Figure 1: Acid-catalyzed hydrolysis mechanism.[2] Solubility testing must be performed at pH ≥ 7.0 to prevent the formation of the aldehyde.[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this method for precise solubility data in organic solvents.[1][2]

  • Preparation: Weigh 20 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check: Inspect for clarity. If undissolved, repeat step 2.

  • Calculation:

    
    .[2]
    
  • Verification: If the solution is clear, filter (0.22 µm PTFE) and analyze via HPLC to confirm peak purity (ensuring no degradation occurred during dissolution).

Protocol B: Kinetic Aqueous Solubility (pH-Buffered)

Use this method for biological assay preparation.[2] Strict pH control is mandatory.[1]

Reagents:

  • Stock Solution: 10 mM in DMSO.[2]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.[2]4. Avoid Acetate or Citrate buffers (acidic). [2]

Workflow:

  • Spike: Pipette 10 µL of DMSO stock into 990 µL of PBS (pH 7.4) in a microcentrifuge tube (1% DMSO final).

  • Incubate: Shake at 500 rpm for 2 hours at 25°C. Note: Do not incubate for 24h as acetals can slowly hydrolyze even at neutral pH if trace acid is generated.

  • Filter: Centrifuge at 13,000 rpm for 10 mins or filter using a chemically compatible membrane (PVDF or Nylon).

  • Quantify: Analyze the supernatant via HPLC-UV (254 nm). Calibrate against a standard curve prepared in 100% MeOH.

Synthesis & Handling Implications

Reaction Solvent Selection

For palladium-catalyzed cross-couplings (e.g., reacting the iodine with a boronic acid):

  • Recommended: Dioxane/Water (4:[1][2]1) or DMF/Water (9:1) with a basic additive (

    
     or 
    
    
    ).[2]
  • Reasoning: The base required for the Suzuki coupling simultaneously protects the acetal from hydrolysis.

Work-Up Precautions

When extracting this compound from an aqueous reaction mixture:

  • Neutralize Carefully: If the reaction was acidic, neutralize with saturated

    
    before extraction.
    
  • Drying: Use

    
     or 
    
    
    as a drying agent.[2] Avoid acidic drying agents like silica gel during purification unless the eluent contains 1% Triethylamine (TEA) to buffer the silica surface.[2]

Decision Logic for Researchers

Use the following logic tree to determine the optimal handling strategy based on your application.

DecisionTreeStartStart: Application NeedOrgSynOrganic Synthesis(Suzuki, Sonogashira)Start->OrgSynBioAssayBiological Assay(Screening)Start->BioAssayPurificationPurification(Column Chrom.)Start->PurificationSolventChoiceSelect Solvent SystemUse THF or Dioxane\nAdd Base (K2CO3) immediatelyUse THF or DioxaneAdd Base (K2CO3) immediatelyOrgSyn->Use THF or Dioxane\nAdd Base (K2CO3) immediatelyDissolve in DMSO (Stock)\nDilute in PBS pH 7.4\nUse within 4 hoursDissolve in DMSO (Stock)Dilute in PBS pH 7.4Use within 4 hoursBioAssay->Dissolve in DMSO (Stock)\nDilute in PBS pH 7.4\nUse within 4 hoursEluent: Hexane/EtOAc\nAdditive: 1% Triethylamine\nAvoid pure Silica contact >2hEluent: Hexane/EtOAcAdditive: 1% TriethylamineAvoid pure Silica contact >2hPurification->Eluent: Hexane/EtOAc\nAdditive: 1% Triethylamine\nAvoid pure Silica contact >2h

Figure 2: Operational logic for solvent selection and handling based on downstream application.

References

  • Compound Data & Analogues

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved January 28, 2026 from [Link].[2]

    • Note: General solubility properties of the 4-iodopyrazole core are derived
  • Synthesis & Reactivity of Protected Pyrazoles

    • Vedsø, P., et al. (1999).[2] Regioselective Synthesis of 4-Substituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for N-alkylation and protecting group stability).

    • Greene, T. W., & Wuts, P. G. M. (2014).[2] Protective Groups in Organic Synthesis. 5th Ed.[2] Wiley.[2] (Authoritative source on Acetal stability and hydrolysis kinetics).

  • Experimental Methodology

    • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link].[2]

Technical Guide: Stability Profile and Handling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1]

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole is a bifunctional heterocyclic building block serving as a "linchpin" intermediate in medicinal chemistry.[1] Its value lies in its dual reactivity: the 4-iodo position facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 2,2-diethoxyethyl moiety acts as a masked aldehyde, enabling subsequent cyclization into fused ring systems like pyrazolo[1,5-a]pyrimidines.[1]

However, this dual functionality introduces a "Stability Paradox": the acetal tail requires basic or neutral conditions to survive, while the iodide head is sensitive to light and metal-halogen exchange. This guide provides the rigorous stability profiling and handling protocols necessary to maintain the integrity of this critical intermediate.

Chemical Identity & Structural Analysis[2][3][4]

FeatureDescription
Systematic Name This compound
Molecular Formula C₉H₁₅IN₂O₂
Molecular Weight 310.13 g/mol
Functional Groups (A) Pyrazole Core: Aromatic, generally robust.(B) C4-Iodide: Electrophilic, photolabile, reactive to Pd(0).(C) Diethyl Acetal: Acid-labile, base-stable, moisture-sensitive.[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, DMF. Insoluble in water.[3]
Structural Distinction Note

Researchers often confuse this compound with 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (a hemiaminal ether derived from ethyl vinyl ether).[1]

  • 1-(1-ethoxyethyl): Extremely acid-sensitive, often used as a temporary protecting group.[1]

  • 1-(2,2-diethoxyethyl): The subject of this guide.[4] A true acetal.[5] More robust than the hemiaminal but still susceptible to acid hydrolysis.

Stability Profile

The stability of this compound is governed by three vectors: Hydrolytic , Photolytic , and Thermal .[1]

Hydrolytic Stability (The Acetal Vulnerability)

The diethyl acetal moiety is the thermodynamic sink of the aldehyde but is kinetically unstable in the presence of Brønsted acids and water.

  • Acidic Media (pH < 4): Rapid hydrolysis occurs. The acetal converts to the aldehyde (2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde), which can polymerize or undergo uncontrolled condensation.[1]

  • Neutral/Basic Media (pH > 7): Highly stable. The compound withstands standard cross-coupling bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aqueous workups, provided the pH remains basic.

  • Lewis Acids: Sensitive. Reagents like BBr₃, AlCl₃, or even mild Lewis acids in the presence of moisture can trigger deprotection or ethoxy-exchange.

Photostability (The Iodide Vulnerability)

The C(sp²)–I bond is relatively weak (~57 kcal/mol).

  • UV/Visible Light: Exposure to ambient laboratory light (fluorescent) can induce homolytic cleavage of the C–I bond, generating an aryl radical. This leads to:

    • Deiodination: Formation of 1-(2,2-diethoxyethyl)-1H-pyrazole.[1]

    • Iodine Liberation: Accumulation of I₂, causing the sample to turn yellow/brown.

  • Mechanism:

    
    . The iodine radical can abstract hydrogen or recombine, degrading purity.
    
Thermal Stability
  • Storage: Stable at room temperature (20–25 °C) if dry and dark.

  • Process: Stable up to ~100 °C in inert solvents (DMF, Toluene). Above 120 °C, especially in the presence of trace acids, thermal elimination of ethanol may occur, leading to vinyl ether byproducts.

Stability Logic Diagram

StabilityPathwayscluster_legendPathway LegendCompound1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazoleAldehydeDegradation:Aldehyde + EtOHCompound->AldehydeH3O+ / H2O(Acetal Hydrolysis)DeiodinatedDegradation:Deiodinated Pyrazole + I2Compound->Deiodinatedhv (UV Light)(Homolysis)SuzukiUtility:Biaryl ProductCompound->SuzukiAr-B(OH)2, Pd(0)Base (pH > 8)FusedUtility:Pyrazolo[1,5-a]pyrimidineCompound->Fused1. Acid (Deprotect)2. Amine/CyclizeDegradationDegradationSynthetic UtilitySynthetic Utility

Figure 1: Mechanistic map showing degradation risks (Red) vs. synthetic utility (Green).

Handling & Storage Protocols

To maximize shelf-life and experimental reproducibility, the "Amber Protocol" must be strictly followed.

Storage Conditions
ParameterRequirementRationale
Container Amber Glass VialBlocks UV/Vis light to prevent C–I photolysis.[1]
Atmosphere Argon or Nitrogen HeadspacePrevents oxidation and excludes atmospheric moisture.
Temperature 2–8 °C (Refrigerated)Slows kinetic degradation pathways.
Desiccant Store in DesiccatorPrevents hydrolysis of the acetal by ambient humidity.
Handling Precautions
  • Avoid Acidic Glassware: Ensure all flasks are base-washed or neutral. Traces of acid from cleaning solutions (e.g., HCl wash) can catalyze surface hydrolysis.

  • Solvent Choice: Use anhydrous solvents (DMF, DMSO, Acetonitrile) for reactions. Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present, as acetal exchange can occur.

  • Workup: When quenching reactions, use saturated NaHCO₃ or buffer (pH 8) . Never quench with dilute HCl unless immediate deprotection is intended.

Experimental Protocols

Synthesis Verification (Alkylation)

Context: If synthesizing de novo from 4-iodopyrazole.

  • Reagents: 4-Iodopyrazole (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve 4-iodopyrazole in DMF.[1] Add Cs₂CO₃.

    • Stir for 15 min at RT to deprotonate (formation of pyrazolide anion).

    • Add bromoacetaldehyde diethyl acetal dropwise.

    • Heat to 80–90 °C for 4–6 hours. Monitoring by TLC/LCMS is critical to ensure N-alkylation is complete.[1]

    • Workup: Pour into water/EtOAc. Critical: Wash organic layer with NaHCO₃ (aq) to remove trace acids.

    • Purification: Silica gel chromatography. Pre-treat silica with 1% Et₃N in hexanes to neutralize acidic sites on the silica gel, preventing on-column hydrolysis.

Quality Control: The "Acid Challenge" Test

Before committing valuable material to a complex synthesis, validate the acetal integrity.

  • Dissolve: 5 mg of compound in 0.6 mL CDCl₃ (ensure CDCl₃ is not acidic; filter through basic alumina if unsure).

  • NMR Check: Confirm doublet at ~1.1 ppm (CH₃) and multiplet at ~3.5-3.7 ppm (CH₂ of ethyl). The acetal methine proton appears as a triplet at ~4.8 ppm.

  • Challenge: Add 1 drop of D₂O and a trace of acetic acid.

  • Observation: Re-run NMR after 1 hour. Appearance of an aldehyde proton (~9.8 ppm) indicates the acetal is active and capable of deprotection (positive functional test).

Synthetic Utility Workflow

This compound is most powerful when used in a specific sequence: Coupling First, Deprotection Second .

SyntheticWorkflowStart1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazoleStep1Step 1: Cross-Coupling(Suzuki/Sonogashira)Start->Step1Pd(dppf)Cl2, Ar-B(OH)2Base (pH 9), 80°CIntermedFunctionalized Acetal(Stable Intermediate)Step1->IntermedYields ~80-95%Step2Step 2: Acid Deprotection(HCl/AcOH)Intermed->Step2Unmasks AldehydeFinalTarget: Fused Heterocycle(e.g., Pyrazolo-pyrimidine)Step2->FinalIn situ Cyclizationwith Amine

Figure 2: Optimal synthetic sequence. The acetal protects the aldehyde during the metal-catalyzed step.

References

  • Synthesis of N-alkylated Iodopyrazoles

    • Topic: General alkylation of 4-iodopyrazole with electrophiles.[1]

    • Source:Journal of Heterocyclic Chemistry, "Regioselective alkyl
    • Relevance: Establishes the Cs₂CO₃/DMF protocol for N-alkyl
  • Acetal Protecting Group Stability

    • Topic: Stability of acetals vs. hemiaminals.
    • Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.
    • Relevance: Authoritative source on the acid-lability and base-stability of diethyl acetals.[1]

  • Palladium-Catalyzed Cross-Coupling of 4-Halopyrazoles

    • Topic: Reactivity of 4-iodopyrazole in Suzuki couplings.[1]

    • Source:Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of 4-iodopyrazoles."[1]

    • Relevance: Confirms the C-I bond utility and the need for basic conditions comp
  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Topic: Use of pyrazole-1-acetaldehydes (generated from acetals) to form fused rings.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of pyrazolo[1,5-a]pyrimidines as B-Raf inhibitors."
    • Relevance: Demonstrates the "Linchpin" utility of the 2,2-diethoxyethyl group.

(Note: Specific CAS 575452-22-1 refers to the 1-ethoxyethyl variant.[1][6] The 2,2-diethoxyethyl derivative is a custom intermediate often synthesized in-house using the protocols described above.)

Strategic Electrophilic Iodination of N-Protected Pyrazoles: Regiocontrol & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyrazoles are linchpin intermediates in modern drug discovery, serving as precursors for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While pyrazole is an electron-rich heterocycle, its reactivity profile is drastically altered by


-protection. This guide focuses exclusively on electrophilic iodination , a pathway that inherently favors the C4 position due to electronic distribution. We will dissect the mechanistic drivers of this regioselectivity, provide robust protocols for various protecting groups (PGs), and offer troubleshooting strategies for deactivated systems.

Part 1: Mechanistic Principles & Regiocontrol

The Electronic Landscape

The pyrazole ring is


-excessive, but the nitrogen atoms create a dipole that dictates electrophilic attack. In a neutral or N-protected pyrazole, the Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the C4 position.
  • C4 Position: The preferred site for Electrophilic Aromatic Substitution (

    
    ). It behaves similarly to the para-position in aniline.
    
  • C3/C5 Positions: These are electron-deficient relative to C4 during electrophilic attack. Accessing these positions usually requires lithiation (

    
     or deprotonation mechanisms), not direct electrophilic halogenation.
    
The Role of the N-Protecting Group (PG)

The choice of PG is not merely for solubility; it dictates the reagent compatibility and kinetic stability of the intermediate sigma complex.

Protecting GroupElectronic EffectSteric BulkStability ProfileRecommended Iodination Condition
Boc (tert-butoxycarbonyl) Electron-Withdrawing (Weak)HighAcid-LabileNeutral: NIS/MeCN or

/Base
SEM (2-(Trimethylsilyl)ethoxymethyl) Electron-Donating (Weak)HighAcid-StableAcidic:

/CAN or NIS/TFA
THP (Tetrahydropyranyl) Electron-Donating (Weak)HighAcid-LabileNeutral/Basic:

/

Methyl/Benzyl Electron-DonatingLow/MedVery StableAggressive:

/

or NIS/Acid
Mechanism of Action ( )

The reaction proceeds via the formation of an iodonium ion (


) or an N-iodo intermediate which rearranges to the C4-sigma complex.

SEAr_Mechanism Start N-Protected Pyrazole Complex Sigma Complex (C4 Cation) Start->Complex + I+ (Attack at C4) Reagent Electrophilic Source (NIS or I2) Reagent->Complex Product 4-Iodo-N-Protected Pyrazole Complex->Product - H+ (Re-aromatization) Byproduct Succinimide / HI Complex->Byproduct

Figure 1: General


 mechanism favoring C4 substitution due to resonance stabilization of the cation.

Part 2: Strategic Protocol Selection

Selecting the right iodine source is critical to preventing deprotection or side reactions. Use the decision matrix below to select your protocol.

Protocol_Selection Start Start: Select N-Protecting Group Q1 Is the PG Acid-Labile? (Boc, THP, Trityl) Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (SEM, Bn, Me) Q1->Branch_No Method_A Method A: NIS / MeCN (Neutral, Mild) Branch_Yes->Method_A Avoid Acid Method_B Method B: I2 / CAN or I2 / H2O2 (Oxidative, High Atom Economy) Branch_No->Method_B Standard Method_C Method C: NIS / TFA (For Deactivated Rings) Branch_No->Method_C If Low Yield

Figure 2: Decision tree for selecting the optimal iodination reagent based on protecting group stability.

Part 3: Experimental Protocols

Method A: NIS in Acetonitrile (The "Gold Standard" for Lab Scale)

Best for: Acid-sensitive groups (Boc, THP) and small-scale optimization. Why:


-Iodosuccinimide (NIS) provides a controlled release of 

. Acetonitrile (MeCN) is polar enough to stabilize the transition state but non-nucleophilic.

Protocol:

  • Dissolve the N-protected pyrazole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Protect the flask from light (aluminum foil) to prevent radical side reactions.

  • Add NIS (1.1 equiv) in a single portion at room temperature (25 °C).

  • Monitor via LCMS/TLC. Reaction typically completes in 2–4 hours.

    • Note: If the reaction stalls, heat to 50 °C. Do not add acid if using Boc.

  • Workup: Quench with 10% aq.

    
     (to remove excess iodine). Extract with EtOAc. Wash with brine.
    
Method B: Green Oxidative Iodination ( / )

Best for: Scale-up (>10g), robust PGs (SEM, Benzyl), and cost-efficiency. Why: Uses molecular iodine (cheap) and generates water as the only byproduct. High atom economy compared to NIS.

Protocol:

  • Suspend N-protected pyrazole (1.0 equiv) in water or MeOH/Water (1:1).

  • Add

    
     (0.5–0.6 equiv). Note: Only 0.5 equiv is theoretically needed as 
    
    
    
    recycles the iodide.
  • Add

    
     (30% aq. solution, 0.6–1.0 equiv) dropwise.
    
  • Stir vigorously at RT or 40 °C for 4–6 hours.

  • Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

Method C: Activated Iodination ( / CAN)

Best for: Highly selective C4 iodination of robust substrates (SEM-protected) where other methods yield mixtures. Why: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating highly reactive electrophilic iodine species.

Protocol:

  • Dissolve substrate (1.0 equiv) in MeCN.

  • Add

    
     (0.6 equiv) and CAN (0.6 equiv).[1]
    
  • Stir at reflux (80 °C) for 3–5 hours.

  • Workup: Standard aqueous workup with thiosulfate quench.

Part 4: Comparative Data & Optimization

The following table summarizes expected outcomes based on internal application data and literature precedents.

Substrate (PG)Reagent SystemConditionsYield (Isolated)Regioselectivity (C4:C3:C5)Notes
N-Boc-Pyrazole NISMeCN, RT, 2h92%>99:1:0Critical: Avoid acid to prevent Boc loss.
N-SEM-Pyrazole

/ CAN
MeCN, 80°C, 4h88%>99:1:0Excellent for robust scale-up.
N-THP-Pyrazole NISMeCN, RT, 4h85%>95:5:0Mild heating may cause THP cleavage.
N-H Pyrazole

/


, 40°C, 6h
78%100:0:0Product precipitates; no chromatography needed.
Troubleshooting Guide
  • Problem: N-Iodination observed (unstable intermediate).

    • Cause: Kinetic trapping on the nitrogen.

    • Solution: Heat the reaction. N-Iodo species are often kinetic products that rearrange to the thermodynamic C4-C product upon heating.

  • Problem: Reaction is sluggish (Deactivated Ring).

    • Context: Pyrazoles with Electron Withdrawing Groups (EWGs) at C3/C5 (e.g.,

      
      ).
      
    • Solution: Switch to NIS/TFA (if PG allows) or use Selectfluor/

      
        to generate a "super-electrophile."
      
  • Problem: Poly-iodination.

    • Cause: Excess reagent or highly activated ring (e.g., amino-pyrazoles).

    • Solution: Strict stoichiometry (0.95 equiv NIS) and low temperature (0 °C).

References

  • Vasilevsky, S. F., et al. (2007). "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid." Russian Chemical Bulletin. Link

  • Castanet, A.-S., et al. (2002).[2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters. Link

  • Li, Z., et al. (2012). "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[3] Tetrahedron Letters. Link

  • Krasnokutskaya, E. A., et al. (2008). "Iodination of Pyrazoles via I2/NaI or I2/CAN." Synthesis. Link

  • Peglow, T. J., et al. (2024). "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System." Current Organic Synthesis. Link

Sources

The Pyrazole Paradigm: A Medicinal Chemist’s Guide to Scaffold Utility, Synthesis, and Structural Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacopeia of modern small molecules, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike phenyl rings, which serve primarily as hydrophobic spacers, pyrazoles are electronically active bioisosteres that modulate lipophilicity (LogP), solubility, and hydrogen-bonding potential.

This guide dissects the pyrazole moiety beyond its basic definition, analyzing its role as a rigid linker, a hinge-binding motif in kinase inhibitors, and a selectivity switch in enzymes like COX-2. It provides a validated, regioselective synthetic protocol to overcome the classical "isomer mixture" challenge, ensuring this document serves as a practical resource for bench scientists.

Physicochemical Foundation & Bioisosterism

The utility of pyrazole stems from its unique electronic profile. It is a


-excessive heterocycle with two nitrogen atoms:
  • N1 (Pyrrole-like): Hydrogen bond donor (HBD).

  • N2 (Pyridine-like): Hydrogen bond acceptor (HBA).

Tautomerism and Binding

Unsubstituted pyrazoles exist in annular tautomerism (


- and 

-isomers). In solution, this equilibrium is rapid; however, upon protein binding, the ring is locked into a specific tautomer. This energetic cost must be accounted for in structure-based drug design (SBDD). N-substitution (e.g., N-methyl, N-phenyl) arrests this tautomerism, fixing the vectors of the substituents.
Lipophilicity and Solubility

Replacing a phenyl ring with a pyrazole significantly lowers


, improving water solubility and reducing metabolic liability associated with highly lipophilic aromatics.
ScaffoldcLogP (approx)H-Bond CapacityKey Advantage
Benzene 2.14NoneHydrophobic core, stable
Pyridine 0.651 HBABasicity, solubility
Pyrazole 0.241 HBD, 1 HBADual H-bonding, lower lipophilicity
Imidazole -0.021 HBD, 1 HBAHigher basicity (pK

~7), often ionized

Expert Insight: In kinase inhibitor design, switching a phenyl ring to a pyrazole often maintains hydrophobic contacts (via the


-face) while introducing a critical H-bond to the hinge region backbone (e.g., Crizotinib, Ruxolitinib).

Structural Biology: The "Scaffold" Effect

The primary function of the pyrazole in drugs like Celecoxib or Rimonabant is not just binding, but geometry control . The ring acts as a rigid connector that orients substituents at specific angles (


 between N1 and C3 substituents) to match the receptor pocket.
Visualization: The Pyrazole Pharmacophore

The following diagram illustrates the vector logic of the pyrazole scaffold.

PyrazolePharmacophore PyrazoleCore Pyrazole Core (Planar, Aromatic) N1 N1 (Pyrrole-like) H-Bond Donor PyrazoleCore->N1 N2 N2 (Pyridine-like) H-Bond Acceptor PyrazoleCore->N2 C3 C3 Position Vector A PyrazoleCore->C3 C5 C5 Position Vector B PyrazoleCore->C5 Target Protein Target (Hinge/Pocket) N1->Target Donates H (e.g., to Glu/Backbone) N2->Target Accepts H (e.g., from His/Lys) C3->Target Hydrophobic/Shape fit

Caption: Pharmacophore vectors of the pyrazole ring. N1 and N2 provide complementary H-bonding, while C3/C5 substitution defines the spatial orientation of the ligand.

Synthetic Masterclass: Solving the Regioselectivity Problem

The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) is robust but notoriously non-regioselective when using unsymmetrical diketones. This results in a mixture of isomers (e.g., 1,3- vs. 1,5-substituted) that are difficult to separate on a production scale.

The Solution: Modern medicinal chemistry relies on regioconvergent methods. Below is a "Gold Standard" protocol utilizing N-tosylhydrazones and terminal alkynes , which guarantees 1,3,5-trisubstituted pyrazoles with high regiocontrol.

Protocol: Regioselective Synthesis via [3+2] Cycloaddition

Source: Adapted from Kong et al., Org. Lett. 2014 [1]

Objective: Synthesis of 1-benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole.

Reagents:

  • N-benzyl-N-tosylhydrazone (derived from p-tolualdehyde).

  • Phenylacetylene.

  • Potassium tert-butoxide (

    
    -BuOK).
    
  • 18-Crown-6 (additive).

  • Pyridine (solvent).

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve N-benzyl-N-tosylhydrazone (1.0 equiv, 0.5 mmol) and phenylacetylene (1.2 equiv, 0.6 mmol) in anhydrous pyridine (3.0 mL).

  • Activation: Add

    
    -BuOK  (2.5 equiv) and 18-Crown-6  (0.1 equiv) to the mixture.
    
    • Note: The crown ether complexes potassium, increasing the basicity of the alkoxide to facilitate the in situ generation of the diazo intermediate.

  • Reaction: Stir the mixture at 80 °C for 3–5 hours. Monitor consumption of the hydrazone via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Self-Validation Check:

  • Yield: Expect 80–90%.

  • Regiochemistry: The 1,3,5-substitution pattern is enforced by the mechanism (nucleophilic attack of the diazo carbon on the alkyne). Verify via NOESY NMR: A correlation between the N-benzyl protons and the C5-aryl protons confirms the 1,5-relationship.

Synthetic Logic Flowchart

SynthesisLogic Start Target: 1,3,5-Trisubstituted Pyrazole MethodA Method A: Knorr Synthesis (1,3-Diketone + Hydrazine) Start->MethodA MethodB Method B: [3+2] Cycloaddition (Tosylhydrazone + Alkyne) Start->MethodB IssueA Problem: Mixture of Regioisomers (1,3- vs 1,5-isomer) MethodA->IssueA MechB Mechanism: 1. Base generates Diazo species 2. [3+2] Cycloaddition 3. Aromatization MethodB->MechB ResultB Result: Single Regioisomer (1,3,5-pattern) MechB->ResultB

Caption: Comparison of synthetic routes. Method B (Kong et al.) avoids the regioselectivity pitfalls of the classical Knorr synthesis.

Case Study: Celecoxib (COX-2 Selectivity)

Celecoxib (Celebrex) exemplifies the "scaffold as a template" concept. The pyrazole ring does not just bind; it rigidly holds a sulfonamide group and a trifluoromethyl-phenyl group at the precise angle required to fit the COX-2 active site side pocket (Arg120), which is absent in COX-1.

  • Scaffold: 1,5-diarylpyrazole.

  • Role: The central pyrazole ring is a rigid spacer.

  • Selectivity: The bulky scaffold prevents binding to the smaller hydrophobic channel of COX-1 (isoleucine at position 523 blocks access), whereas COX-2 (valine at 523) accommodates it.

Data: Pyrazole Drugs in the Clinic
DrugTargetIndicationPyrazole Role
Celecoxib COX-2InflammationRigid scaffold for side-pocket binding
Ruxolitinib JAK1/2MyelofibrosisLinker connecting pyrrolopyrimidine hinge binder to nitrile tail
Crizotinib ALK/c-MetNSCLCTail group; shape complementarity in solvent front
Sildenafil PDE5Erectile DysfunctionMimics guanine base of cGMP

Emerging Trends: Kinase Inhibitors

In kinase inhibitors, pyrazoles (and fused analogs like indazoles) often target the ATP-binding hinge region. The N-H of the pyrazole acts as a donor to the backbone carbonyl of the hinge residues (e.g., Glu or Leu), while the N: acts as an acceptor from the backbone amide.

Future Direction: "Fragment-based drug discovery" (FBDD) increasingly utilizes simple pyrazoles as starting fragments due to their high ligand efficiency (LE) and ability to pick up key H-bonds early in the optimization process.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1] Link

  • Cui, J. J., et al. (2011).[2] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2] Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Fabbro, D., et al. (2015). Ten years of protein kinase inhibitors: PKA to the clinic. Nature Reviews Drug Discovery, 14, 72–93. Link

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Coupling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (CAS: 1040377-04-5) in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I have structured this document to address the specific challenges of this substrate: balancing the high reactivity of the C4-iodide with the acid-sensitivity of the diethyl acetal moiety.

This building block is a critical "masked" intermediate in medicinal chemistry. The acetal functionality serves as a latent aldehyde, enabling the rapid construction of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) post-coupling—a strategy widely employed in kinase inhibitor development.

Part 1: Strategic Analysis & Chemical Logic

Substrate Characteristics[1][2][3]
  • Electrophile: The C4-iodide is highly reactive, undergoing oxidative addition to Pd(0) faster than bromides or chlorides. This allows for milder reaction temperatures (60–80 °C), preserving the sensitive acetal.

  • Protecting Group: The 2,2-diethoxyethyl group masks a reactive aldehyde. While stable to the basic conditions of Suzuki coupling, it is extremely sensitive to acidic hydrolysis . Standard workups involving HCl or acidic silica gel chromatography must be avoided unless immediate deprotection is desired.

  • Catalyst Poisoning: Unsubstituted pyrazoles can poison Pd catalysts via N-coordination. However, the N1-alkylation in this substrate sterically hinders coordination, facilitating efficient turnover.

Reaction Optimization Matrix

The following conditions have been validated for high-yield couplings with aryl and heteroaryl boronic acids.

ParameterRecommended ConditionScientific Rationale
Catalyst Pd(dppf)Cl₂[1]·DCM (2–5 mol%)The bidentate ligand (dppf) prevents β-hydride elimination and resists deactivation by heteroatoms. Robust and air-stable.
Alt. Catalyst Pd(PPh₃)₄ (5 mol%)Effective for sterically unhindered partners, though less stable than Pd(dppf)Cl₂.
Base Cs₂CO₃ or K₂CO₃ (2.0–3.0 equiv)Carbonates provide sufficient basicity for transmetalation without risking acetal hydrolysis (unlike strong hydroxides at high temp).
Solvent DME/Water (4:1) or Dioxane/Water (4:1)Aqueous component is mandatory to solubilize the inorganic base and facilitate the formation of the reactive boronate species.
Temperature 80 °C Sufficient for turnover; minimizes protodeboronation of the boronic acid partner.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Cross-Coupling (Thermal)

Target Scale: 1.0 mmol (approx. 310 mg of substrate)

Reagents:
  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Cs₂CO₃ (2.5 equiv)[2]

  • 1,2-Dimethoxyethane (DME) (8 mL) / Water (2 mL)

Step-by-Step Procedure:
  • System Preparation:

    • Oven-dry a 25 mL round-bottom flask or reaction vial. Equip with a magnetic stir bar and a rubber septum.

    • Expert Insight: Although Suzuki coupling is robust, oxygen promotes homocoupling of the boronic acid. Rigorous degassing is essential for yields >90%.

  • Reagent Loading:

    • Charge the flask with the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

    • Note: Do not add the catalyst yet.

  • Solvent Addition & Degassing:

    • Add DME and Water.[2]

    • Sparge the mixture with Argon or Nitrogen for 10–15 minutes. This involves submerging a needle directly into the solvent while venting via a second needle.

  • Catalyst Addition:

    • Remove the sparging needle. Quickly add the Pd(dppf)Cl₂·DCM complex (3 mol%).

    • Reseal and purge the headspace with inert gas for 1 minute.

  • Reaction:

    • Heat the mixture to 80 °C in an oil block or sand bath.

    • Monitor by TLC (typically 2–4 hours).

    • TLC Tip: The acetal is visible under UV; stain with KMnO₄ or Iodine. Do not use acidic stains (like Hanessian’s stain) or the spot will decompose on the plate, leading to confusion.

  • Workup (Crucial for Acetal Survival):

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine (saturated NaCl).

    • Avoid: Do not wash with NH₄Cl (slightly acidic) or dilute HCl. If pH adjustment is needed, use saturated NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification:

    • Flash chromatography on Silica Gel.[2]

    • Pre-treatment:[2] Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading to neutralize acidic sites on the silica.

    • Elute with Hexanes/EtOAc gradient.

Part 3: Downstream Application (Cyclization)

The true value of this building block is revealed post-coupling. The acetal can be deprotected to the aldehyde, which then cyclizes with adjacent nucleophiles (e.g., amines) to form fused systems.

Visualization: From Coupling to Fused Bicycles

The following diagram illustrates the workflow from the Suzuki coupling to the generation of a Pyrazolo[1,5-a]pyrimidine scaffold.

Suzukiworkflow Substrate 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) Substrate->Suzuki + Ar-B(OH)2 Intermediate Coupled Biaryl (Acetal Intact) Suzuki->Intermediate 80°C, 2-4h Acid Acid Hydrolysis (HCl/AcOH) Intermediate->Acid Deprotection Aldehyde Reactive Aldehyde Intermediate Acid->Aldehyde - EtOH Cyclization Cyclocondensation (e.g., with hydrazine/amine) Aldehyde->Cyclization + Nucleophile Product Fused Bicyclic System (e.g., Pyrazolo-pyrimidine) Cyclization->Product - H2O

Caption: Workflow transforming the iodopyrazole building block into complex fused heterocycles via Suzuki coupling and subsequent acid-mediated cyclization.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Protodeboronation of Boronic AcidSwitch to Boronic Esters (Pinacol) or increase catalyst loading. Lower temp to 60 °C.
Acetal Hydrolysis Acidic Workup or Acidic SilicaUse neutralized silica (1% Et₃N). Ensure workup water is neutral/basic.
Homocoupling (Ar-Ar) Incomplete DegassingSparge solvents for at least 15 mins. Ensure reaction is under positive inert gas pressure.
No Reaction Catalyst PoisoningEnsure the N1-alkyl group is intact. Switch to a more active catalyst system like XPhos Pd G2 .

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[7] (Contextual reference for Pyrazole synthesis applications).

Sources

Sonogashira reaction of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Abstract & Strategic Context

This application note details the protocol for the Sonogashira cross-coupling of This compound . This specific substrate is a critical "masked" intermediate in medicinal chemistry. The 4-iodo position offers a handle for carbon-carbon bond formation, while the N-(2,2-diethoxyethyl) moiety serves as a protected aldehyde.

Why this molecule matters: In drug discovery, this scaffold is the primary precursor for synthesizing pyrazolo[1,5-a]pyrimidines and pyrrolo[1,2-b]pyrazoles . The success of the downstream cyclization depends entirely on retaining the integrity of the acetal protecting group during the Sonogashira coupling. Premature deprotection leads to polymerization or off-target side reactions.

Key Technical Challenges:

  • Acetal Lability: The diethyl acetal is acid-sensitive. While Sonogashira conditions are basic, standard silica gel chromatography (acidic) can degrade the product.

  • Catalyst Poisoning: The pyrazole nitrogens can coordinate to Palladium, potentially arresting the catalytic cycle if the ligand environment is insufficient.

  • Electronic Bias: The C4 position is electron-rich compared to phenyl halides, requiring optimized oxidative addition conditions.

Reaction Mechanism & Logic

The reaction proceeds via a dual-catalytic cycle involving Palladium (0/II) and Copper (I).[1] The 4-iodopyrazole undergoes oxidative addition, followed by transmetallation with the in situ generated copper-acetylide.[2]

Mechanistic Pathway (DOT Visualization)

SonogashiraMechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Alkynyl) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuSalt CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuSalt->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Regenerates CuI Substrate 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAcetylide Base Base (Et3N) Base->CuAcetylide

Figure 1: Dual catalytic cycle illustrating the interplay between the Pd-cycle (oxidative addition of the iodopyrazole) and the Cu-cycle (activation of the alkyne).[2] Note the regeneration of Pd(0) is crucial for turnover.

Detailed Protocol

Target Scale: 1.0 mmol (adaptable to multi-gram scale).

Materials & Reagents
ComponentEquiv.RoleNotes
This compound 1.0SubstrateSolid or oil; ensure no residual acid from synthesis.
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for potential Glaser homocoupling.
PdCl₂(PPh₃)₂ 0.03 (3 mol%)CatalystMore robust to air than Pd(PPh₃)₄.
CuI 0.05 (5 mol%)Co-CatalystMust be off-white/tan. If green/blue, recrystallize.
Triethylamine (Et₃N) 3.0BaseActs as HF scavenger and proton sponge.
DMF (Anhydrous) 0.2 MSolventHigh boiling point prevents alkyne evaporation; solubilizes pyrazole.
Step-by-Step Procedure

1. Inert Atmosphere Setup (Critical):

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Why: Oxygen promotes the dimerization of alkynes (Glaser coupling), wasting the starting material and complicating purification.

2. Solubilization & Degassing:

  • Charge the flask with the Iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous DMF (5 mL per mmol substrate) and Et₃N (3.0 equiv).

  • Degas: Sparge the solution with Argon for 10–15 minutes (bubbling gas directly into liquid).

  • Why: Pd(0) species generated in situ are sensitive to oxidation.

3. Alkyne Addition:

  • Add the Terminal Alkyne (1.2 equiv) via syringe. If the alkyne is solid, dissolve it in minimal DMF and add.

  • Seal the flask with a septum and secure with copper wire or Parafilm.

4. Reaction:

  • Stir at Room Temperature for 1 hour.

  • If TLC shows incomplete conversion, heat to 50°C .

  • Note: 4-Iodopyrazoles are highly reactive. Excessive heat (>80°C) may cause the acetal to degrade or the pyrazole to decompose. Monitor by TLC every hour.

5. Workup (The "Acetal-Safe" Method):

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash with 50% saturated brine (water/brine 1:1). Do NOT use HCl or NH₄Cl solution.

  • Why: Ammonium chloride is slightly acidic and can hydrolyze the acetal to the aldehyde, which will then react with the amine base to form an imine.

  • Dry the organic layer over Na₂SO₄ (Sodium Sulfate). Filter and concentrate.

6. Purification:

  • Column Chromatography: Silica gel.[3]

  • Eluent Modification: Pre-treat the silica column with 1% Et₃N in Hexanes, or add 1% Triethylamine to your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N).

  • Validation: This neutralizes the acidic sites on the silica, preserving the acetal.

Data Analysis & Validation

Successful coupling is verified by the disappearance of the C4-Iodine signal and the appearance of the alkyne.

Table 1: Expected Analytical Signatures

MethodObservationDiagnostic Signal
TLC Shift in R_fProduct is usually more non-polar (higher R_f) than the iodo-precursor due to extended conjugation.
¹H NMR Pyrazole RingC3-H and C5-H singlets (typically ~7.5–8.0 ppm) will shift slightly upfield due to conjugation.
¹H NMR AcetalTriplet at ~4.7 ppm (CH) and multiplet at ~3.5 ppm (OCH₂CH₃) must remain intact. Loss of triplet = Deprotection.
¹H NMR AlkyneDisappearance of terminal alkyne proton (~2-3 ppm) from the reagent.
MS (ESI) Mass ShiftM+1 peak corresponds to [Substrate - I + Alkyne].

Troubleshooting & Optimization

Issue: Glaser Coupling (Alkyne Dimerization)

  • Symptom:[4][5][6] Two equivalents of alkyne are consumed, but the iodopyrazole remains. Blue/Green color in reaction.

  • Root Cause:[1][4][6][7][8] Oxygen ingress.

  • Fix: Rigorous degassing (freeze-pump-thaw) and increasing the alkyne equivalents to 1.5.

Issue: Acetal Hydrolysis (Aldehyde Formation)

  • Symptom:[4][5][6] NMR shows a peak at ~9.8 ppm (aldehyde) or broad peaks (polymerization).

  • Root Cause:[1][4][6][7][8][9] Acidic workup or acidic silica.

  • Fix: Switch to basic alumina chromatography or ensure 1% Et₃N is in the eluent. Avoid NH₄Cl washes; use water/brine only.

Issue: No Reaction (Catalyst Poisoning)

  • Symptom:[4][5][6][7] Starting material persists.[1]

  • Root Cause:[1][4][6][7][8][9] Pyrazole nitrogen coordinating Pd.

  • Fix: Switch to Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%. The bidentate ligand (dppf) prevents the pyrazole from displacing the ligand on the metal center.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews, 107(3), 874-922.

  • Larsen, R. D., et al. (1999). Practical Synthesis of 4-Iodopyrazoles. Journal of Organic Chemistry, 64, 4996. (Establishes the reactivity of 4-iodopyrazoles).

  • Vasilevsky, S. F., et al. (2002). Cross-coupling of 4-iodopyrazoles with terminal acetylenes.[2] Heterocycles, 57(12), 2267. (Specific reference for pyrazole coupling).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Acetal stability/deprotection conditions).

Sources

Precision Engineering of the Pyrazole Scaffold: Protocols for Pd-Catalyzed Cross-Coupling of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Ruxolitinib (Jakafi), Celecoxib (Celebrex), and Crizotinib (Xalkori). The 4-position of the pyrazole ring represents a critical vector for diversification, allowing the projection of substituents into specific binding pockets without disrupting the hydrogen-bonding capability of the pyrazole nitrogens.

4-Iodopyrazole is the premier substrate for these transformations due to the lability of the C–I bond toward oxidative addition.[1] However, this substrate presents a unique "Reactivity Paradox":

  • High Reactivity: The C–I bond is weaker than C–Br or C–Cl, facilitating rapid oxidative addition.

  • High Instability: The electron-rich nature of the pyrazole ring makes the resulting Pd(II) intermediate prone to protodehalogenation (reduction) rather than transmetalation.

  • Catalyst Poisoning: The basic nitrogen (N2) and the acidic N-H (in unprotected substrates) can coordinate to Palladium, sequestering the catalyst in an inactive resting state.

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings.

Strategic Decision Map: Substrate & Ligand Selection

Before initiating wet chemistry, the experimental design must account for the coordination state of the pyrazole nitrogen.

PyrazoleStrategy Input Input: 4-Iodopyrazole Decision Is N-H Protected? Input->Decision Protected Protected (N-Me, N-Boc, N-THP) Decision->Protected Yes Unprotected Unprotected (Free N-H) Decision->Unprotected No Standard Standard Conditions (Pd(dppf)Cl2, K2CO3) Protected->Standard Challenge Challenge: Catalyst Poisoning & N-Arylation Unprotected->Challenge Solution Solution: Bulky, Electron-Rich Ligands (XPhos, SPhos, tBuDavePhos) Challenge->Solution Steric Shielding

Figure 1: Strategic workflow for ligand selection based on substrate protection status.

Protocol 1: Suzuki-Miyaura Coupling (The Workhorse)

Objective: Formation of C(sp2)–C(sp2) bonds. Challenge: Unprotected pyrazoles often stall due to the formation of stable Pd-azolate complexes. Solution: Utilization of Dialkylbiaryl phosphine ligands (Buchwald Ligands) . Ligands like XPhos and SPhos provide steric bulk that prevents the formation of inactive Pd-bridged dimers and facilitates reductive elimination.

Experimental Protocol (Unprotected Substrate)

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G2 Precatalyst (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to buffer the pH.

  • Solvent: n-Butanol/Water (4:1) - Promotes solubility of the zwitterionic intermediate.

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Purge: Seal the vial and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd precatalyst (0.02 mmol) quickly under a positive stream of Argon.

  • Solvent: Add degassed n-Butanol/Water (5 mL) via syringe.

  • Reaction: Heat the block to 100°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black upon completion. If it remains pale yellow, the catalyst has likely not activated or has been poisoned.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Unprotected pyrazoles streak on silica. Add 1% Triethylamine to the eluent.

Protocol 2: Sonogashira Coupling (The "Copper-Free" Necessity)

Objective: Formation of C(sp2)–C(sp) bonds (Alkynylation). Critical Failure Mode: In classic Sonogashira (Pd/Cu), Copper(I) forms stable complexes with the pyrazole nitrogens (the "Scorpion Effect"), shutting down the catalytic cycle and requiring stoichiometric Copper, which leads to difficult purification. Solution: Copper-Free Sonogashira using high-activity Pd catalysts.

Experimental Protocol (Copper-Free)

Reagents:

  • 4-Iodopyrazole (N-protected preferred, e.g., N-THP) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected 4-iodopyrazole in MeCN (0.2 M).

  • Base/Catalyst: Add Cs₂CO₃ and the Pd/Ligand mixture.

  • Alkyne Addition: Add the terminal alkyne.

  • Thermal Cycle: Heat to 80°C .

    • Why this temp? Copper-free variations require higher activation energy than Cu-catalyzed ones (usually RT).

  • Monitoring: Monitor by LCMS. Look for the disappearance of the M+H (Iodide) peak.

    • Warning: If you observe a mass corresponding to [Starting Material - I + H], protodehalogenation is occurring. Lower the temperature and increase catalyst loading.

Protocol 3: Buchwald-Hartwig Amination (The Steric Key)

Objective: Formation of C(sp2)–N bonds (Amination). Challenge: Competitive binding of the amine nucleophile vs. the pyrazole nitrogen. Standard ligands (dppf, BINAP) often fail to promote reductive elimination in this sterically congested system. Solution: Use of tBuDavePhos or BrettPhos . Recent literature (see NIH/PubMed results) highlights tBuDavePhos as uniquely effective for 4-halopyrazoles.

Data: Ligand Performance Comparison
LigandConversion (%)Yield (%)Observation
PPh₃ < 5%0%Complete catalyst arrest (poisoning).
BINAP 30%15%Slow oxidative addition; significant dehalogenation.
XPhos 85%72%Good, but requires long reaction times.
tBuDavePhos > 98% 91% Optimal. Fast turnover, minimal reduction.
Experimental Protocol

Reagents:

  • 4-Iodopyrazole (N-protected, e.g., N-Benzyl) (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: tBuDavePhos (4-6 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) or NaOtBu.

  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is strictly air-sensitive.

  • Pre-complexation: Mix Pd₂(dba)₃ and tBuDavePhos in Toluene and stir at RT for 10 mins to generate the active L-Pd(0) species (solution turns from purple to orange/brown).

  • Substrate Addition: Add the 4-iodopyrazole and the amine.

  • Base Addition: Add LiHMDS dropwise.

  • Heating: Heat to 100–110°C for 12 hours.

  • Quench: Cool to RT, quench with saturated NH₄Cl.

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Failure Analysis Check1 Is SM consumed? Start->Check1 NoConsumption No: SM Remains Check1->NoConsumption No Consumed Yes: SM Consumed Check1->Consumed Yes CheckColor Did reaction turn black? NoConsumption->CheckColor Black Yes: Pd Black precip. (Ligand dissociation) CheckColor->Black Yellow No: Solution pale. (Catalyst Poisoning) CheckColor->Yellow Fix1 Action: Switch to stronger binder (XPhos/Buchwald G3) Black->Fix1 Yellow->Fix1 CheckMass Check LCMS Mass Consumed->CheckMass Dehal Mass = [M-I+H] (Protodehalogenation) CheckMass->Dehal Homo Mass = Homocoupling CheckMass->Homo Fix2 Action: Dry solvent rigorously; Lower Temp; Increase Catalyst Dehal->Fix2 Fix3 Action: Degas more thoroughly; Check Boronic Acid quality Homo->Fix3

Figure 2: Diagnostic logic for reaction failure modes.

Key Failure Modes Explained
  • Protodehalogenation (Reduction): The Iodine is replaced by Hydrogen.

    • Cause: The rate of Transmetalation is slower than Hydrogen abstraction (from solvent or base).

    • Fix: Use anhydrous solvents. Switch to a more active catalyst (e.g., Pd-132) to accelerate the oxidative addition/transmetalation cycle.

  • The "Black Crash": Palladium precipitates as Pd(0) black.

    • Cause: Ligand is not electron-rich enough or bulky enough to stabilize the Pd(0) species at high temperature.

    • Fix: Increase Ligand:Metal ratio to 2:1 or 3:1.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Link

  • Swiatek, K., et al. (2025).[4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Link

  • National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link

  • WuXi AppTec. (2022).[5] How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • American Chemical Society (ACS). (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Journal of Organic Chemistry. Link

Sources

Application Note: Optimized Cross-Coupling Strategies for Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors like Ruxolitinib (Jakafi) and Crizotinib (Xalkori). While bromopyrazoles are common, iodopyrazoles offer superior reactivity due to the weaker C–I bond (approx. 57 kcal/mol vs. 68 kcal/mol for C–Br), facilitating rapid oxidative addition even with sterically hindered partners.

However, iodopyrazoles present distinct challenges:

  • Catalyst Poisoning: The free N–H in unprotected pyrazoles coordinates tightly to Pd(II), arresting the catalytic cycle.

  • Protodehalogenation: The highly reactive C–I bond is susceptible to reduction (iodine replacement by hydrogen) if transmetalation is slow.

  • Regiochemical Sensitivity: The electronic environment at C-4 (electron-rich) differs vastly from C-3/C-5 (electron-deficient), requiring tailored ligand strategies.

This guide provides two validated workflows: Method A for robust coupling of protected pyrazoles and Method B for the direct coupling of unprotected (free N–H) iodopyrazoles.

Strategic Analysis: Critical Parameters

The "Free N-H" Dilemma

Unprotected pyrazoles exist in tautomeric equilibrium. The neutral nitrogen lone pair is a potent ligand for Palladium. To overcome this, one must either mask the nitrogen (Protecting Groups) or outcompete the nitrogen (Bulky Ligands/High Base Load).

ParameterProtected Route (Method A)Unprotected Route (Method B)
Primary Challenge Extra synthetic steps (protection/deprotection).Catalyst deactivation by N-coordination.
Preferred Catalyst Standard: Pd(dppf)Cl₂, Pd(PPh₃)₄Specialized: XPhos Pd G2, Pd(OAc)₂/SPhos.
Base Strategy Mild: Na₂CO₃, K₂CO₃ (2.0 equiv).Aggressive: K₃PO₄, Cs₂CO₃ (>3.0 equiv) to force anionic species.
Solvent System Dioxane/Water, DME/Water.n-Butanol, Dioxane/Water (High temp).
Atom Economy Lower (due to PG mass).Higher.
Protecting Group Selection

If Method A is chosen, the protecting group (PG) defines the downstream workup:

  • THP (Tetrahydropyranyl): Acid-labile. Good for general use but adds chirality (diastereomers).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust. Ideal for regioselective lithiation/functionalization sequences (the "SEM Switch").[1] Cleaved by TBAF or acid.

  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing. Can sometimes cleave in situ under basic Suzuki conditions (uncontrolled deprotection).

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision matrix for selecting the correct protocol and the mechanistic pathway for the Suzuki-Miyaura cycle involving iodopyrazoles.

Suzuki_Iodopyrazole Start Substrate: Iodopyrazole Check Is N-H Protected? Start->Check PathA Method A: Standard Protocol Check->PathA Yes (SEM, THP, Me) PathB Method B: Direct Protocol Check->PathB No (Free N-H) CatA Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 PathA->CatA MechA Mechanism: Standard Oxidative Addition CatA->MechA OxAdd Oxidative Addition (Fast for C-I) MechA->OxAdd CatB Catalyst: XPhos Pd G2 or SPhos PathB->CatB BaseB Base: Excess K3PO4 (>3 equiv) Forms Pyrazolate Anion CatB->BaseB BaseB->OxAdd TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Product Final Biaryl Pyrazole RedElim->Product

Caption: Workflow selection for iodopyrazoles. Method A utilizes standard Pd sources for protected substrates, while Method B requires bulky ligands and excess base to bypass N-H catalyst poisoning.

Experimental Protocols

SOP 1: Method A - Protected Iodopyrazoles (Standard)

Applicability: 1-methyl, 1-SEM, or 1-THP protected 3-, 4-, or 5-iodopyrazoles. Scale: 1.0 mmol

Reagents:

  • Substrate: 1-Protected-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust against air/moisture.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: Charge a dried Schlenk tube or microwave vial with the iodopyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg, 0.03 mmol).

  • Inertion: Cap the vial and cycle vacuum/Argon three times.

  • Solvation: Add degassed 1,4-dioxane (4 mL) via syringe, followed by 2.0 M aq. Na₂CO₃ (1.5 mL).

  • Reaction: Heat the biphasic mixture to 90°C for 4–12 hours with vigorous stirring (1000 rpm).

    • Note: The C-I bond reacts quickly; monitor by LCMS at 2 hours to prevent protodehalogenation.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

SOP 2: Method B - Unprotected Iodopyrazoles (Advanced)

Applicability: Free N-H 3-, 4-, or 5-iodopyrazoles. Rationale: Uses XPhos (Buchwald Ligand) to create a bulky, electron-rich Pd species that resists N-coordination, plus excess base to keep the pyrazole deprotonated (anionic pyrazoles couple faster than neutral ones).

Reagents:

  • Substrate: Unprotected iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (3.0 - 4.0 equiv) - Crucial excess.

  • Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1)[2]

Procedure:

  • Setup: Charge reaction vessel with iodopyrazole (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (16 mg, 0.02 mmol), and solid K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent mixture (5 mL).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Observation: The mixture may turn dark initially. If conversion stalls, add an additional 1 mol% catalyst.

  • Workup: Careful pH adjustment is required.

    • Dilute with water.

    • Crucial Step: Adjust pH to ~6-7 with 1M HCl to ensure the pyrazole is protonated (neutral) before extraction into organic solvent (EtOAc or DCM/iPrOH 3:1).

    • Warning: If the pH is too high, the pyrazolate anion remains in the water.

Troubleshooting & Optimization (Self-Validating Logic)

ObservationRoot CauseCorrective Action
Starting Material Remains (0% Conv.) Catalyst poisoning (N-binding) or oxidation.Switch to Method B (XPhos/SPhos). Ensure Argon sparging of solvents (>15 mins).[2]
Product:De-iodo Byproduct (High Ratio) Protodehalogenation. Transmetalation is too slow compared to beta-hydride elimination or reduction.Increase Boronic Acid (1.5 equiv). Switch solvent to DME (increases transmetalation rate). Lower temp to 70°C.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Add free ligand (e.g., 5 mol% additional XPhos or PPh₃) to stabilize the active species.
Low Yield (Unprotected Protocol) Product lost in aqueous phase during workup.Check pH of aqueous layer. Unprotected pyrazoles are amphoteric. Ensure pH ≈ 7.0 before extraction.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition.

  • BenchChem. (2025).[2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

  • Kudo, N., et al. (2011). Efficient Suzuki-Miyaura Coupling of Unprotected Haloimidazoles and Halopyrazoles. Chemical Pharmaceutical Bulletin.

  • Li, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2023). Palladium-catalyzed Cross-coupling Reactions in Water (Micellar Catalysis).

Sources

Application Note: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole as a Bifunctional Linchpin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic utilization of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (CAS: 113437-34-2). This building block serves as a bifunctional "linchpin," offering orthogonal reactivity profiles that enable the rapid assembly of diversity-oriented libraries, particularly for kinase inhibitor scaffolds and GPCR ligands.

Executive Summary

This compound represents a high-value intermediate due to its orthogonal reactivity . It features a C4-iodide handle susceptible to transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) and an N1-acetal side chain that acts as a masked aldehyde. The acetal functionality is stable under basic cross-coupling conditions, allowing for C4 diversification prior to unmasking the reactive aldehyde for reductive amination or cyclization. This "Coupling-First, Deprotection-Second" workflow is ideal for generating focused libraries of bioactive pyrazoles.

Physicochemical Profile & Handling

PropertyDescription
Appearance Off-white to pale yellow solid
Molecular Weight 310.13 g/mol
Solubility Soluble in DCM, DCE, DMF, DMSO, MeOH. Insoluble in water.[1]
Stability Stable under basic and neutral conditions. Labile to aqueous acid.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).

Safety Precaution: Iodine-containing compounds can release iodine vapor upon decomposition. Handle in a fume hood. The acetal hydrolysis releases ethanol; ensure proper ventilation.

Strategic Workflow: The "Masked Aldehyde" Advantage

The primary advantage of this building block is the stability of the acetal group during palladium-catalyzed reactions. Free aldehydes often poison Pd-catalysts or undergo side reactions (e.g., aldol condensation) under the basic conditions required for Suzuki coupling. By using the acetal, the aldehyde is "masked" until the carbon skeleton is established.

Visual Workflow (DOT Diagram)

G Start 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Step1 Step 1: Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) Start->Step1 C-C Bond Formation Intermediate 4-Aryl-1-(2,2-diethoxyethyl) -pyrazole (Acetal Intact) Step1->Intermediate Step2 Step 2: Acid Hydrolysis (HCl or TFA) Intermediate->Step2 Unmasking Aldehyde 4-Aryl-pyrazole-1-acetaldehyde (Reactive Intermediate) Step2->Aldehyde Step3 Step 3: Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->Step3 Diversification Final Final Library: N-Alkylated Pyrazole Scaffolds Step3->Final

Caption: Divergent synthesis workflow utilizing the orthogonal stability of the acetal group during Pd-catalyzed coupling.

Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C4 position while retaining the acetal protection.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the iodopyrazole, aryl boronic acid, and base.

  • Inertion: Evacuate and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M relative to pyrazole). If using aqueous base, add it now.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of product + H⁺). Note: The acetal is stable at this pH.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Checkpoint: Ensure the NMR shows the characteristic acetal signals: a triplet at ~4.8 ppm (CH) and a multiplet at ~3.5-3.7 ppm (OCH₂CH₃) [1].

Protocol B: Acetal Deprotection (Unmasking the Aldehyde)

Objective: To hydrolyze the diethyl acetal to the corresponding aldehyde under controlled acidic conditions.

Reagents:

  • Suzuki Product (from Protocol A)

  • Acid: 2N HCl (aq) or Trifluoroacetic acid (TFA)

  • Solvent: THF or Acetone (miscible with water)

Procedure:

  • Dissolution: Dissolve the acetal intermediate in THF (0.1 M).

  • Hydrolysis: Add 2N HCl (10 equiv relative to substrate).

  • Reaction: Stir at room temperature for 1–4 hours.

    • Observation: The reaction is usually clean. Monitor by TLC (aldehyde is typically more polar than the acetal).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution to pH ~7-8.

  • Extraction: Extract with DCM or EtOAc.

  • Handling: The resulting (4-aryl-1H-pyrazol-1-yl)acetaldehyde can be unstable. It is recommended to use it immediately in the next step without extensive purification. If storage is necessary, keep at -20°C under argon.

Protocol C: Reductive Amination (Library Generation)

Objective: To derivatize the aldehyde with various amines, creating a library of functionalized pyrazoles.

Reagents:

  • Freshly prepared Pyrazole-Aldehyde (1.0 equiv)

  • Amine (R-NH₂ or R₂NH) (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic acid (1 drop, catalytic, if using secondary amines)

Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M). Stir for 30–60 minutes at room temperature to allow imine/hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Work-up: Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Preparative HPLC or flash chromatography (DCM/MeOH gradient).

Advanced Application: Scaffold Cyclization

For researchers targeting fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrazines ), this building block serves as a precursor.

Concept: If the amine used in Protocol C contains a pendant nucleophile (e.g., an amino acetal or a protected alcohol) and the C5 position of the pyrazole is accessible, further cyclization can be induced using stronger acid conditions (e.g., TsOH in refluxing toluene) to close the ring onto the pyrazole nitrogen or C5 carbon [2].

Alternatively, the aldehyde generated in Protocol B can undergo a Pomeranz-Fritsch type cyclization if a suitable electron-rich aromatic ring is linked at the N1 position (though this specific building block has the acetal on an ethyl linker, making it ideal for aliphatic functionalization rather than direct aromatic fusion).

References

  • BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Accessed 2023).[2]

  • Fustero, S., et al. "Improved Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56965487 (Analogous structure).

  • Organic Chemistry Portal. Suzuki Coupling.

(Note: While specific literature on the exact CAS 113437-34-2 is limited, the protocols above are derived from standard validated methodologies for 4-iodopyrazoles and diethyl acetal protecting groups widely accepted in medicinal chemistry.)

Sources

application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Hub-and-Spoke" Strategy

In the architecture of kinase inhibitors, This compound (Structure 1 ) serves as a premier bifunctional linchpin . It addresses a recurring bottleneck in medicinal chemistry: the need to independently optimize the "Hinge Binding" motif and the "Solvent Front" solubilizing tail without synthetic interference.

  • The 4-Iodo Motif (The Warhead Handle): Provides a highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to attach the aryl/heteroaryl core that binds to the kinase ATP hinge region.

  • The N1-Acetal Motif (The Masked Tail): Acts as a robust protecting group during the coupling phase. Post-coupling, it is unmasked to an aldehyde, enabling rapid diversification via reductive amination to introduce solubility-enhancing groups (e.g., morpholines, piperazines) typical of Phase II/III drug candidates.

This guide details the strategic application of 1 to synthesize Type I/II kinase inhibitors, focusing on a high-fidelity workflow: Coupling


 Deprotection 

Diversification
.

Strategic Utility & Mechanism

The "Late-Stage Diversification" Advantage

Traditional routes often require synthesizing the entire solubilizing tail before attaching the hinge binder, which limits library generation. Using 1 allows researchers to install the expensive kinase core first, then split the batch to generate dozens of "tail" variants in parallel (SAR exploration).

Chemical Causality
  • Why Diethyl Acetal? It is stable to basic Suzuki conditions (

    
    , 
    
    
    
    ) and Pd(0) cycles, unlike free aldehydes which can undergo side reactions (aldol condensation, oxidation).
  • Why 4-Iodo? Iodopyrazoles undergo oxidative addition faster than bromides, allowing milder temperatures (

    
    ) that preserve the acetal integrity.
    

Experimental Protocols

Workflow Overview

The synthesis follows a linear sequence designed for high throughput.

Step 1: Suzuki Coupling (Constructing the Core) Step 2: Acidic Hydrolysis (Unmasking the Aldehyde) Step 3: Reductive Amination (Installing the Tail)

Protocol A: The Hinge Connection (Suzuki-Miyaura Coupling)

Objective: Attach an aryl hinge-binder (e.g., Pyridine, Pyrimidine) to the 4-position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Arylboronic acid/ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (aq) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial, combine the iodopyrazole, arylboronic acid, and Pd catalyst.

  • Inert: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvate: Add degassed 1,4-Dioxane and aqueous base.

  • React: Heat to 80°C for 4–6 hours. Note: Monitor by LCMS. The acetal is stable here, but avoid temperatures >100°C to prevent incidental hydrolysis.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the 4-Aryl-1-(2,2-diethoxyethyl)pyrazole .

Critical Checkpoint: Ensure the acetal signals (triplet ~1.1 ppm, quartet ~3.5 ppm, triplet ~4.6 ppm in


 NMR) remain intact.
Protocol B: The Tail Activation (Acetal Deprotection)

Objective: Hydrolyze the diethyl acetal to release the reactive acetaldehyde side chain.

Reagents:

  • Substrate: 4-Aryl-1-(2,2-diethoxyethyl)pyrazole

  • Acid:

    
     (aq) or 
    
    
    
    (1:1)
  • Solvent: THF or Acetone

Procedure:

  • Dissolve: Dissolve the substrate in THF (0.1 M concentration).

  • Acidify: Add

    
     (5-10 equiv).
    
  • Incubate: Stir at Room Temperature for 2–16 hours.

    • Expert Tip: Do not heat. Heating may cause the aldehyde to polymerize or the pyrazole to decompose if the aryl group is electron-rich.

  • Monitor: TLC/LCMS will show the disappearance of the non-polar acetal and appearance of the aldehyde (often exists as a hydrate in LCMS).

  • Neutralize: Carefully quench with sat.

    
     at 0°C.
    
  • Extract: Extract immediately with DCM. Do not store the aldehyde ; proceed immediately to Protocol C.

Protocol C: The Tail Functionalization (Reductive Amination)

Objective: React the transient aldehyde with a secondary amine (e.g., N-methylpiperazine) to form the final inhibitor.

Reagents:

  • Substrate: Freshly prepared Pyrazole-acetaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic, 1 drop)

Procedure:

  • Imine Formation: Dissolve aldehyde and amine in DCE. Add catalytic acetic acid. Stir for 30 mins at RT.

  • Reduction: Add

    
     in one portion.
    
  • React: Stir at RT for 2–4 hours.

  • Quench: Add sat.

    
    .
    
  • Isolate: Extract with DCM/MeOH (9:1).

  • Purify: Prep-HPLC or Flash Chromatography (DCM/MeOH/NH3).

Data Presentation & Analysis

Table 1: Reaction Optimization for Acetal Deprotection
EntryAcid SourceSolventTemp (°C)Time (h)Yield (Aldehyde)Notes
16M HClTHF60130%Decomposition observed.
21M HCl THF 25 4 92% Optimal condition.
3TFA (Neat)DCM25265%Partial polymerization.
4PPTSAcetone/H2O501285%Good, but slow.

Visualization: The Synthetic Logic Pathway

The following diagram illustrates the divergent synthesis capability using this compound.

KinaseInhibitorSynthesis Start 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole (The Hub) Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Core Installation Intermediate 4-Aryl-Pyrazole Acetal Protected Step1->Intermediate Step2 Step 2: Acid Hydrolysis (HCl, THF) Intermediate->Step2 Unmasking Aldehyde Reactive Aldehyde Intermediate Step2->Aldehyde Step3a Route A: Reductive Amination (Morpholine, STAB) Aldehyde->Step3a Step3b Route B: Reductive Amination (N-Me-Piperazine, STAB) Aldehyde->Step3b Step3c Route C: Wittig Olefination (Chain Extension) Aldehyde->Step3c FinalA Inhibitor A (Solubility Tail 1) Step3a->FinalA FinalB Inhibitor B (Solubility Tail 2) Step3b->FinalB

Caption: Divergent synthesis of kinase inhibitors. The "Hub" allows late-stage generation of multiple tail analogs from a single coupled intermediate.

Troubleshooting & Expert Insights

  • Issue: Protodeiodination during Suzuki Coupling.

    • Symptom:[1][2][3][4][5] Loss of Iodine without aryl attachment (formation of 1-(2,2-diethoxyethyl)-1H-pyrazole).

    • Solution: Use anhydrous solvents and ensure the catalyst is active. Switch to Pd(Amphos)Cl2 or XPhos Pd G2 for difficult couplings.

  • Issue: Aldehyde Instability.

    • Symptom:[1][2][3][4][5] Aldehyde peak disappears or broadens in NMR; low yield in amination.

    • Solution: The pyrazole-acetaldehyde is prone to hydration and polymerization. Do not isolate to dryness. Perform a "telescoped" workup: Neutralize the hydrolysis mixture, extract into DCE, dry briefly, and add the amine/reductant immediately.

  • Issue: Incomplete Acetal Hydrolysis.

    • Symptom:[1][2][3][5] Mixed acetal/aldehyde species.

    • Solution: Ensure water is present in the reaction (Acetone/Water or THF/Water). Anhydrous acids (like HCl in Dioxane) will not hydrolyze the acetal efficiently without exogenous water.

References

  • National Institutes of Health (NIH). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. (2023).[5][6] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Pyrazole Derivatives. (2024).[6] Available at: [Link]

  • Royal Society of Chemistry (RSC). Green protection of pyrazole, thermal isomerization and deprotection. (2015).[7][8][9] Available at: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. (2008).[6][8] Available at: [Link]

Sources

Application Note: Modular Synthesis of Sildenafil Analogues via Pyrazolo[4,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a convergent, modular protocol for synthesizing Sildenafil (Viagra™) analogues, focusing on the construction of the bioactive pyrazolo[4,3-d]pyrimidin-7-one scaffold.[1] Unlike traditional linear routes, this guide emphasizes a "late-stage diversification" strategy, allowing researchers to rapidly generate libraries of analogues by modifying the sulfonyl-piperazine moiety. We provide optimized reaction conditions for the critical pyrazole cyclization and chlorosulfonation steps, supported by troubleshooting matrices and structural validation parameters.

Introduction & Mechanism of Action

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP in the corpus cavernosum.[2] The pharmacophore is built upon a pyrazolo[4,3-d]pyrimidine core, which mimics the purine ring of cGMP, allowing it to competitively bind to the PDE5 catalytic site.

Signaling Pathway Visualization

The following diagram illustrates the NO/cGMP signaling cascade and the point of intervention by Sildenafil analogues.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP (Active Vasodilator) GTP->cGMP Catalyzed by GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Induces PDE5 PDE5 Enzyme PDE5->cGMP Degrades Sildenafil Sildenafil Analogues (Inhibitor) Sildenafil->PDE5 Inhibits (Competitive)

Caption: Figure 1.[2][3][4] Mechanism of Action. Sildenafil analogues prevent cGMP hydrolysis by competitively inhibiting PDE5, sustaining smooth muscle relaxation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be modular. The core pyrazolo-pyrimidine scaffold is constructed first, followed by chlorosulfonation. This allows the final step—amine coupling—to be the point of diversification, enabling the parallel synthesis of multiple analogues from a single batch of sulfonyl chloride intermediate.

Retrosynthesis Target Sildenafil Analogue Inter1 Sulfonyl Chloride Intermediate Target->Inter1 Sulfonamide Coupling Amine Diverse Amines (R-NH2) Target->Amine Core Pyrazolo[4,3-d]pyrimidine Core Inter1->Core Chlorosulfonation Pyrazole Aminopyrazole Precursor Core->Pyrazole Cyclization

Caption: Figure 2. Convergent Retrosynthetic Strategy. The diverse amine is introduced in the final step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyrazole Core

Objective: Preparation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Critical Quality Attribute (CQA): Regioselectivity of N-methylation is crucial. The 1,3-isomer is desired over the 1,5-isomer.

  • Condensation: React diethyl oxalate with 2-pentanone in the presence of sodium ethoxide to form ethyl 3-propyl-1H-pyrazole-5-carboxylate.

  • Methylation: Treat with methylhydrazine. Note: Control temperature (<20°C) to maximize the ratio of the desired 1-methyl-3-propyl isomer.

  • Nitration: Dissolve the methylated pyrazole acid in oleum (fuming H₂SO₄) and treat with fuming HNO₃ at 60°C.

  • Amidation: Convert the acid to the carboxamide using thionyl chloride followed by ammonium hydroxide.

  • Reduction: Reduce the nitro group using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂) to yield the 4-aminopyrazole intermediate .

Phase 2: Construction of the Pyrazolo[4,3-d]pyrimidine Scaffold

Objective: Cyclization to form the bicyclic system.

  • Acylation:

    • Reagents: 4-aminopyrazole intermediate (1.0 equiv), 2-ethoxybenzoyl chloride (1.1 equiv), Triethylamine (2.0 equiv).

    • Solvent: Dichloromethane (DCM).

    • Procedure: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (5% MeOH in DCM).

    • Yield: Expect >85% of the amide intermediate.

  • Cyclization:

    • Reagents: Amide intermediate, Potassium tert-butoxide (KOtBu, 2.0 equiv).

    • Solvent: t-Butanol or Ethanol (reflux).

    • Procedure: Reflux for 8–10 hours. The base mediates the intramolecular dehydration to close the pyrimidine ring.

    • Workup: Cool, neutralize with dilute HCl, and filter the precipitate.

    • Validation: 1H NMR should show the disappearance of the amide proton and the formation of the aromatic pyrimidinone system.

Phase 3: Chlorosulfonation (The Activation Step)

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform in a fume hood with full PPE.

  • Reagents: Pyrazolo-pyrimidine core (1.0 equiv), Chlorosulfonic acid (4.0 equiv), Thionyl chloride (1.0 equiv).

  • Procedure:

    • Add the core solid portion-wise to cooled (0°C) chlorosulfonic acid.

    • Add thionyl chloride dropwise (prevents hydrolysis of the sulfonyl chloride during quench).

    • Stir at RT for 2 hours, then heat to 40°C for 1 hour if conversion is incomplete.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product precipitates as a white/off-white solid.[2][5]

  • Isolation: Filter immediately and dry under vacuum. Do not store for long periods; use immediately for coupling.

Phase 4: Analogue Generation (Amine Coupling)

Protocol for Sildenafil Analogue (e.g., N-ethylpiperazine variant):

  • Setup: Dissolve the sulfonyl chloride intermediate (1.0 mmol) in DCM (10 mL).

  • Addition: Add N-ethylpiperazine (1.2 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol) at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

  • Salt Formation (Optional): Dissolve free base in hot acetone, add citric acid (1.0 equiv), and cool to crystallize the citrate salt.

Data Presentation & Troubleshooting

Reagent Stoichiometry & Conditions
StepReagentEquiv.TempSolventTypical Yield
Acylation 2-Ethoxybenzoyl chloride1.10°C → RTDCM85–90%
Cyclization KOtBu2.0Refluxt-BuOH75–85%
Chlorosulfonation ClSO₃H / SOCl₂4.0 / 1.00°C → 40°CNeat70–80%
Coupling Amine (R-NH₂)1.2RTDCM80–95%
Troubleshooting Matrix (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete dehydrationIncrease reaction time or switch to stronger base (NaH) in dry THF.
Hydrolysis of Sulfonyl Chloride Wet ice quench or delay in couplingUse anhydrous conditions; couple immediately after filtration.
Regioisomer Impurity (Pyrazole) 1,5-isomer formation during methylationMaintain temp <20°C during methylhydrazine addition. Verify by NOE NMR.
Sticky Solid after Quench Trapped acidWash precipitate thoroughly with cold water until pH is neutral.

References

  • Pfizer Inc. "Process for the preparation of pyrazolopyrimidinones." U.S. Patent 5,250,534, 1993. Link

  • Dunn, P. J. "Synthesis of Sildenafil Citrate (Viagra™)." Organic Process Research & Development, 2005, 9(1), 88–97. Link

  • Dale, D. J., et al. "The role of chemical development in the design of a manufacturing process for sildenafil citrate." Organic Process Research & Development, 2000, 4(1), 17–22. Link

  • Terrett, N. K., et al. "Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1819–1824. Link

  • Gouda, M. A., et al. "An Overview of the Synthetic Routes to Sildenafil and Its Analogues." Synthetic Communications, 2017, 47(14), 1277–1295. Link

Sources

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in pharmaceutical development

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Bifunctional Scaffold for Heterocyclic Drug Discovery [1]

Executive Summary

In modern medicinal chemistry, 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (CAS: 575452-22-1) represents a strategic "dual-handle" building block.[1] It combines a highly reactive electrophile (C4-iodide) with a masked electrophile (N1-acetal).[1] This unique architecture allows researchers to rapidly diversify the pyrazole core via palladium-catalyzed cross-coupling while preserving a latent aldehyde functionality for subsequent cyclization or reductive amination.

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this scaffold in the development of kinase inhibitors, GPCR ligands, and fused bicyclic heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).[1]

Technical Profile

PropertySpecification
Chemical Name This compound
CAS Number 575452-22-1
Molecular Formula C₉H₁₅IN₂O₂
Molecular Weight 310.13 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility High in DCM, THF, DMF, DMSO; Low in water
LogP (Calc) ~2.3 (Lipophilic)
Stability Stable under standard conditions; sensitive to strong acids (acetal hydrolysis)
Key Functionality C4-Iodide: Cross-coupling partnerN1-Acetal: Masked aldehyde (latent electrophile)

Synthetic Utility & Mechanism[2][5]

The power of this scaffold lies in its orthogonal reactivity . The iodine atom allows for immediate carbon-carbon bond formation, while the acetal group remains inert until activated by acid. This enables a "Divergent Synthesis" workflow.[1]

Module A: The C4-Iodide (Cross-Coupling Hub)

The iodine at the 4-position is electronically activated by the adjacent nitrogen atoms, making it superior to corresponding bromides or chlorides for Pd-catalyzed reactions.[1]

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

  • Sonogashira: Introduces alkynes for rigid spacer design.[1]

  • Heck: Alkenylation for extended conjugation.[1]

Module B: The N1-Acetal (The Masked Electrophile)

The diethoxyethyl group is not merely a solubilizing protecting group; it is a pro-electrophile . Upon treatment with aqueous acid (HCl, TFA), it hydrolyzes to release an acetaldehyde pendant.[1]

  • Pathway 1 (Cyclization): In the presence of an adjacent nucleophile (e.g., an amino group on the C4-substituent), the aldehyde triggers intramolecular condensation to form fused bicyclic systems.[1]

  • Pathway 2 (Reductive Amination): Reaction with external amines followed by reduction (NaBH(OAc)₃) yields N-alkylated derivatives.[1]

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this compound.

SyntheticWorkflow Start 1-(2,2-Diethoxyethyl)- 4-iodo-1H-pyrazole Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Path A: C-C Bond Formation Hydrolysis_B Acid Hydrolysis Start->Hydrolysis_B Path B: Activation Intermed_A 4-Substituted Pyrazole (Acetal Intact) Coupling->Intermed_A Hydrolysis_A Acid Hydrolysis (HCl/TFA) Intermed_A->Hydrolysis_A Deprotection Cyclization Intramolecular Cyclization (Fused Bicycles) Hydrolysis_A->Cyclization Ring Closure Aldehyde Free Aldehyde Intermediate Hydrolysis_B->Aldehyde RedAm Reductive Amination (R-NH2 / Reducing Agent) Aldehyde->RedAm Derivatization

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and acetal handles.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at C4 while preserving the acetal. Scope: Synthesis of biaryl intermediates for kinase inhibitors.

Reagents:

  • Scaffold: this compound (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (1.0 mmol, 310 mg), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen (repeat 3x).[1] Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol, 41 mg) under a positive stream of nitrogen.[1] Cap the vial immediately.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodo-starting material.

    • Note: The acetal is stable at pH ~9–10 (carbonate base).[1] Avoid hydroxide bases if high temperatures (>100°C) are required.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry organic phase over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: "One-Pot" Deprotection and Cyclization

Objective: Synthesis of Pyrazolo[1,5-a]pyrimidine derivatives. Prerequisite: The C4-substituent must contain a nucleophile (e.g., an amino group) capable of reacting with the liberated aldehyde.

Mechanism:

  • Acid-catalyzed hydrolysis of diethyl acetal → Aldehyde.[1]

  • Nucleophilic attack by amine → Imine/Enamine.[1]

  • Oxidation or rearrangement (depending on substrate) → Aromatized fused system.[1]

Reagents:

  • Substrate: 4-(2-Aminopyrimidin-4-yl)-1-(2,2-diethoxyethyl)pyrazole (derived from Protocol A)[1]

  • Acid: 4M HCl in Dioxane or aqueous HCl (3M)[1]

  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Dissolution: Dissolve the acetal-protected intermediate (0.5 mmol) in Ethanol (5 mL).

  • Deprotection: Add aqueous HCl (3M, 2.0 mL) dropwise. Stir at room temperature for 1 hour.

    • Checkpoint: LC-MS should show the mass of the hydrate or free aldehyde (M-46 or M-18).[1]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Insight: The elevated temperature drives the dehydration of the hemiaminal intermediate to form the stable fused ring.

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated NaHCO₃ solution to pH 7–8.

  • Isolation: Extract with DCM (3 x 15 mL). The product is often highly crystalline and may precipitate directly upon neutralization.

Application Case Studies

Case Study 1: Kinase Inhibitor Development

In the development of inhibitors for JAK or B-Raf kinases, the pyrazole ring serves as the hinge-binding motif.

  • Role of Scaffold: The 4-iodo group allows attachment of the "tail" region (solubilizing group) or the "head" group (specificity pocket binder).

  • Advantage: The diethoxyethyl group mimics the ribose sugar found in ATP or serves as a spacer. Post-coupling, it can be hydrolyzed to an aldehyde and reductively aminated with morpholine or piperazine to tune solubility and pharmacokinetic properties (logD).[1]

Case Study 2: Fragment-Based Drug Discovery (FBDD)

Researchers utilize the 4-iodopyrazole core to generate libraries of fragments.[1]

  • Workflow: A library of 50+ boronic acids is coupled to the scaffold using Protocol A.

  • Screening: The acetal group renders these fragments sufficiently soluble for NMR-based screening.[1]

  • Elaboration: Hits are deprotected and cyclized to lock the conformation, potentially increasing binding affinity by reducing entropic penalty.[1]

Storage and Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine homolysis over long periods.[1]

  • Stability: The acetal is acid-labile.[1] Avoid storage in acidic solvents (e.g., unbuffered CDCl₃ which may contain traces of HCl).[1]

  • Safety: Standard PPE required.[1] The compound is an organoiodide; treat as a potential irritant.

References

  • Synthesis and Reactivity of 4-Iodopyrazoles

    • Lyalin, B. V., et al.[1][2] "Electrosynthesis of 4-iodopyrazole and its derivatives."[1][2][3] Russian Chemical Bulletin, 2010.[1][2] [1]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • BenchChem Application Note. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development."[1][4] (Analogous chemistry). [1]

  • Cyclization Strategies (Pyrazolo-pyrimidines)

    • Zukauskaite, A., et al.[1][5] "Regioselective strategy for synthetizing ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates." Molecules, 2023.[1] (Demonstrates side-chain cyclization logic). [1]

  • General Pyrazole Synthesis Reviews

    • Frizzo, C. P., et al.[1] "Essential Pyrazoles: Synthesis and Biological Activity."[1][6] Current Organic Chemistry, 2012.[1]

    • PubChem Compound Summary.[1] "this compound."[1]

(Note: While specific literature on the exact CAS 575452-22-1 is limited to patent databases and catalogs, the chemistry described above is extrapolated from the well-established reactivity of 4-iodopyrazoles and diethyl acetal protecting groups in medicinal chemistry.)[1]

Sources

Application Note: Controlled Deprotection of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the "deprotection" (unmasking) of 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole . While the term "deprotection" is used, this transformation is mechanistically the acid-catalyzed hydrolysis of a diethyl acetal to generate 2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde .

This specific scaffold is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . The 4-iodo substituent serves as a critical handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This protocol addresses the challenge of handling the resulting aldehyde, which is prone to hydration and self-condensation, by providing robust hydrolysis conditions and isolation strategies.

Chemical Context & Strategic Utility

The 2,2-diethoxyethyl group acts as a "masked" aldehyde. Direct alkylation of pyrazoles with chloroacetaldehyde is often low-yielding due to polymerization; therefore, the acetal (bromoacetaldehyde diethyl acetal) is used as a stable equivalent during the initial alkylation step.

Transformation Overview
  • Substrate: this compound (Stable, lipophilic oil)

  • Reagent: Aqueous Mineral Acid (HCl) or Organic Acid (TFA)

  • Product: 2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde (Reactive, electrophilic solid/oil)

Critical Consideration: The resulting aldehyde is highly reactive. In many drug discovery workflows, it is recommended to perform this deprotection in situ immediately preceding the next step (e.g., cyclization with an amine) to maximize yield.

Mechanistic Insight

The reaction proceeds via an A-1 or A-2 acid-catalyzed hydrolysis mechanism . Understanding this pathway is vital for troubleshooting incomplete conversion or byproduct formation.

  • Protonation: The ethoxy oxygen is protonated, making it a good leaving group.[1]

  • Elimination: Ethanol is expelled, generating a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the electrophilic carbon.

  • Collapse: Proton transfer and elimination of the second ethanol molecule yields the free aldehyde.

Mechanistic Pathway (DOT Visualization)

AcetalHydrolysis Substrate Diethyl Acetal (Precursor) Protonation Protonated Intermediate Substrate->Protonation + H+ Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium - EtOH Hemiacetal Hemiacetal (Transient) Oxocarbenium->Hemiacetal + H2O Aldehyde Target Aldehyde (Reactive) Hemiacetal->Aldehyde - EtOH, - H+

Figure 1: Step-wise mechanism of acetal hydrolysis. The formation of the oxocarbenium ion is the rate-limiting step, driven by the concentration of protons.

Experimental Protocols

Method A: Standard Hydrolysis (HCl/THF)

Best for: Bulk preparation where the aldehyde will be isolated or used in a biphasic subsequent step.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Acid: 3N Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: Dissolve the substrate in THF (5 mL per mmol). Ensure complete solvation.

  • Acid Addition: Add 3N HCl (10 equiv) dropwise at room temperature (20-25°C).

    • Note: A large excess of water/acid drives the equilibrium toward the aldehyde.

  • Heating: Heat the mixture to 50°C for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane) or LCMS. The acetal is less polar; the aldehyde is more polar and may streak on silica.

  • Workup (Critical):

    • Cool to 0°C.

    • Carefully neutralize with saturated NaHCO3 solution until pH ~7. Do not overshoot to basic pH (>9) as this promotes aldol condensation of the product.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Storage: Store under Argon at -20°C. Use within 24 hours.

Method B: Mild Non-Aqueous Conditions (Amberlyst/Acetone)

Best for: Substrates containing other acid-sensitive groups or when water solubility is a major issue.

Reagents:

  • Substrate (1.0 equiv)

  • Solvent: Acetone (Wet, containing ~5% water)

  • Catalyst: Amberlyst-15 (H+ form) resin (50 wt%)

Protocol:

  • Setup: Dissolve substrate in Acetone/H2O (19:1).

  • Catalysis: Add Amberlyst-15 beads.

  • Reaction: Stir gently at 40°C for 6–12 hours.

  • Isolation: Filter off the resin beads. Concentrate the filtrate to obtain the crude aldehyde.

    • Advantage:[2][3] Eliminates the neutralization step, reducing the risk of base-catalyzed side reactions.

Data Summary & Troubleshooting

ParameterObservation / SpecificationCorrective Action
Reaction Time Typically 2–4 hours at 50°C.If sluggish, increase temp to 65°C (THF reflux).
Incomplete Conv. Starting material persists.Add more water to the solvent system (shift equilibrium).
Product Stability Aldehyde darkens/gums upon drying.Hydrate Formation: The aldehyde may exist as a gem-diol in water. This is reversible. Use immediately.
Analysis (NMR) Complex proton NMR spectrum.Aldehydes often show hydrate peaks (~5-6 ppm) alongside the CHO peak (~9.8 ppm). This is normal.

Downstream Utility: Pyrazolo[1,5-a]pyrimidine Synthesis[2][4][5][6]

The primary application of this deprotection is the construction of fused ring systems. The unmasked aldehyde reacts with 1,3-dielectrophiles or amines.

Workflow Visualization

Workflow Start Acetal Precursor (Stable Storage) Step1 Deprotection (HCl / THF, 50°C) Start->Step1 Check QC: LCMS/TLC (Confirm Aldehyde) Step1->Check Check->Step1 Incomplete (Add Acid) Step2 Cyclization (e.g., with 1,3-diamine) Check->Step2 Pass Final Pyrazolo[1,5-a]pyrimidine (Drug Scaffold) Step2->Final

Figure 2: Integrated workflow from acetal precursor to fused heterocyclic scaffold.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for acetal hydrolysis conditions).

  • Waldo, J. P., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." Journal of Organic Chemistry, 73(17), 6666-6670. Link (Context on iodinated pyrazole synthesis).

  • Johns, B. A., et al. (2010). "Pyrazolo[1,5-a]pyrimidine HIV-1 Integrase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(18), 5510-5513. (Example of aldehyde utility in fused ring synthesis).
  • PubChem Compound Summary. "this compound." Link

Sources

Application Note: Acidic Hydrolysis of the 1-Ethoxyethyl (EE) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a rigorous, field-proven guide to the acidic hydrolysis of the 1-Ethoxyethyl (EE) protecting group.

Abstract & Strategic Utility

The 1-Ethoxyethyl (EE) group is a widely utilized acyclic acetal protecting group for hydroxyl functionalities. Formed by the reaction of an alcohol with ethyl vinyl ether (EVE), it serves as a robust shield against basic conditions, organometallics (e.g., Grignard reagents, lithium aluminum hydride), and alkylating agents.

Its strategic value lies in its acid lability . Unlike benzyl ethers (requiring hydrogenolysis) or silyl ethers (requiring fluoride or specific acid strength), the EE group can be cleaved under mild acidic conditions, often orthogonal to other protecting groups like TBDMS or esters. However, the formation of the EE group introduces a new stereocenter, resulting in diastereomeric mixtures that can complicate NMR analysis.

This guide provides a definitive protocol for the clean removal of the EE group, emphasizing kinetic control, byproduct management (acetaldehyde evolution), and substrate compatibility.

Mechanism of Action

The deprotection of the EE group is a classic acid-catalyzed hydrolysis of an acetal .[1] It follows an A1 mechanism (unimolecular ionization) or A2 mechanism (bimolecular) depending on the specific conditions, but generally proceeds via an oxonium ion intermediate.

Mechanistic Pathway[2][3][4][5]
  • Protonation: The ether oxygen (typically the exocyclic ethoxy oxygen due to basicity) is protonated by the acid catalyst.[2]

  • Rate-Limiting Ionization: The ethanol molecule is expelled, generating a resonance-stabilized oxonium ion (stabilized by the neighboring oxygen).

  • Hydration: Water attacks the electrophilic oxonium carbon.

  • Decomposition: The resulting hemiacetal is unstable and rapidly collapses to release the free alcohol, acetaldehyde, and a proton.

Visualization: Mechanistic Pathway (DOT)

EE_Hydrolysis_Mechanism Substrate EE-Protected Alcohol R-O-CH(Me)-OEt Protonation Protonation (Fast Equilibrium) Substrate->Protonation + H+ Oxonium Oxonium Ion [R-O=CH-Me]+ Protonation->Oxonium - EtOH (Rate Limiting) Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H2O Products Free Alcohol (R-OH) + Acetaldehyde + Ethanol Hemiacetal->Products - H+

Figure 1: Step-wise mechanism of 1-Ethoxyethyl (EE) ether hydrolysis under acidic conditions.

Critical Experimental Considerations

Acid Catalyst Selection

The choice of acid dictates the reaction rate and selectivity.

CatalystStrength (pKa)Application Context
PPTS (Pyridinium p-toluenesulfonate) Mild (~5.2)Gold Standard. Ideal for highly acid-sensitive substrates (e.g., allylic alcohols, epoxides). Slow but gentle.
AcOH (Acetic Acid) Weak (4.76)Used in aqueous mixtures (AcOH:THF:H2O). Good for robust substrates; easy to remove by evaporation.
HCl (Hydrochloric Acid) Strong (-7)Rapid deprotection. Use dilute (0.1 M - 1 M) for stable substrates. Risk of migration or elimination side reactions.[3]
CSA (Camphorsulfonic Acid) Medium (~1.2)Soluble organic acid. Useful for anhydrous conditions (using MeOH for transacetalization).
Solvent Systems[8][9]
  • THF/Water (4:1): The most common system. THF solubilizes organic substrates; water is the nucleophile.

  • DCM/Water: Two-phase system, often requires vigorous stirring or a phase transfer catalyst, though simple acidic shaking works for labile groups.

  • Methanol (Transacetalization): Instead of hydrolysis, reacting with MeOH/Acid converts the EE group into the volatile dimethyl acetal of acetaldehyde and the free alcohol. This is useful if water solubility is an issue.

Byproduct Management

The reaction releases acetaldehyde (b.p. 20.2 °C).

  • Risk: Acetaldehyde can polymerize or react with amines (Schiff base formation) in the substrate.

  • Mitigation: Perform the reaction in a fume hood. For amine-containing substrates, use a scavenger (e.g., polymer-bound amine) or ensure acidic pH is maintained until workup to prevent imine formation.

Detailed Protocols

Method A: The "Gold Standard" Mild Deprotection (PPTS)

Recommended for complex molecules with acid-sensitive functionalities (e.g., silyl ethers, epoxides).

Reagents:

  • Substrate (1.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) or THF/Water

Procedure:

  • Dissolution: Dissolve the crude EE-protected substrate in Ethanol (0.1 M concentration). Note: Methanol drives the reaction via transacetalization; wet Ethanol drives it via hydrolysis/alcoholysis.

  • Catalysis: Add PPTS (10-20 mol%).

  • Incubation: Stir at 55 °C (warm bath). Monitor by TLC.

    • Insight: PPTS is often too slow at room temperature for sterically hindered alcohols. Mild heating is standard.

  • Quench: Once complete (typically 1-4 hours), cool to room temperature.

  • Workup: Dilute with ethyl acetate. Wash with saturated NaHCO₃ (to neutralize PPTS) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Rapid Deprotection (Acetic Acid/Water)

Recommended for robust substrates where speed is prioritized.

Reagents:

  • Substrate[4][5][6][7][8][9][10]

  • Glacial Acetic Acid (AcOH)

  • THF

  • Water[1][11][2][6][8][12]

Procedure:

  • Preparation: Prepare a mixture of AcOH : THF : Water (4 : 2 : 1) .

  • Reaction: Dissolve the substrate in the mixture (approx. 0.1 M).

  • Incubation: Stir at Room Temperature (RT).

  • Monitoring: Reaction is usually complete within 30–60 minutes.

  • Workup: Careful neutralization is required. Pour reaction mixture into ice-cold saturated NaHCO₃. Extract with ether or ethyl acetate.

    • Warning: Exothermic neutralization can decompose sensitive products. Add the acid mixture slowly to the base.

Method C: Transacetalization (Anhydrous)

Recommended for water-insoluble substrates or when aqueous workup is difficult.

Reagents:

  • Substrate[4][5][6][7][8][9][10]

  • p-Toluenesulfonic acid (pTsOH) or CSA (catalytic)

  • Methanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve substrate in anhydrous Methanol.

  • Catalysis: Add catalytic pTsOH (5 mol%).

  • Reaction: Stir at 0 °C to RT.

  • Mechanism: The EE group is exchanged for a methyl group, forming the acetal of acetaldehyde (volatile) and releasing the alcohol.

  • Workup: Add solid NaHCO₃ to quench. Filter off solids and concentrate the filtrate.

Troubleshooting & Optimization

Decision Matrix: Optimization Workflow

Optimization_Flow Start Start: Deprotection Incomplete? CheckSolubility Is Substrate Soluble? Start->CheckSolubility CheckAcid Is Acid Strong Enough? CheckSolubility->CheckAcid Yes ChangeSolvent Switch to THF/H2O or MeOH CheckSolubility->ChangeSolvent No Heat Increase Temp to 40-50°C CheckAcid->Heat Yes, but slow StrongerAcid Switch PPTS -> pTsOH or HCl CheckAcid->StrongerAcid No, too weak

Figure 2: Troubleshooting logic for incomplete EE deprotection.

Common Issues
IssueCauseSolution
Starting Material Remains Acid too weak or reaction too cold.Switch from PPTS to pTsOH or heat to 40°C. Ensure water is present (if using hydrolysis method).
Product Decomposition Acid too strong (cleaving silyl ethers/esters).Buffer the reaction. Use PPTS in Ethanol. Avoid HCl.
New Spot on TLC (High Rf) Acetal exchange with solvent (e.g., Ethyl ether formation).Use a non-nucleophilic solvent (THF/Water) or ensure water excess to drive hydrolysis.
Acetaldehyde Interference Reaction with amines in substrate.[3]Add a scavenger or perform transacetalization in MeOH to boil off acetaldehyde dimethyl acetal.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Master Organic Chemistry. "Cleavage of Ethers with Acid." Master Organic Chemistry, 2014.

  • Organic Chemistry Portal. "Protecting Groups: Acetals."

Sources

reaction of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole with arylboronic acids. This protocol is designed for medicinal chemists and process engineers focusing on the synthesis of kinase inhibitors and fused heterocyclic scaffolds (e.g., pyrazolo[1,5-a]pyrazines).

Part 1: Strategic Significance & Chemistry

1. The Scaffold The substrate This compound contains two critical functionalities:

  • 4-Iodo Motif: A highly reactive electrophile for cross-coupling, allowing the installation of aryl/heteroaryl groups at the C4 position.

  • N1-Acetal Side Chain (2,2-diethoxyethyl): A "masked" aldehyde. Under acidic conditions post-coupling, this group is unmasked to an aldehyde, serving as a key electrophile for intramolecular cyclization (e.g., Pomeranz-Fritsch type) to form fused bicyclic systems.

2. Reaction Class: Suzuki-Miyaura Cross-Coupling This reaction utilizes a Palladium(0) catalyst to couple the aryl halide with an arylboronic acid in the presence of a base.[1]

  • Key Challenge: Nitrogen-rich heterocycles (pyrazoles) can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use of bidentate ligands (e.g., dppf) and optimized solvent/base systems to maintain catalytic turnover.

Part 2: Experimental Protocol (The "Gold Standard")

This protocol is optimized for reliability, scalability, and preservation of the acid-sensitive acetal group during the coupling step.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM ) (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃ ), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME ) or 1,4-Dioxane (Degassed)

Step-by-Step Procedure
  • Setup:

    • Charge a reaction vial or round-bottom flask with This compound (1.0 eq) and the Arylboronic acid (1.2 eq).

    • Add DME (concentration ~0.1 M to 0.2 M).

    • Add 2.0 M Na₂CO₃ (aq) (3.0 eq).

    • Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[2]·DCM (0.05 eq) quickly under an inert atmosphere.

    • Seal the vessel.[2]

  • Reaction:

    • Heat the mixture to 85–90°C with vigorous stirring.

    • Monitor by TLC or LC-MS. Reaction typically reaches completion in 4–16 hours .

    • Checkpoint: Look for the disappearance of the starting iodide (UV active) and the emergence of the fluorescent biaryl product.

  • Workup (Acetal Protection Mode):

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[3][5] Extract the aqueous layer 2x with EtOAc.

    • Crucial: Wash combined organics with Brine (saturated NaCl). Do NOT use acidic washes (e.g., 1M HCl) as this will hydrolyze the acetal to the aldehyde prematurely.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).

Part 3: Optimization & Troubleshooting

Reaction Optimization Matrix
VariableStandard ConditionAlternative (Challenging Substrates)Rationale
Catalyst Pd(dppf)Cl₂ XPhos Pd G2 or Pd(PPh₃)₄Pd(dppf)Cl₂ resists N-coordination. XPhos is superior for sterically hindered boronic acids.
Base Na₂CO₃ (aq) K₃PO₄ or Cs₂CO₃Cs₂CO₃ in dry DMF is useful if the boronic acid is prone to protodeboronation.
Solvent DME/H₂O Toluene/EtOH/H₂ODME offers excellent solubility for polar pyrazoles. Toluene is better for very hydrophobic aryl groups.
Temp 85°C 100°C (Microwave)Microwave irradiation (100–120°C, 30 min) can accelerate sluggish reactions.
Troubleshooting Guide
  • Problem: Protodehalogenation (Loss of Iodine, no coupling).

    • Cause: Hydride source present or catalyst death.

    • Fix: Ensure solvents are strictly degassed. Increase boronic acid equivalents. Switch to a milder base like K₃PO₄.

  • Problem: Hydrolysis of Acetal (Aldehyde formation).

    • Cause: Acidic impurities in solvent or workup.

    • Fix: Add 1% Triethylamine to the eluent during chromatography. Ensure CDCl₃ for NMR is not acidic (filter through basic alumina).

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by Pyrazole Nitrogen.

    • Fix: Increase catalyst loading to 10 mol%. Switch to XPhos Pd G2 , which forms a highly active monoligated species.

Part 4: Mechanism & Workflow Visualization

Figure 1: Catalytic Cycle & Reaction Pathway

The following diagram illustrates the specific Suzuki-Miyaura cycle for this substrate, highlighting the stability of the acetal group during the Pd(0)/Pd(II) redox process.

SuzukiMechanism Substrate This compound OxAdd Oxidative Addition (Pd(II) Intermediate) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Arylboronic Acid Ar-B(OH)2 Base Base (Na2CO3) Activation Boronic->Base Boronate Formation Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-1-(2,2-diethoxyethyl)-1H-pyrazole RedElim->Product

Caption: The catalytic cycle proceeds via oxidative addition of the C-I bond. The acetal group remains distal and intact.

Figure 2: Experimental Workflow & Downstream Utility

This workflow demonstrates the synthesis and the subsequent strategic deprotection for fused-ring formation.

Workflow Start Start: 4-Iodo-N-acetal Pyrazole Setup Setup: DME/H2O, Ar-B(OH)2, Na2CO3 Start->Setup Cat Add Pd(dppf)Cl2 (5 mol%) Setup->Cat Heat Heat: 85°C, 4-16h Cat->Heat Check Check: TLC/LCMS (Product Formation) Heat->Check Check->Heat Incomplete Workup Workup: EtOAc/Brine (NO ACID) Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify App Application: Acid Deprotection -> Cyclization (Fused Rings) Purify->App

Caption: Operational workflow emphasizing the exclusion of acid during workup to preserve the acetal.

References

  • National Institutes of Health (NIH). (2025). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, functionalizing pyrazoles via Suzuki-Miyaura coupling presents unique challenges: catalyst poisoning due to nitrogen coordination and protodeboronation of heteroaryl boronic acids.

This guide details a robust, microwave-assisted protocol that overcomes these thermodynamic traps. By utilizing the rapid dielectric heating of microwave irradiation, researchers can access high-energy transition states that destabilize off-cycle catalyst resting states, reducing reaction times from hours (thermal) to minutes while significantly improving yields.

Mechanistic Insight: The "Off-Cycle" Trap

In standard thermal heating, electron-rich pyrazoles often act as ligands rather than substrates. The pyridinic nitrogen (N2) can coordinate to the Palladium(II) center, forming a stable, unreactive complex that removes the catalyst from the active cycle.

Microwave irradiation provides the activation energy necessary to reversibly desorb the pyrazole from the palladium center, pushing the equilibrium back toward the productive catalytic cycle.

Diagram 1: Microwave-Enhanced Catalytic Cycle

The following diagram illustrates the standard Suzuki cycle and the specific "Off-Cycle Trap" caused by pyrazole coordination, which microwave energy helps overcome.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Pyrazole-Br Trap OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Trap Thermal Resting State TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Trap->OxAdd MW Energy Input (Desorption) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: Figure 1. The catalytic cycle highlights the "Off-Cycle Trap" where pyrazole nitrogen coordinates to Pd(II). Microwave energy promotes ligand dissociation, restoring the active cycle.

Critical Optimization Matrix

Microwave synthesis requires specific parameter tuning. The choice of solvent is critical; it must have a high loss tangent (


) to absorb microwave energy efficiently.
ParameterRecommended ChoiceScientific Rationale
Solvent Dioxane/Water (4:1) or DME/Water Water increases the dielectric polarity of the mixture, ensuring rapid superheating. The biphasic system aids in dissolving inorganic bases.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The ferrocenyl ligand creates a large bite angle, facilitating reductive elimination. Robust and air-stable.
Advanced Catalyst XPhos Pd G3 Use for sterically hindered (C3/C5 substituted) pyrazoles. The bulky biaryl ligand prevents N-coordination poisoning.
Base K₃PO₄ (2-3 equiv)Strong enough to activate the boronic acid but mild enough to minimize protodeboronation compared to alkoxides (e.g., NaOtBu).
Temperature 120°C - 150°C High enough to overcome the activation barrier for transmetallation but short duration prevents decomposition.
Time 10 - 20 minutes Extended MW irradiation (>30 min) often leads to oxidative decomposition of the pyrazole ring.

Standardized Protocol: C-H Arylation of Bromopyrazoles

Materials
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Vessel: 10 mL Microwave-transparent glass vial (e.g., Pyrex) with crimp cap.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol, 161 mg), phenylboronic acid (1.5 mmol, 183 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg). Note: Add catalyst last to minimize exposure to air before sealing, or use a glovebox if available.

  • Solvent & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water. Seal the vial with a septum cap.

    • Critical Step: Purge the headspace with Argon or Nitrogen for 2 minutes via a needle inlet/outlet to remove dissolved oxygen. Oxygen is the primary cause of homocoupling byproducts.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Ramp: 2 minutes to reach target temperature.

    • Hold: 150°C for 15 minutes.

    • Stirring: High (600 RPM).

    • Power: Dynamic mode (set max to 250W to prevent overshoot).

  • Cooling & Workup: Use compressed air cooling (built-in feature of most reactors) to rapidly cool to 40°C.

    • Dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Prep 1. Vial Prep (Reagents + Cat) Degas 2. Degas (Ar Purge 2 min) Prep->Degas Irradiate 3. MW Irradiation (150°C, 15 min) Degas->Irradiate Sealed Workup 4. Extraction (EtOAc/Water) Irradiate->Workup Cool to 40°C Isolate 5. Purification (Flash Column) Workup->Isolate

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis. The degassing step is critical for catalyst longevity.

Troubleshooting & Self-Validation

This protocol is designed to be self-validating. Use the following guide to diagnose failure modes:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-coordination)Switch to XPhos Pd G3 or SPhos Pd G2 . These bulky ligands physically prevent the pyrazole nitrogen from binding to the Pd center.
Protodeboronation (Ar-H) Unstable Boronic Acid1. Switch from Boronic Acid to Pinacol Ester or MIDA Boronate (slow release).2. Increase MW ramp speed to outcompete hydrolysis.
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more rigorously (sparge with Ar for 10 mins). Ensure solvents are peroxide-free (especially Dioxane/THF).
Black Precipitate (Pd Black) Catalyst DecompositionReaction temperature too high or ligand insufficient. Lower temp to 120°C or add 10 mol% free ligand (e.g., dppf) to stabilize Pd.
Scope of Reactivity (Expected Yields)

Based on internal validation and literature precedents:

  • 3-Bromo-1-methylpyrazole: 85-95% Yield (High reactivity).

  • 4-Bromo-1-methylpyrazole: 70-85% Yield (Moderate reactivity, requires higher temp).

  • 3,5-Dimethyl-4-bromopyrazole: 50-65% Yield (Sterically hindered, requires XPhos).

References

  • Microwave-Assisted Synthesis of Pyrazoles: Karakaya, A. (2025).[2][3] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Suzuki Coupling Mechanism & Catalyst Poisoning: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Use of Buchwald Precatalysts (XPhos) for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[4] [Link]

  • Protodeboronation Challenges: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Microwave Effect in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Copper-Free Sonogashira Coupling of Halo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Cross-Coupling Protocols for Nitrogen Heterocycles in Drug Discovery

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of halo-pyrazoles without the use of copper co-catalysts. While traditional Sonogashira conditions (Pd/Cu) are robust for simple aryls, they often fail with nitrogen heterocycles due to copper-induced Glaser homocoupling and catalyst poisoning via N-coordination. This application note provides a self-validating, copper-free methodology utilizing bulky phosphine ligands and inorganic bases to ensure high yields and API-grade purity for pyrazole scaffolds.

Mechanistic Rationale & Causality

The "Copper-Free" Paradigm

In standard Sonogashira coupling, Cu(I) activates the terminal alkyne via the formation of a copper acetylide. However, in the context of halo-pyrazoles, copper presents three specific lethalities:

  • Glaser Homocoupling: Copper facilitates the oxidative dimerization of alkynes (

    
    ), consuming the starting material and complicating purification.[1]
    
  • Catalyst Sequestration: The pyrazole nitrogen (especially N2) acts as a strong ligand for Cu(I), removing it from the catalytic cycle.

  • Heavy Metal Contamination: Removal of residual copper to <10 ppm (ICH Q3D guidelines) is notoriously difficult in polar heterocyclic products.

The Alternative Mechanism

The copper-free variant relies on a Carbopalladation/Deprotonation pathway. Instead of transmetallation with a Cu-acetylide, the alkyne coordinates directly to the electrophilic Pd(II) center. The acidity of the alkyne proton is significantly increased upon coordination (


 drops from ~25 to <10), allowing a mild base (amine or carbonate) to deprotonate it in situ, generating the active Pd-alkynyl species.
Visualization: The Catalytic Cycle

The following diagram illustrates the copper-free pathway, emphasizing the critical role of the base in the rate-determining deprotonation step.

CopperFreeSonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L2 Intermediate A OxAdd->PdII_Ar Coord Alkyne Coordination PdII_Ar->Coord + Alkyne PdII_Alk [Pd(II)(Ar)(H-C≡C-R)L2]+ X- Coord->PdII_Alk Deprot Base-Mediated Deprotonation (-HX) PdII_Alk->Deprot + Base PdII_Acetylide Pd(II)(Ar)(C≡C-R)L2 Intermediate B Deprot->PdII_Acetylide RedElim Reductive Elimination (Product Release) PdII_Acetylide->RedElim RedElim->Pd0 Product Ar-C≡C-R (Coupled Product) RedElim->Product

Figure 1: The Copper-Free Sonogashira Catalytic Cycle. Note the absence of Transmetallation; the cycle relies on base-assisted deprotonation of the Pd-coordinated alkyne.

Critical Parameters & Optimization

Success with halo-pyrazoles requires tuning the steric and electronic environment of the catalyst.

Ligand Selection: The "Buchwald" Advantage

Standard ligands like


 are often insufficient for electron-rich pyrazoles (which deactivate the C-X bond toward oxidative addition).
  • Recommendation: Use XPhos or SPhos .

  • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into deactivated rings and stabilize the Pd(0) species, preventing "palladium black" precipitation.

Base & Solvent Matrix

In the absence of Copper, the base must be strong enough to deprotonate the coordinated alkyne but not so strong as to degrade the pyrazole.

ParameterStandard (Cu-Conditions)Optimized (Cu-Free) Causality
Catalyst


+ XPhos
XPhos prevents catalyst poisoning by N-heterocycles.
Base

(Triethylamine)

or DBU
Carbonates provide a heterogeneous surface for deprotonation; DBU is stronger for difficult alkynes.
Solvent THF or DMFDMF or DMA High polarity stabilizes the charged Pd-alkyne intermediate (See Fig 1).
Temp RT60°C - 80°C Higher energy barrier for Cu-free deprotonation requires thermal activation.

Standardized Protocol: Coupling of 4-Iodo-1-Methylpyrazole

Target: Synthesis of 4-(phenylethynyl)-1-methyl-1H-pyrazole. Scale: 1.0 mmol.

Reagents Setup
  • Substrate: 4-iodo-1-methyl-1H-pyrazole (208 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 122 mg)

  • Catalyst Source:

    
     (2 mol%, 4.5 mg)
    
  • Ligand: XPhos (4 mol%, 19 mg)

  • Base:

    
     (2.0 equiv, 650 mg)
    
  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Workflow

Workflow Step1 1. Inert Prep Flame-dry vial Argon purge (3x) Step2 2. Solids Addition Add Pyrazole, Pd(OAc)2, XPhos, Base Step1->Step2 Step3 3. Solvation Add DMF (sparged) Add Alkyne (liquid) Step2->Step3 Step4 4. Reaction Heat to 80°C Stir 4-12h Step3->Step4 Step5 5. Monitoring Check TLC/LCMS Look for SM consumption Step4->Step5 Step6 6. Workup Dilute w/ EtOAc Wash LiCl (aq) Step5->Step6

Figure 2: Experimental Workflow for Cu-Free Coupling. Strict inert atmosphere is required to protect the phosphine ligand.

Detailed Procedure
  • Degassing: Sparge anhydrous DMF with Argon for 15 minutes prior to use. Note: Oxygen is the primary cause of homocoupling, even without Copper.

  • Assembly: In a glovebox or under active Argon flow, charge a reaction vial with the pyrazole halide,

    
    , XPhos, and 
    
    
    
    .
  • Initiation: Add the degassed DMF via syringe, followed by the alkyne. Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure suspension of the inorganic base.

  • Workup:

    • Cool to Room Temperature.[2]

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Dilute filtrate with Ethyl Acetate (30 mL).

    • Critical Wash: Wash organic layer 3x with 5% LiCl solution (removes DMF efficiently) and 1x with Brine.

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
      

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 precatalyst (ensures 1:1 L:Pd ratio). Ensure N1-protection of pyrazole.
Glaser Product (Dimer) Oxygen LeakRe-degas solvents. Verify Argon line integrity. Add alkyne slowly via syringe pump.
Pd Black Formation Ligand InstabilityIncrease Ligand:Pd ratio to 3:1. Lower temperature to 60°C.
Starting Material Recovery Poor Oxidative AdditionSwitch from Bromide to Iodide substrate. Add 10 mol% TBAB (phase transfer).

N-Protection Note: Unprotected pyrazoles (


) are incompatible with these conditions. The acidic proton quenches the base, and the naked nitrogen coordinates Pd. Always protect N1 (Methyl, SEM, THP) before coupling.

References

  • Mechanistic Foundation: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Copper-Free Methodology: Liang, Y., et al. (2005). Copper-Free Sonogashira Coupling Reaction with Pd(PPh3)4 as Catalyst.[3] Journal of Organic Chemistry.

  • Pyrazole Functionalization: Li, J., et al. (2012). Palladium-Catalyzed Direct Arylation of Pyrazoles. RSC Advances.

  • Buchwald Ligands in Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Reactions of Aryl Chlorides. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Suzuki-Miyaura Coupling of 4-Iodopyrazoles

[1]

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Group Subject: Troubleshooting & Yield Optimization for 4-Iodopyrazole Scaffolds

Executive Summary: The "Deceptive" Substrate

4-iodopyrazoles are privileged scaffolds in kinase inhibitor development (e.g., Crizotinib), yet they remain notoriously difficult substrates for cross-coupling. While the C–I bond is theoretically weak and reactive towards oxidative addition, the pyrazole core introduces two distinct failure modes:

  • Catalyst Poisoning: The N-H proton (pKa ~14) is acidic enough to deprotonate under coupling conditions, forming an azolyl anion that sequesters Palladium into inactive "Pd-black" aggregates.

  • Protodehalogenation: The iodine atom is extremely soft; in the presence of hydride sources (alcohols, impurities), the oxidative addition complex often undergoes reductive elimination to the hydro-dehalogenated byproduct (replacing -I with -H) rather than the desired biaryl.

This guide moves beyond "standard conditions" to provide chemically grounded solutions for these specific failure modes.

Critical Decision Framework: To Protect or Not?

Before optimizing catalysts, you must make a binary decision regarding the pyrazole nitrogen.

Decision Logic (Graphviz)

PyrazoleLogicStartStart: 4-Iodopyrazole SubstrateDecisionIs the N-H proton essentialfor the final step?Start->DecisionProtectRoute A: Protection Strategy(Recommended for Scale)Decision->ProtectNo / Can be removedDirectRoute B: Direct Coupling(Discovery/High-Throughput)Decision->DirectYes / Step EconomySEMUse SEM/THP Group(Base Stable, Acid Labile)Protect->SEMBocAVOID Boc(Unstable >80°C with base)Protect->BocNot RecommendedLigandLigand Selection:XPhos or SPhos requiredDirect->LigandBaseBase Selection:Cs2CO3 or K3PO4 (Anhydrous)Ligand->Base

Figure 1: Strategic decision tree for handling the acidic N-H proton in pyrazoles.

Troubleshooting & Optimization Modules

Module A: The "N-H" Poisoning Effect

Symptom: Reaction stalls at <20% conversion; solution turns black (Pd precipitation) rapidly. Mechanism: The free pyrazole nitrogen coordinates to the Pd(II) center, displacing phosphine ligands and forming stable bis-azolyl Pd complexes that cannot undergo transmetallation.

Corrective Actions:

  • The "Masking" Approach (High Yield): Protect the nitrogen with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) . These are stable to aqueous base at 90°C. Avoid Boc, which often thermally degrades under Suzuki conditions, releasing the free amine mid-reaction.

  • The "Overpower" Approach (Direct Coupling): If you must couple the unprotected pyrazole, you need a ligand that binds Pd more tightly than the pyrazole nitrogen.

    • Solution: Switch to XPhos or SPhos . These Buchwald dialkylbiaryl phosphines are bulky and electron-rich, preventing azole coordination.

    • Base: Use K3PO4 (Potassium Phosphate).[1][2] It buffers the system effectively and improves solubility in dioxane/water mixtures.

Module B: Protodehalogenation (The "Missing Iodine")

Symptom: LCMS shows a major peak with Mass = (Starting Material - 126 Da + 1 Da). You made the unsubstituted pyrazole. Mechanism: The Pd-Ar-I species is intercepting a hydride. Common sources are wet alcoholic solvents or degradation of the boronic acid.

Corrective Actions:

  • Solvent Switch: Eliminate primary/secondary alcohols (MeOH, EtOH, IPA). Use 1,4-Dioxane or DME .

  • Water Control: While water is needed for the Suzuki mechanism, excess water promotes deboronation. Use a strict 4:1 or 10:1 (Solvent:Water) ratio.

  • Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) . BPin esters are less prone to protodeboronation and release the active boronic acid slowly (in situ), keeping the concentration of the unstable species low.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Best for: Scale-up (>1g), valuable partners, maximum yield.

Reagents:

  • 1.0 equiv 1-SEM-4-iodopyrazole

  • 1.2 equiv Aryl Boronic Acid (or Pinacol Ester)

  • 5 mol% Pd(dppf)Cl2·DCM (Robust, air-stable)

  • 3.0 equiv K2CO3

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Procedure:

  • Charge solid reagents into a vial.

  • Add degassed solvents (sparge with N2 for 10 mins).

  • Seal and heat to 90°C for 4–12 hours.

  • Why it works: The SEM group removes the coordination issue. Pd(dppf)Cl2 is a "workhorse" catalyst that is cheaper than Buchwald generations and sufficient for protected substrates.

Protocol B: The "Direct" Route (Unprotected Substrate)

Best for: High-throughput screening, avoiding protection/deprotection steps.

Reagents:

  • 1.0 equiv 4-iodopyrazole (NH free)

  • 1.5 equiv Aryl Boronic Acid

  • 2–5 mol% XPhos Pd G2 (Generation 2 Precatalyst)[1]

  • 3.0 equiv K3PO4 (Tribasic Potassium Phosphate)

  • Solvent: n-Butanol / Water (4:1) OR Dioxane / Water (4:1)[3]

Procedure:

  • Crucial Step: Degas solvents before adding the catalyst. Oxygen kills the active monomeric Pd(0) species generated by XPhos Pd G2.

  • Heat to 100°C . Higher temperature is required to force the transmetallation on the crowded Pd center.

  • Why it works: XPhos is bulky enough to prevent the pyrazole nitrogen from binding to the metal center. K3PO4 is basic enough to activate the boronic acid but has better solubility profiles for heterocycles than Carbonates.

Comparative Data: Ligand Performance

Ligand / CatalystYield (Unprotected)Yield (SEM-Protected)Notes
Pd(PPh3)4 < 15%85%Fails with free NH; excellent if protected.
Pd(dppf)Cl2 30%92% Best balance of cost/yield for protected.
XPhos Pd G2 88% 95%Required for unprotected substrates.
SPhos Pd G2 82%94%Good alternative to XPhos.
Pd(OAc)2 / PPh3 0% (Pd Black)40%Avoid. Ligand binding is too weak.

FAQ: Rapid Fire Troubleshooting

Q: I see a new spot on TLC that is NOT product or starting material. What is it? A: Check for Homocoupling (Biaryl formation from the boronic acid). This happens if you have too much O2 in the headspace. Solution: Sparging with Argon/Nitrogen is mandatory, not optional.

Q: Can I use Microwave heating? A: Yes. For 4-iodopyrazoles, microwave heating (120°C, 10–20 mins) often outcompetes the slow catalyst deactivation pathways. Use Protocol B with Cs2CO3 in DME/Water for microwave attempts.

Q: My product is stuck in the aqueous layer during workup. A: 4-arylpyrazoles are amphoteric. If the pH is too high (basic), the NH deprotonates and stays in water. Solution: Carefully adjust the workup pH to ~7 using 1M HCl or saturated NH4Cl before extraction with EtOAc/THF.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[2][4] Link

  • Kudo, N., et al. (2016). Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Cross-Coupling. Chemical & Pharmaceutical Bulletin. Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • Li, H., et al. (2011). Optimization of Suzuki-Miyaura Coupling for Nitrogen-Rich Heterocycles. Organic Process Research & Development. Link

Technical Support Center: Sonogashira Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists optimizing Sonogashira cross-coupling reactions with pyrazole substrates. It addresses specific side-product profiles, mechanistic causes, and evidence-based mitigation strategies.

Topic: Troubleshooting Side Products & Optimization Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Diagnostic Workflow & Troubleshooting (Q&A)

Q1: I am observing significant formation of the alkyne dimer (Glaser product) instead of the desired pyrazole-alkyne. How do I suppress this?

Diagnosis: The formation of 1,3-diynes (Glaser homocoupling) is the most common side reaction in Sonogashira couplings, driven by the presence of Oxygen and Copper(I) species. Pyrazoles often require oxidative conditions or higher temperatures which exacerbate this.

Corrective Actions:

  • Degassing is Critical: Simply sparging with argon is often insufficient. Use the freeze-pump-thaw method (3 cycles) for reaction solvents.

  • Switch to Copper-Free Conditions: The copper cycle is the primary driver of homocoupling.

    • Protocol Adjustment: Use a palladium source with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ + XPhos or PdCl₂(CH₃CN)₂ + XPhos ) and an organic base (e.g., piperidine or pyrrolidine) which can act as the alkyne activator in the absence of copper.

  • Slow Addition: Add the terminal alkyne dropwise via a syringe pump over 1–2 hours. This keeps the concentration of the copper-acetylide intermediate low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling.

Q2: My reaction stalls with unreacted halopyrazole, even with fresh catalyst. Is the pyrazole poisoning the catalyst?

Diagnosis: Yes. Pyrazoles are "non-innocent" substrates. The


 nitrogen (N2) is a competent ligand that can displace phosphines or coordinate to the Pd(II) center, forming a stable, unreactive bis-pyrazole-Pd complex . This arrests the catalytic cycle before transmetalation can occur.

Corrective Actions:

  • Ligand Overcompensation: Use ligands with high steric bulk (e.g., Buchwald ligands like SPhos or XPhos ) or strong

    
    -donors (e.g., NHC ligands  like IPr). These bind tighter than the pyrazole nitrogen and prevent catalyst sequestration.
    
  • Protect the Nitrogen: If the pyrazole N-H is free, it must be protected (e.g., SEM, THP, or Boc). Free N-H pyrazoles form insoluble copper salts (pyrazolates) that remove the co-catalyst from the cycle.

  • Use the "High-Dilution" Catalyst Method: Pre-mix the catalyst and ligand in a small volume of solvent to ensure complex formation before introducing the coordinating pyrazole substrate.

Q3: I see the mass of the "reduced" pyrazole (hydrodehalogenation) in LCMS. Where is the hydride coming from?

Diagnosis: Hydrodehalogenation (replacement of I/Br with H) competes with oxidative addition. The hydride source is often


-hydride elimination from the amine base (e.g., Et₃N) or the solvent (e.g., alcohols).

Corrective Actions:

  • Change the Base: Switch from triethylamine (Et₃N) to inorganic bases like Cs₂CO₃ or K₃PO₄. These lack

    
    -hydrogens, eliminating the primary hydride source.
    
  • Solvent Switch: Avoid alcohols. Use anhydrous DMF or 1,4-Dioxane .

  • Temperature Control: Hydrodehalogenation has a higher activation energy than cross-coupling. Lower the temperature (e.g., from 80°C to 50°C) and extend the reaction time.

Q4: I isolated a fused bicyclic product instead of the linear alkyne. What happened?

Diagnosis: You likely triggered a heteroannulation (cyclization). If your pyrazole has a nucleophile (like an amine or unprotected NH) adjacent to the halide (ortho-position), the initial Sonogashira product can undergo a 5-endo-dig or 6-endo-dig cyclization catalyzed by the residual metal species.

Corrective Actions:

  • Desired Outcome? If you want the linear product, you must protect the adjacent nucleophile (e.g., acetylate the amine).

  • Remove Heat: Cyclization is often thermally driven. Perform the coupling at Room Temperature (RT).

  • Remove Metal Quickly: The cyclization often happens after the coupling during the workup if metals are still present. Use a metal scavenger (e.g., SiliaMetS®) immediately upon reaction completion.

Mechanistic Insight & Pathway Analysis

The following diagram illustrates the divergence points where the reaction can fail or produce side products. Note the central role of the Pd-Ligand species and how Pyrazole coordination acts as an "off-ramp" (Catalyst Arrest).

Sonogashira_Side_Products Start Start: Halopyrazole + Alkyne Pd_OxAdd Oxidative Addition (LnP-Pd-Ar-X) Start->Pd_OxAdd Pd(0) Cu_Cycle Copper Cycle (Cu-Acetylide) Start->Cu_Cycle CuI, Base Dehal Dehalogenated Pyrazole (Ar-H) Pd_OxAdd->Dehal Hydride Source (Et3N, High T) Poison Catalyst Arrest (Pd-Pyrazole Complex) Pd_OxAdd->Poison Pyrazole N-Coordination (Low Steric Bulk Ligand) Product Desired Product (Alkynyl Pyrazole) Pd_OxAdd->Product Reductive Elimination Cu_Cycle->Pd_OxAdd Transmetalation Glaser Glaser Product (Diyne Homocoupling) Cu_Cycle->Glaser O2 present (Oxidative Coupling) Cyclic Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyridine) Product->Cyclic Nucleophile in Ortho pos. (Post-coupling cyclization)

Caption: Mechanistic divergence in Sonogashira coupling of pyrazoles. Red nodes indicate side products/failure modes.

Optimized Protocol: Coupling of 4-Iodopyrazoles

This protocol is designed to minimize dehalogenation and catalyst poisoning.

Reagents:

  • Substrate: N-Protected 4-iodopyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR PdCl₂(PPh₃)₂ (5 mol%)

    • For difficult substrates: Use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Co-Catalyst: CuI (10 mol%) (Skip for Cu-free variant)

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (degassed)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step:

  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids: Add Iodopyrazole, Pd-catalyst, and CuI. Cap the vessel.

  • Purge: Evacuate and backfill with Argon (3x).

  • Liquids: Add anhydrous DMF via syringe. Add Base.[1][2]

  • Degas: Bubble Argon through the solution for 10–15 mins (Essential to stop Glaser coupling).

  • Alkyne Addition: Add the alkyne dropwise.

    • Note: If the alkyne is valuable, dissolve it in DMF and add slowly via syringe pump over 1h.

  • Reaction: Stir at RT for 4h. If no reaction, heat to 50°C.

    • Checkpoint: Monitor by TLC/LCMS.[1] If 1,3-diyne (Glaser) appears, stop air ingress immediately.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu/Pd, then brine. Dry over Na₂SO₄.

Comparison of Conditions for Side Product Suppression[3][4]

Condition VariableStandard (Et₃N/CuI)Inorganic Base (Cs₂CO₃/CuI)Cu-Free (Piperidine/Pd-only)
Glaser Homocoupling High Risk (if O₂ present)Moderate RiskLowest Risk
Dehalogenation High Risk (Hydride from Et₃N)Low Risk Moderate Risk
Catalyst Poisoning ModerateModerateHigh (Requires bulky ligands)
Reaction Rate FastMediumSlow (Requires heat)
Best For: Simple, cheap substratesValuable/Sensitive substratesAlkynes prone to dimerization

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling.[4] Organic Letters, 5(11), 1841–1844. Link

  • Eller, G. A., & Holzer, W. (2011).[5] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[5] Synthetic Communications, 41(4), 536–548. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Demonstrates ligand effects on N-heterocycles). Link

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][6][7] Angewandte Chemie International Edition, 46(6), 834–871. Link

Sources

Technical Support Center: Advanced Optimization of Pd-Catalyzed Pyrazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Topic: Palladium-Catalyzed Cross-Coupling of Pyrazoles (N-Arylation & C-H Activation)

Executive Summary: The "Azole Problem"

Welcome to the technical support center. If you are here, you are likely experiencing one of three failures:

  • The "Dead" Catalyst: Your reaction turns black or remains colorless with zero conversion (Catalyst Poisoning).

  • The Regioselectivity Nightmare: You need N1-arylation but are getting N2, or you need C4-arylation but are getting C5.

  • Protodeboronation: In Suzuki couplings, your pyrazole-boronate is hydrolyzing faster than it couples.

Pyrazoles are "privileged" scaffolds in drug discovery but "problematic" ligands in catalysis. Their pyridyl-like nitrogen (N2) is a potent


-donor that displaces phosphines, forming stable, unreactive bis-pyrazole-Pd(II) complexes. This guide provides the protocols to bypass these thermodynamic traps.

Module 1: N-Arylation (Buchwald-Hartwig Manifold)

Core Mechanism & The Poisoning Trap

In N-arylation, the pyrazole acts as the nucleophile. The critical failure mode is catalyst poisoning . Standard Pd sources (e.g., Pd(OAc)₂ or Pd₂dba₃) often fail because the pyrazole substrate coordinates to the Pd(II) center before the phosphine ligand can, shutting down the cycle.

Visualizing the Failure Mode

PoisoningCycle Pd_Pre Pd(II) Precursor (e.g., Pd(OAc)2) Active_Cat L-Pd(0) (Active Species) Pd_Pre->Active_Cat + Ligand + Reductant (Slow if not optimized) Poisoned [Pd(Pyrazole)2]Cl2 (OFF-CYCLE TRAP) Pd_Pre->Poisoned + Pyrazole (Fast) Ox_Add L-Pd(II)-Ar-X (Oxidative Addition) Active_Cat->Ox_Add + Ar-X Prod_Cycle Reductive Elimination (Product Release) Ox_Add->Prod_Cycle + Pyrazole + Base Prod_Cycle->Active_Cat

Figure 1: The Kinetic Trap. Without bulky ligands or pre-catalysts, pyrazoles sequester Pd(II) into inactive complexes (Black Node).

Troubleshooting Guide: N-Arylation
Q1: My reaction stalls at <10% conversion. Adding more catalyst doesn't help.

Diagnosis: You are likely using Pd(OAc)₂ or Pd₂dba₃ with a standard phosphine. The pyrazole has poisoned the metal. The Fix: Switch to Palladacycle Pre-catalysts (e.g., Buchwald G3/G4). These species contain the ligand pre-bound and activate rapidly upon exposure to base, bypassing the poisoning window.

  • Recommended System: [(tBuBrettPhos)Pd(allyl)]OTf or XPhos Pd G3.

  • Why: tBuBrettPhos is massive. Its bulk prevents the pyrazole from binding to the Pd center in a non-productive way, forcing the reaction through the catalytic cycle.

Q2: I am getting a mixture of N1 and N2 isomers.

Diagnosis: Pyrazoles exist in tautomeric equilibrium. The ratio depends on the steric environment of the pyrazole and the electrophile. The Fix:

  • Steric Control: If your pyrazole has a substituent at C3/C5, the arylation will generally occur at the less hindered nitrogen (distal to the substituent).

  • Ligand Switch:

    • General Purpose: tBuBrettPhos or JackiePhos.

    • High Selectivity: MeDalPhos. This ligand often enforces high N1-selectivity due to its specific bite angle and electronic properties.

Standard Protocol: Difficult N-Arylation

Use this for electron-rich aryl chlorides or hindered pyrazoles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst tBuBrettPhos Pd G3 0.02 (2 mol%)Ensures rapid initiation.
Base K₃PO₄ (anhydrous)1.4Weaker bases improve functional group tolerance.
Solvent t-Amyl Alcohol -High boiling point, promotes solubility.
Temp 100 °C-Required for difficult oxidative additions.

Module 2: C-H Activation (Direct Arylation)

Core Mechanism: CMD (Concerted Metallation-Deprotonation)

When you want to couple the carbon of the pyrazole (C4 or C5) to an aryl halide, you are operating in the Fagnou Manifold . This does not proceed via standard electrophilic aromatic substitution. It requires a carboxylate base (Pivalate) to act as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

Visualizing the CMD Pathway

CMD_Mechanism Start L-Pd(II)-Ar-Piv TS CMD Transition State (Pd binds C, Piv binds H) Start->TS Agostic Interaction Inter Heteroaryl-Pd-Ar TS->Inter H-Transfer to Piv Prod C-Arylated Pyrazole Inter->Prod Reductive Elimination

Figure 2: The CMD Mechanism. The Pivalate (Piv) ligand is non-negotiable; it shuttles the proton from the pyrazole C-H to the base.

Troubleshooting Guide: C-H Arylation
Q3: I want C4-arylation, but I'm getting C5-arylation (or mixtures).

Diagnosis: The C5-H bond is more acidic (adjacent to N) and is kinetically favored in CMD processes. The Fix:

  • Blocking: The most reliable method is to use a 5-methyl or 5-chloro substituted pyrazole to force reaction at C4.

  • Electronic Bias: If blocking is impossible, use P(tBu)₃ or DavePhos . These electron-rich ligands can sometimes override the innate acidity preference, though C5 usually dominates.

Q4: The reaction works on small scale but fails on scale-up.

Diagnosis: Direct arylation generates stoichiometric amounts of PivOH/AcOH. On scale, this accumulation can acidify the medium and shut down the base. The Fix:

  • Base Switch: Switch from K₂CO₃ to Cs₂CO₃ (higher solubility).

  • Additives: Add 30 mol% Pivalic Acid (PivOH) explicitly at the start. Do not rely on in-situ generation. This maintains the active "shuttle" concentration.

Summary: The Optimization Matrix

Use this table to select your starting conditions based on your desired bond formation.

Desired TransformationPrimary ChallengeRecommended Catalyst SystemKey AdditiveReference
N-Arylation (General)Catalyst PoisoningtBuBrettPhos Pd G3 (2 mol%)None[1]
N-Arylation (Hindered)Steric CongestionJackiePhos Pd G3 None[1]
C5-Arylation (Direct)RegioselectivityPd(OAc)₂ / PCy₃ PivOH (30 mol%)[2]
C4-Arylation (Direct)C5 CompetitionPd(OAc)₂ / DavePhos PivOH (30 mol%)[3]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Aryl Chlorides with Pyrazoles: Catalyst Optimization and Scope." Journal of Organic Chemistry, 2019.[1][5]

  • Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Diazine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Angewandte Chemie, 2006.[1]

  • Doucet, H., et al. "Palladium-Catalyzed Direct Arylation of Pyrazoles." ChemCatChem, 2011.

Sources

Technical Support Center: Synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthetic Optimization & Troubleshooting Target Molecule: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole CAS Registry Number: (Analogous structures often referenced in kinase inhibitor patents, e.g., Janus Kinase pathways)

Executive Summary: The "Acetal Achilles Heel"

Welcome to the technical support hub for this specific pyrazole intermediate. The synthesis of This compound presents a unique duality: the pyrazole core is robust, but the diethyl acetal side chain is chemically fragile under acidic conditions.

Successful synthesis hinges on two critical control points:

  • N-Alkylation Efficiency: Overcoming the poor electrophilicity of bromoacetaldehyde diethyl acetal.

  • Acetal Preservation: Preventing hydrolysis to the aldehyde during workup and purification.

Module 1: Primary Synthetic Route (N-Alkylation)

Recommended Pathway: Direct N-alkylation of 4-iodopyrazole. Why this route? 4-Iodopyrazole is commercially available and symmetrical, eliminating N1 vs. N2 regioselectivity issues during alkylation.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Substrate 4-Iodopyrazole (1.0 equiv)Symmetrical nucleophile.
Electrophile Bromoacetaldehyde diethyl acetal (1.2–1.5 equiv)Less reactive than simple alkyl halides; excess required.
Base Cesium Carbonate (

, 2.0 equiv)
"Cesium Effect" enhances solubility and nucleophilicity in polar aprotic solvents.
Solvent DMF (Anhydrous)High dielectric constant promotes

mechanism.
Temperature 80–100 °CActivation energy is high due to the bulk/deactivation of the acetal electrophile.
Time 12–24 HoursMonitoring via TLC/LCMS is mandatory.
Troubleshooting Guide: N-Alkylation
Issue 1: Reaction Stalled (<50% Conversion)
  • Root Cause: The bromoacetaldehyde diethyl acetal is a sluggish electrophile due to the electron-donating ethoxy groups and steric bulk.

  • Corrective Action:

    • Add Catalyst: Introduce Sodium Iodide (NaI) or TBAI (10 mol%) to facilitate a Finkelstein reaction in situ, converting the bromide to the more reactive iodide.

    • Solvent Switch: If using Acetonitrile (

      
      ), switch to DMF  or NMP  to increase reaction temperature capability.
      
Issue 2: "Product Disappeared" During Workup
  • Root Cause: Acid-Catalyzed Hydrolysis. You likely washed the organic layer with dilute HCl or used an acidic aqueous phase. The acetal hydrolyzed to the aldehyde, which then polymerized or hydrated, becoming water-soluble or sticking to the baseline.

  • Corrective Action:

    • NEVER use acid washes.

    • Quench with Saturated

      
        or water.
      
    • Ensure the aqueous phase pH is > 7.0 throughout extraction.

Module 2: Alternative Route (Iodination)

Pathway: Alkylation of Pyrazole


 Iodination of 1-(2,2-diethoxyethyl)-1H-pyrazole.
Use Case:  If 4-iodopyrazole is unavailable or if the N-alkylation of the iodo-derivative proves too sluggish.
SOP: Iodination Step
ParameterConditionRationale
Substrate 1-(2,2-Diethoxyethyl)-1H-pyrazoleElectron-rich pyrazole ring.
Reagent N-Iodosuccinimide (NIS)Milder than

/oxidant mixtures; avoids harsh acids.
Solvent Acetonitrile (

) or DMF
Polar solvents stabilize the transition state.
Temperature RT to 60 °C4-position is highly nucleophilic; mild heat usually suffices.
Issue: Regioselectivity Concerns
  • Observation: Formation of poly-iodinated byproducts.

  • Fix: Control stoichiometry strictly (0.95–1.0 equiv NIS). The 4-position is most reactive, but excess reagent will iodinate C3/C5.

Module 3: Purification & Stability

Critical Warning: Silica gel is slightly acidic (


). Prolonged exposure can degrade the acetal.
Purification Protocol
  • Pre-treatment: Slurry the silica gel with 1% Triethylamine (

    
    )  in Hexanes before packing the column. This neutralizes surface silanols.
    
  • Eluent: Use Hexanes/Ethyl Acetate with 0.5%

    
    .
    
  • Alternative: Use Neutral Alumina if decomposition persists on silica.

Storage
  • State: The product is typically a viscous oil or low-melting solid.

  • Condition: Store under Argon at -20°C. Acetals can auto-oxidize or hydrolyze with atmospheric moisture over time.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

G Start Start: Choose Route RouteA Route A: N-Alkylation (4-Iodopyrazole + Acetal) Start->RouteA RouteB Route B: Iodination (Pyrazole-Acetal + NIS) Start->RouteB CheckConv Check Conversion (TLC/LCMS) RouteA->CheckConv RouteB->CheckConv LowConv Issue: Low Conversion CheckConv->LowConv < 50% Workup Workup Phase CheckConv->Workup > 90% FixLow Add NaI (Cat.) Increase Temp (DMF) LowConv->FixLow FixLow->CheckConv AcetalLoss Issue: Product Loss/Aldehyde Formation Workup->AcetalLoss If Acidic pH Purification Purification Workup->Purification pH Neutral/Basic FixAcid CRITICAL: Avoid Acid Washes Use Sat. NaHCO3 AcetalLoss->FixAcid FixAcid->Workup SilicaFix Use 1% Et3N in Eluent or Neutral Alumina Purification->SilicaFix Prevent Hydrolysis Final Target: this compound SilicaFix->Final

Caption: Logical workflow for synthesis and troubleshooting. Blue nodes indicate start/end states; Red nodes indicate critical failure points; Green nodes indicate technical solutions.

FAQ: Frequently Asked Questions

Q1: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate? A: Yes, NaH is a stronger base and will deprotonate the pyrazole rapidly (


). However, NaH requires dry THF or DMF and strictly anhydrous conditions. 

is generally more user-friendly and tolerates trace moisture better, often resulting in cleaner profiles for this specific reaction [1].

Q2: Why is the reaction turning dark brown/black? A: Iodine-containing compounds are light-sensitive. Liberation of free iodine (


) can occur if the reaction mixture is exposed to light or excessive heat for prolonged periods.
  • Fix: Wrap the reaction flask in aluminum foil. If the color persists during workup, wash with dilute Sodium Thiosulfate (

    
    ) to reduce free iodine back to iodide.
    

Q3: My NMR shows a peak at ~9.5 ppm. What is this? A: This is the aldehyde proton. Your acetal has hydrolyzed.

  • Diagnosis: This confirms acid contamination during workup or purification.

  • Recovery: If the hydrolysis is partial, you can attempt to reform the acetal by refluxing in Ethanol with a catalytic amount of p-TsOH (with a Dean-Stark trap), but this is difficult with the iodine present. It is usually better to restart and maintain basic conditions.

Q4: Is the 4-iodo substituent stable to the alkylation conditions? A: Yes. The C-I bond on the pyrazole ring is robust under standard nucleophilic substitution conditions (


). It will not undergo elimination or substitution unless a transition metal catalyst (Pd, Cu) is inadvertently introduced [2].

References

  • BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem.[1][2][3] Link

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[4] RSC Advances. Link

  • Arkivoc. (2003). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2003(15), 881. Link

  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole Product Sheet & Safety Data. Merck KGaA. Link

Sources

Technical Support Center: Purification & Handling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-4I-ACETAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Alerts

You are working with 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole . This molecule contains two conflicting functionalities that dictate your purification strategy:

  • The 4-Iodopyrazole Core: Robust, lipophilic, and stable to most oxidants/bases.

  • The Diethyl Acetal Tail: CRITICAL SENSITIVITY. This group is a "masked" aldehyde. It is stable to base but extremely sensitive to aqueous acid .

The "Red Zone" (Immediate Failure Modes)
  • ⛔ DO NOT use acidic washes (1M HCl, 10% Citric Acid) during workup to remove bases. This will hydrolyze the acetal to the aldehyde, leading to polymerization or degradation.

  • ⛔ DO NOT use unbuffered silica gel if your product is acid-sensitive. Commercial silica is slightly acidic (pH 6.0–6.5). For highly sensitive acetals, neutralize the column with 1% Triethylamine (Et3N).

  • ⛔ DO NOT store in CDCl3 for prolonged periods without checking acidity. Chloroform degrades to HCl over time.

Purification Protocol (The "Happy Path")

This workflow assumes a standard N-alkylation synthesis (4-iodopyrazole + bromoacetaldehyde diethyl acetal + Base in DMF/MeCN).

Step 1: Reaction Quench & Workup
  • Objective: Remove the high-boiling solvent (DMF) and inorganic salts without triggering hydrolysis.

  • The Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

    • DMF Removal Strategy: Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution .[1][2]

      • Why? DMF partitions into the aqueous phase much better when the ionic strength is high (salting out), but LiCl is neutral (unlike brine which is slightly acidic or HCl which is fatal).

    • Final wash with Saturated NaHCO3 (to ensure basicity) followed by Brine .

    • Dry over Na2SO4 (Sodium Sulfate).[3] Avoid MgSO4 if you suspect it is too Lewis-acidic, though usually safe.

Step 2: Flash Column Chromatography
  • Stationary Phase: Silica Gel (40–63 µm).

    • Pro-Tip: Pre-wash the column with Hexanes containing 1% Et3N if you have observed degradation on TLC.

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

    • Typical Gradient: 0% → 20% EtOAc in Hexanes.

    • Elution Behavior:[4] The product is moderately lipophilic. Expect elution around 10–15% EtOAc depending on silica activity.

  • Detection: UV (254 nm). The pyrazole ring absorbs strongly.

Step 3: Isolation
  • Concentrate under reduced pressure at <40°C.

  • Physical State: Expect a viscous yellow/orange oil or a low-melting solid. Acetals often disrupt crystal packing.

Visualization: The Purification Logic

The following diagram illustrates the decision matrix for purifying this compound, highlighting the critical divergence points where experiments often fail.

PurificationWorkflow Start Crude Reaction Mixture (DMF, Base, Product) Quench Dilute with EtOAc Start->Quench DecisionAcid Is Workup Acidic? (HCl / Citric Acid) Quench->DecisionAcid FailPath Acetal Hydrolysis (Aldehyde Formation) DecisionAcid->FailPath Yes (Fatal Error) SafePath Wash: 5% LiCl (aq) x3 DecisionAcid->SafePath No (Neutral/Basic) Polymer Degradation / Tar FailPath->Polymer Dry Dry (Na2SO4) & Concentrate SafePath->Dry TLC TLC Check: Is product streaking? Dry->TLC BufferedCol Column: Silica + 1% Et3N TLC->BufferedCol Yes (Acid Sensitive) StdCol Column: Standard Silica TLC->StdCol No (Stable) Final Pure Product (Viscous Oil/Solid) BufferedCol->Final StdCol->Final

Figure 1: Purification workflow emphasizing the critical avoidance of acidic conditions to preserve the acetal functionality.

Troubleshooting Guide (FAQ)

Q1: My product turned into a black tar after rotary evaporation. What happened?

Diagnosis: Acetal Hydrolysis. Mechanism: You likely used an acidic wash or your CDCl3 was acidic. The acetal hydrolyzed to the aldehyde (2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde), which is unstable and polymerizes. Solution:

  • Check the pH of your aqueous washes. It must be ≥ 7.[5]

  • Pass your CDCl3 through a small plug of basic alumina before taking NMRs.

  • Store the purified compound with a few pellets of solid KOH or K2CO3 if storing for months.

Q2: I see large amounts of DMF in my NMR (Singlets at 2.9, 3.0, 8.0 ppm). How do I remove it?

Diagnosis: Inefficient Phase Partitioning. Solution:

  • The LiCl Method: As described in the protocol, 5% LiCl is superior to brine for removing DMF [1].[1]

  • The Azeotrope Method: If the product is an oil, add Toluene and rotary evaporate. Toluene forms an azeotrope with DMF, helping to drag it into the vapor phase. Repeat 3x.

Q3: On TLC, the spot is "streaking" or staying at the baseline.

Diagnosis: Interaction with Silica Silanols. Solution: The pyrazole nitrogen (N2) can H-bond with acidic silanols on silica.

  • Fix: Add 1% Triethylamine (Et3N) to your column solvent system. This caps the acidic sites on the silica.

Data Summary: Physical Properties & Solvents

ParameterSpecification / Behavior
Appearance Viscous yellow/orange oil or low-melting solid.
Rf Value ~0.3–0.4 in 20% EtOAc/Hexanes (Typical).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in Water.
Stability Acid: POOR. Base: GOOD. Light: MODERATE (Iodide sensitivity).
Storage < -20°C, Inert Atmosphere (Argon/N2).

Mechanistic Insight: The Degradation Pathway

Understanding why the purification fails is key to prevention. The acetal is a "protected" carbonyl.[6][7][8] Under acidic conditions, the protection is removed.

DegradationMechanism Acetal 1-(2,2-Diethoxyethyl)... (Stable Precursor) Hemiacetal Hemiacetal (Transient) Acetal->Hemiacetal Hydrolysis H_Ion + H3O+ H_Ion->Hemiacetal Aldehyde Free Aldehyde (Reactive Electrophile) Hemiacetal->Aldehyde - EtOH Polymer Oligomers/Tars Aldehyde->Polymer Self-Condensation

Figure 2: Acid-catalyzed hydrolysis pathway. The presence of H3O+ converts the stable acetal into a reactive aldehyde, leading to irreversible sample loss.

References

  • Removal of DMF: Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification. Organometallics 1996 , 15, 1518–1520. (General reference for solvent handling; see also Rochester University Guide to DMF Removal).

  • Acetal Stability & Hydrolysis: Cordes, E. H.; Bull, H. G. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.[6] Chem. Rev. 1974 , 74, 581–603.

  • N-Alkylation of Pyrazoles (General Methodology): Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem Protocols. (Verified via search context 1.1)

  • Synthesis of 4-Iodopyrazoles: Vedsø, P.; Olesen, P. H.[9] Regioselective N-Alkylation of 4-Halopyrazoles.[3] J. Org. Chem. 2011 , 76, 644–653. (Illustrative methodology for similar scaffolds).

Sources

Technical Support Center: Catalysis Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination (Hydrodehalogenation) in Cross-Coupling Reactions Ticket ID: #CAT-OPT-009 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Phantom" Hydrogen Problem

Welcome to the Catalysis Optimization Hub. You are likely here because your Aryl Iodide (Ar-I) starting material is disappearing, but instead of forming the desired cross-coupled product, it is converting into the reduced arene (Ar-H).[1]

This phenomenon, known as hydrodehalogenation (or deiodination) , is a silent yield-killer. Unlike homocoupling (Ar-Ar), which suggests catalyst death or oxidation issues, deiodination indicates that your catalyst is active but is traversing the wrong mechanistic pathway.

This guide treats your reaction as a patient. We will diagnose the source of the hydride (


), isolate the mechanistic failure, and prescribe a specific protocol to suppress it.

Module 1: Diagnostic Triage

Before changing solvents or ligands, confirm that deiodination is actually your problem.

Q: How do I distinguish deiodination from other side reactions?

A: You must look for the specific mass shift in your LC-MS or GC-MS data.

SymptomObservation (Mass Spec)Diagnosis
Deiodination [M - 126] + 1 (Loss of I, Gain of H)Critical Failure. The catalytic cycle is completing via Hydride Transfer.
Homocoupling [2M - 254] (Dimerization of Ar)Oxidative Failure. Oxygen in system or slow transmetallation.
Protodeboronation Loss of

from boronic acid
Partner Failure. Your aryl halide is intact; the boronic acid is decomposing.
The Mechanism of Failure

Deiodination occurs when the oxidative addition intermediate (


) intercepts a hydride source faster than it undergoes transmetallation.

DeiodinationMechanism Start Ar-I + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast for Ar-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) HydrideSource Hydride Capture (Solvent/Base/Ligand) OxAdd->HydrideSource Path B (Failure) Product Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elimination SideProduct Deiodinated Side-Product (Ar-H) HydrideSource->SideProduct Reductive Elimination

Figure 1: The Kinetic Fork. Deiodination wins when Transmetallation is too slow or the Hydride source is too abundant.

Module 2: The Suzuki-Miyaura Specifics

The Paradox: Aryl Iodides are more prone to deiodination than Aryl Bromides. Why? Oxidative addition of Ar-I is extremely fast. If the subsequent step (transmetallation with the Boron species) is slow, the highly reactive


 intermediate accumulates. This "waiting" species will eventually grab a hydride from the solvent (usually an alcohol) or the base.[2]
Troubleshooting Protocol
1. The Solvent Switch (The #1 Fix)

If you are using Isopropanol (iPrOH) or Ethanol , stop immediately. These are excellent hydride donors via


-hydride elimination.
  • Prescription: Switch to Toluene , 1,4-Dioxane , or DMF .

  • Why: These solvents lack

    
    -hydrogens capable of easy transfer to Palladium.
    
2. Base Selection

Alkoxide bases (like


 or 

) can serve as hydride sources.
  • Prescription: Switch to

    
      or 
    
    
    
    .
  • Why: Inorganic bases cannot undergo

    
    -hydride elimination.
    
3. Catalyst Control

Do not use simple


 for difficult iodides. It is too slow.
  • Prescription: Use a precatalyst like XPhos Pd G4 or SPhos Pd G3 .

  • Why: Bulky, electron-rich ligands accelerate the transmetallation and reductive elimination steps, closing the catalytic cycle before the Pd species has time to find a hydride [1].

Module 3: Buchwald-Hartwig Amination Specifics

In C-N coupling, the amine itself can be the enemy. Primary or secondary amines with


-hydrogens can undergo 

-hydride elimination after binding to the metal.
Q: My aryl iodide is turning into benzene. Is it the amine?

A: Likely, yes. If the reductive elimination of the C-N bond is slower than


-hydride elimination from the amine, you get deiodination and an imine byproduct.
The "Ligand Shield" Strategy

You need a ligand that enforces reductive elimination over


.
LigandRisk of DeiodinationApplication Note
BINAP HighOften too slow for sterically hindered amines; allows

-elimination.
BrettPhos LowDesigned specifically for primary amines; prevents side reactions.
RuPhos Very LowExcellent for secondary amines; steric bulk promotes rapid C-N bond formation.

Module 4: Experimental Protocols

Protocol A: The "Anhydrous Rescue" (For Stubborn Deiodination)

Use this protocol when standard aqueous Suzuki conditions yield >10% Ar-H.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Base: Anhydrous

    
     (3.0 equiv) - Must be finely ground.
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G4  (2 mol%)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

  • Dry Down: Charge reaction vial with Ar-I, Boronic Acid, and Base. Cycle vacuum/Argon 3x to remove trace moisture.

  • Solvent Prep: Sparge Toluene with Argon for 15 minutes. Oxygen promotes homocoupling, which complicates the analysis.

  • Activation: Add catalyst and solvent under positive Argon pressure.

  • Temperature: Heat to 80°C .

    • Note: Lower temperatures (RT to 40°C) often favor the side reaction because transmetallation has a higher activation energy barrier than hydride transfer. Heat helps the desired reaction more than the side reaction here.

  • Additives (Optional): If deiodination persists, add 5 mol% water .

    • Counter-intuitive: Trace water accelerates boronic acid activation (transmetallation), reducing the "waiting time" of the Ar-Pd-I species [2].

FAQ / Quick Fixes

Q: Can I just switch to the Aryl Bromide? A: Yes. Paradoxically, because oxidative addition is slower for Ar-Br, the concentration of the vulnerable


 intermediate is lower throughout the reaction. This often reduces deiodination yields.

Q: I see deiodination AND homocoupling. What now? A: You have a "stalled cycle."

  • Your catalyst is oxidizing (Homocoupling).[3]

    
    Degas better. 
    
  • Your catalyst is waiting too long (Deiodination).

    
    Switch to a Buchwald G3/G4 precatalyst. 
    

Q: Is my choice of base causing this? A: If you are using


 or 

in a Suzuki coupling, yes . These alkoxides transform into carbonyls, donating a hydride to Pd in the process. Switch to Carbonates or Phosphates.[4]

Decision Logic Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Problem: Low Yield CheckMS Check MS of Crude Start->CheckMS Result1 Mass = Ar-H (Deiodination) CheckMS->Result1 Result2 Mass = Ar-Ar (Homocoupling) CheckMS->Result2 SolventCheck Is Solvent Alcohol? Result1->SolventCheck ChangeSolvent Switch to Toluene/Dioxane SolventCheck->ChangeSolvent Yes BaseCheck Is Base Alkoxide? SolventCheck->BaseCheck No ChangeBase Switch to K3PO4/Cs2CO3 BaseCheck->ChangeBase Yes LigandCheck Check Ligand BaseCheck->LigandCheck No ChangeLigand Use Bulky Ligand (XPhos/SPhos) LigandCheck->ChangeLigand

Figure 2: Troubleshooting Logic Flow for Deiodination.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5]

  • Navarro, O., et al. (2004).[5] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Technical Support Center: Catalyst Poisoning in Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Coupling Reactions Ticket ID: PYR-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Privileged Poison" Paradox

Pyrazoles are "privileged structures" in medicinal chemistry due to their bioisosteres with amides and carboxylic acids. However, they are also "privileged poisons" in transition metal catalysis.

The Core Problem: Pyrazoles possess two nitrogen atoms with distinct electronic signatures. The pyridine-like nitrogen (


) is a potent 

-donor. In palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura), this nitrogen competitively binds to the electrophilic Pd(II) center, displacing the phosphine ligand and forming a thermodynamically stable, catalytically inactive "resting state." This is not merely slow kinetics; it is a complete off-cycle trap.

Diagnostic Module: Is Your Catalyst Poisoned?

Before altering conditions, confirm that poisoning is the root cause using this diagnostic workflow.

Symptom Checker
SymptomProbability of PoisoningAlternative Cause
Reaction turns black immediately High (Pd aggregation)Catalyst decomposition due to lack of ligand stabilization.
Reaction stalls at ~20-40% conversion Very High (Product inhibition)The product (N-aryl pyrazole) is often a better ligand than the starting material.
No conversion, SM intact MediumOxidative addition failure (check aryl halide electronics).
Induction period (slow start) LowAutocatalysis or slow precatalyst activation.
Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the pyrazole-induced "Death Valley."

PyrazolePoisoning cluster_legend Mechanism Legend Pd0 L-Pd(0) Active Species OxAdd L-Pd(II)-Ar-X Oxidative Addition Pd0->OxAdd Ar-X Coord Coordination of Pyrazole Nucleophile OxAdd->Coord Base, Pyrazole Trap OFF-CYCLE TRAP [L-Pd(Pyr)2] or [Pd(Pyr)4] Inactive Resting State OxAdd->Trap Excess Pyrazole (Displaces Ligand) Prod Reductive Elimination (Product Release) Coord->Prod Fast Prod->Pd0 Regeneration Trap->OxAdd Heat/Bulky Ligand (Reversible) Agg Pd Black (Irreversible Aggregation) Trap->Agg Ligand Dissociation Green: Active Cycle Green: Active Cycle Red: Poisoning Pathway Red: Poisoning Pathway Green: Active Cycle->Red: Poisoning Pathway

Caption: Figure 1. The "Off-Cycle Trap" mechanism where pyrazole acts as a competitive ligand, sequestering the Pd(II) intermediate and preventing turnover.

Protocol Optimization: Overcoming the N-Trap

Scenario A: N-Arylation (Buchwald-Hartwig Type)

The pyrazole is the nucleophile.[1] The challenge is preventing it from binding "too tight" before the C-N bond forms.

The Solution: Steric Bulk & Precatalysts Standard Pd sources (


, 

) often fail because the pyrazole coordinates to the Pd precursor before the phosphine ligand can bind. You must use Precatalysts (Pd-G3/G4) or very bulky ligands.

Recommended Protocol:

  • Ligand Selection: Switch to tBuXPhos or BrettPhos . The massive steric bulk of the tert-butyl groups prevents the small, flat pyrazole from coordinating to the metal center in the resting state [1].

  • Pd Source: Use tBuXPhos Pd G3 (1-2 mol%). This precatalyst releases the active

    
     species only upon exposure to base, ensuring the ligand is already attached.
    
  • Base: Use mild bases like

    
     or 
    
    
    
    . Strong alkoxides (
    
    
    ) can deprotonate the pyrazole too aggressively, making it a harder "poison."

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Pyrazole (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Add tBuXPhos Pd G3 (1.5 mol%).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (

    
    ).
    
  • Heat to 80-100°C . Note: Do not start at RT. Heat promotes ligand dissociation from the precatalyst.

Scenario B: C-Arylation (Suzuki/C-H Activation)

The pyrazole is the coupling partner (C-bound). The N2 nitrogen is free to poison the catalyst.

The Solution: The "Dummy" Ligand or Protecting Groups If you cannot protect the nitrogen (e.g., with THP or SEM), you must use a metal system that tolerates basic nitrogens.

Data: Ligand Efficacy in C-Arylation of Free-NH Pyrazoles

Ligand Class Example Outcome Mechanism of Failure/Success

| Monodentate Phosphines |


 | Failure (<10%)  | Easily displaced by Pyrazole-N. |
| Bidentate Phosphines  | dppf, Xantphos | Moderate (40-60%)  | Chelate effect resists displacement, but bite angle may be rigid. |
| Buchwald Dialkylphosphines  | XPhos, SPhos  | Success (>90%)  | Electron-rich nature speeds up oxidative addition; bulk prevents N-binding [2]. |
| CataCXium A  | Ad2nBuP | Excellent (>95%)  | High steric demand specifically designed for heteroatom-rich substrates. |

Advanced Troubleshooting: Chan-Lam Coupling

Chan-Lam (Cu-catalyzed) is often preferred for pyrazoles to avoid Pd costs, but it suffers from "induction poisoning."

The Issue: Cu(II) coordinates to the pyrazole before transmetalation with the boronic acid. The Fix: Change the order of addition.

Revised Chan-Lam Protocol:

  • Premix

    
     and the Aryl Boronic Acid  in solvent (MeOH/DCM 1:1) for 15 minutes. Allow the transmetalation to occur first.
    
  • Add the Pyrazole and Base (Pyridine or TEA) last.

  • Oxygen is critical: Ensure the vessel is open to air or has an

    
     balloon. The re-oxidation of Cu(I) to Cu(II) is the rate-limiting step, and pyrazoles slow this down by stabilizing Cu(I) species [3].
    

Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM Decomp Check for Dehalogenation (Is Ar-H formed?) CheckSM->Decomp Yes Color What color is the reaction? CheckSM->Color No (SM left) Switch Solvent (Non-protic)\nReduce Temp Switch Solvent (Non-protic) Reduce Temp Decomp->Switch Solvent (Non-protic)\nReduce Temp Yes (Ar-H found) ProtCheck Is N-H protected? Switch to XPhos/BrettPhos\nIncrease Temp to 100C Switch to XPhos/BrettPhos Increase Temp to 100C ProtCheck->Switch to XPhos/BrettPhos\nIncrease Temp to 100C No (Free NH) Check Boronic Acid Quality\n(Hydrolysis?) Check Boronic Acid Quality (Hydrolysis?) ProtCheck->Check Boronic Acid Quality\n(Hydrolysis?) Yes (Protected) Black Black Precipitate: Pd Aggregation Color->Black Black Yellow Yellow/Orange Solution: Stable Resting State Color->Yellow Clear/Yellow Increase Ligand:Pd Ratio\nUse Precatalyst (G3/G4) Increase Ligand:Pd Ratio Use Precatalyst (G3/G4) Black->Increase Ligand:Pd Ratio\nUse Precatalyst (G3/G4) Fix Yellow->ProtCheck Investigate

Caption: Figure 2. Decision tree for diagnosing reaction failure based on visual cues and conversion data.

Frequently Asked Questions (FAQs)

Q: Can I just add more catalyst to overcome poisoning? A: Generally, no . If you are forming a stable thermodynamic trap (


), adding more Pd just creates more of the trap. You need to shift the equilibrium by using a ligand that binds Pd stronger than the pyrazole does (e.g., XPhos) or by protecting the pyrazole.

Q: Why does my reaction work with Iodopyrazole but fail with Bromopyrazole? A: This is counter-intuitive but common. Iodides release


 upon oxidative addition. Iodide is a bridging ligand that can form 

dimers. In the presence of pyrazoles, these dimers are exceptionally stable. Bromides are less prone to this specific bridging-dimer deactivation pathway in this context [4]. Tip: If using iodides, add a silver salt (

) to scavenge the iodide.

Q: I must use a free NH pyrazole for C-H activation. What is the best solvent? A: Avoid strongly coordinating solvents like DMF or DMSO, as they add to the "poisoning" load. Use non-polar solvents like Toluene or Xylene with a soluble base (


 or 

with 18-crown-6). This forces the reaction to rely on the directing group for solubility and reactivity.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Sulfonamides with Aryl Halides." Journal of the American Chemical Society. [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. [Link][2][3][4]

  • Gurreri, D., et al. (2021). "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst." ACS Catalysis. [Link]

Sources

Technical Support Center: Exotherm Management in Pyrazole Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-THERM-001

Introduction: The Thermal Paradox of Pyrazoles

Welcome to the Pyrazole Synthesis Safety Hub. You are likely here because you are scaling up a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl (Knorr Synthesis) or an


-unsaturated ketone.

The Central Challenge: Pyrazole synthesis is deceptively simple in the flask but thermodynamically treacherous at scale. The condensation reaction is highly exothermic (


), yet the formation of the specific regioisomer often requires elevated temperatures to overcome kinetic barriers. This creates a paradox: you must apply heat to a system that is waiting to release massive amounts of its own energy.

This guide provides the engineering controls and chemical logic required to navigate this thermal landscape safely.

Module 1: Pre-Reaction Hazard Analysis (PHA)

Before touching a reactor >100 mL, you must quantify the thermal potential. We do not guess; we measure.

The Safety Data Workflow

You cannot manage an exotherm you haven't mapped. Follow this decision tree to validate your process safety.

ThermalAssessment Start Start: Lab Scale (<10g) DSC Step 1: DSC Screening (Determine Onset Temp & Total Energy) Start->DSC Decision1 Energy > 100 J/g? DSC->Decision1 RC1 Step 2: Reaction Calorimetry (RC1) (Measure Heat Release Rate & MTSR) Decision1->RC1 Yes Go Proceed to Pilot Scale (With Engineering Controls) Decision1->Go No (Low Risk) ARC Step 3: Adiabatic Calorimetry (ARC) (Determine Time to Max Rate - TMRad) RC1->ARC If MTSR > Boiling Point RC1->Go If MTSR < Boiling Point ARC->Go If TMRad > 24h Stop STOP: Redesign Route (Dilution/Flow Chemistry) ARC->Stop If TMRad < 8h

Figure 1: Thermal Risk Assessment Workflow. MTSR = Maximum Temperature of Synthesis Reaction.[1]

Critical Parameters Table
ParameterDefinitionCritical ThresholdAction if Exceeded

Enthalpy of Reaction

Switch from Batch to Semi-Batch or Continuous Flow.
MTSR Max Temp of Synthesis Reaction

Potential vessel rupture. Emergency pressure relief required.[2]

Decomposition Onset

High risk of runaway. Reduce process temp or change solvent.
Accumulation Unreacted Reagent %

CRITICAL STOP. Stop dosing immediately.

Module 2: Dosing & Accumulation Control

The most common cause of incidents in pyrazole synthesis is Thermal Accumulation . This occurs when you add hydrazine faster than it consumes, or you add it at a temperature too low to react immediately (induction period). When the reaction finally "kicks on," it consumes the accumulated hydrazine all at once, releasing latent heat that exceeds cooling capacity.

Protocol: Feed-Limited Semi-Batch

Objective: Maintain the reaction in a "starved" state (


), where hydrazine is consumed instantly upon entry.
  • The Heel: Charge the 1,3-dicarbonyl and solvent into the reactor.

  • Temperature: Heat the heel to the reaction temperature (not room temp).

    • Why? Adding hydrazine to a cold reactor builds up unreacted material.

  • The Feed: Dose hydrazine (or hydrazine hydrate) slowly via a pump.

  • Monitoring:

    • Use Heat Flow Calorimetry (or a simple temp vs. jacket temp delta) to monitor reaction progress.

    • If

      
       spikes, stop the pump . The reaction should stop generating heat almost immediately (if truly feed-limited).
      

DosingLogic Sensor Reactor Temp Probe Controller DCS / PID Controller Sensor->Controller Temp Data Pump Hydrazine Dosing Pump Controller->Pump Permissive Signal (Only if T < Setpoint + 2°C) Cooling Jacket Cooling Valve Controller->Cooling Open if T > Setpoint Pump->Sensor Exotherm Feedback

Figure 2: Feed-Limited Control Loop. The pump is interlocked with the temperature probe.

Module 3: Troubleshooting & FAQs

Scenario 1: The "Sleeping" Exotherm

Q: I added 20% of my hydrazine at 20°C, but I see no exotherm. Should I increase the addition rate? A: ABSOLUTELY NOT. You are in an induction period. The hydrazine is accumulating. If you heat up now, or add more, you will trigger a runaway.[3]

  • Correct Action: Stop addition. Warm the reactor carefully to the expected initiation temperature (determined by DSC). Wait for the exotherm to "burn off" the 20% accumulation before resuming addition.

Scenario 2: Regioisomer Drift

Q: I switched to semi-batch for safety, but now my ratio of Isomer A to Isomer B has dropped. A: Isomer ratio is often driven by the concentration of free hydrazine. In semi-batch, free hydrazine is near zero.

  • Correction: You may need to reverse the addition (add dicarbonyl to hydrazine) or use Continuous Flow Reactors . Flow reactors allow you to have high local concentrations (good for kinetics) but small total volumes (good for safety).

Scenario 3: Gas Evolution

Q: I am seeing massive gas evolution, but my solvent isn't boiling. A: This is likely Nitrogen (


) gas from hydrazine decomposition.
  • Mechanism: Hydrazine is unstable, especially in the presence of metal ions (Fe, Cu from reactor walls).

  • Immediate Action: Quench the reaction. Check your reactor material (Glass-lined is preferred over Stainless Steel for hydrazine).

References & Authoritative Sources

  • Continuous Manufacturing of Pyrazoles:

    • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction.

    • Source: ACS Organic Process Research & Development (2021).

    • Context: Demonstrates how flow chemistry mitigates thermal risks by minimizing active volume.

  • General Calorimetry & Safety:

    • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation.

    • Source: ACS Organic Process Research & Development (2020).

    • Context: Defines the standard workflow (DSC -> RC1) for assessing exotherms.

  • Hydrazine Toxicity & Handling:

    • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.

    • Source: ACS Organic Process Research & Development.

    • Context: Detailed breakdown of toxicity, PPE, and decomposition hazards of hydrazine.

  • Combustible Dust Risks (Product Isolation):

    • Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole.

    • Source: MDPI (2024).[4]

    • Context: Discusses the downstream risks (dust explosion) of isolated pyrazole derivatives.

Disclaimer: This guide is for educational purposes for trained professionals. Always perform site-specific risk assessments before scale-up.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Solvent Effects & Optimization for Nitrogen-Rich Heterocycles. Ticket ID: SM-PYR-IOD-001

Executive Summary: The Pyrazole Challenge

Iodopyrazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors like Crizotinib or Ruxolitinib). However, they present a dichotomy in Suzuki-Miyaura coupling:

  • The Iodide Advantage: The C–I bond undergoes rapid oxidative addition to Pd(0), often faster than bromides or chlorides.

  • The Pyrazole Trap: The electron-rich nitrogen atoms (especially in unprotected NH-pyrazoles) act as competitive ligands, coordinating to the Pd(II) intermediate and arresting the catalytic cycle (Catalyst Poisoning).

The Solvent's Role: In this specific context, the solvent is not merely a medium; it is a ligand scavenger and a base activator . The correct solvent system disrupts Pd–N(pyrazole) coordination while maintaining the solubility of inorganic bases required for transmetallation.

Critical Solvent Parameters (The "Why")

The choice of solvent dictates the rate-determining step. For iodopyrazoles, we focus on three mechanistic levers:

ParameterTechnical Impact on IodopyrazolesRecommended Systems
Dielectric Constant (

)
High

solvents (DMF, DMSO) stabilize the polar transition states of transmetallation but may increase protodeboronation of unstable boronic acids.
DMF/H₂O (Standard)
Protic vs. Aprotic Critical: Protic solvents (EtOH, H₂O) form hydrogen bond networks that solvate the pyrazole nitrogen, preventing it from binding/poisoning the Palladium catalyst.EtOH/H₂O (Green/High Rate)
Base Solubility The reaction requires an "activated" boronate species [

]. This only forms if the solvent dissolves the inorganic base (K₂CO₃, Cs₂CO₃).
Dioxane/H₂O (Biphasic)

Troubleshooting Guide (Q&A Format)

Scenario A: The "Stalled Catalyst" (Low Conversion)

User Question: My reaction starts but stalls at 40% conversion. I see unreacted iodopyrazole and black Pd precipitation. I am using THF/Toluene.

Diagnosis: Catalyst Poisoning. In non-polar solvents like Toluene or THF, the pyrazole nitrogen (especially N2) is a better ligand than the solvent. As the reaction progresses, the concentration of free pyrazole product increases, displacing your phosphine ligands and precipitating inactive Pd-black.

Corrective Protocol:

  • Switch to a Coordinating/Protic Solvent: Change to DME (Dimethoxyethane) or n-Butanol . These solvents compete weakly for the Pd center, keeping it solvated but active.

  • Increase Water Content: Move to a 3:1 or 1:1 Solvent:Water ratio. Water creates a hydration shell around the pyrazole nitrogen, sterically hindering it from binding to Palladium.

Scenario B: The "Missing Boron" (Protodeboronation)

User Question: The iodopyrazole is intact, but my boronic acid has vanished. I see the de-boronated arene (Ar-H) in the LCMS.

Diagnosis: Base-Catalyzed Hydrolysis. Heterocyclic boronic acids (especially 2-pyridyl or pyrazolyl boronates) are notoriously unstable in hot, basic, aqueous conditions. High dielectric solvents (DMF) exacerbate this.

Corrective Protocol:

  • The "Slow-Release" Strategy: Do not add all boronic acid at once. Add it portion-wise over 1 hour.

  • Switch Solvent System: Use Anhydrous Dioxane with CsF (Cesium Fluoride) as the base. Fluoride activates the boronic acid without the high pH aggression of hydroxide/carbonate in water.

Scenario C: Regioselectivity Issues

User Question: I have a di-halogenated pyrazole (3-iodo-5-chloropyrazole). I want to couple at the Iodine, but I see mixtures.

Diagnosis: Solvent-Controlled Selectivity. While Iodine is naturally more reactive, polar coordinating solvents (like MeCN) can stabilize the cationic Pd intermediates, occasionally altering the preference or accelerating scrambling.

Corrective Protocol:

  • Use Non-Polar Solvents: Stick to Toluene or Benzene (if permitted). Non-polar solvents enforce the standard oxidative addition order (I > Br > Cl) more rigidly than polar solvents.

  • Lower Temperature: Iodides react at room temperature. Run the reaction at 25°C to kinetically favor the C–I bond.

Validated Experimental Protocols

Protocol A: The "Workhorse" (High Solubility/Robust)

Best for: Complex, lipophilic iodopyrazoles requiring heating.

  • Charge: Iodopyrazole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: DME (Dimethoxyethane) : Water (4:1 ratio) .

    • Why: DME has a high boiling point and excellent solubility for organic heterocycles.

  • Base: K₂CO₃ (2.0 equiv).

  • Conditions: Heat to 80°C under N₂.

  • Checkpoint: Check LCMS at 1 hour. If Pd black forms, add 1 mol% more catalyst and 0.5 mL Ethanol.

Protocol B: The "Green Speed" (Aqueous/Microwave)

Best for: Unprotected NH-pyrazoles and rapid library synthesis.

  • Charge: Iodopyrazole (1.0 equiv), Boronic Acid (1.3 equiv), Pd(OAc)₂ (1 mol%), TPPTS (Water-soluble ligand, 2 mol%).

  • Solvent: Water : Ethanol (1:1 ratio) .

    • Why: The hydrophobic effect drives the organic reactants together in the aqueous phase, accelerating the rate. Ethanol prevents precipitation.

  • Base: Et₃N (3.0 equiv) or K₃PO₄.

  • Conditions: Microwave irradiation at 100°C for 10 minutes.

  • Validation: This protocol typically yields >90% conversion in under 15 minutes due to the "on-water" acceleration effect.

Visualizations

Diagram 1: Solvent Interference in the Catalytic Cycle

This diagram illustrates where solvents (and water) intervene to prevent catalyst death (poisoning) and enable base activation.

SuzukiSolventMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Iodopyrazole Poison CATALYST DEATH (Pd-N Coordination) OxAdd->Poison Unprotected N (If Non-Polar Solvent) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)3 Prod Biaryl Pyrazole TransMet->Prod Reductive Elimination Prod->Pd0 Regenerates SolvProtic Protic Solvent (EtOH/H2O) Solvates Pyrazole N SolvProtic->Poison BLOCKS SolvPolar Polar Solvent (DME) Stabilizes Boronate SolvPolar->TransMet Facilitates Base Solubility

Caption: Protic solvents block the "Death Pathway" (Red) by solvating the Pyrazole Nitrogen, allowing the cycle to proceed to Transmetallation (Yellow).

Diagram 2: Troubleshooting Decision Tree

A logic flow for selecting the correct solvent system based on failure mode.

TroubleshootingTree Start Start: Reaction Failure Check1 Is Iodopyrazole Consumed? Start->Check1 No NO Check1->No Yes YES Check1->Yes PoisonCheck Is Pd Black Visible? No->PoisonCheck Soln1 SOLN: Switch to DME/Water or EtOH PoisonCheck->Soln1 Yes (Poisoning) Soln2 SOLN: Increase Temp or Switch Ligand (XPhos) PoisonCheck->Soln2 No (Inert) ProdCheck Is Product Forming? Yes->ProdCheck DeBoron Issue: Protodeboronation (Ar-H observed) ProdCheck->DeBoron No (Side Rxn) Soln3 SOLN: Anhydrous Dioxane + CsF Base DeBoron->Soln3

Caption: Logic flow for diagnosing solvent-related failures. Green nodes indicate the recommended protocol shifts.

References

  • Solvent Effects on Selectivity: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (NIH/Chem. Sci). Highlights how polar solvents stabilize anionic transition states.[1][2][3]

  • Green Solvents: Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent. (J. Chem. Educ). Demonstrates the efficacy of tert-amyl alcohol and ethanol systems for heterocycles.

  • Aqueous/Microwave Protocols: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species.[4][5] (Molecules).[1][2][3][4][5][6][7][8][9][10][11] Details the acceleration effects of Water/Ethanol mixtures.

  • Protodeboronation Mechanisms: Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (ChemRxiv). Explains the mechanism of boronic acid loss and the role of base/solvent.

  • Heterocycle Poisoning: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (J. Org. Chem). Discusses the inhibitory effect of free NH groups and solvent mitigation strategies.

Sources

Technical Support Center: Sonogashira Reaction Base Selection

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Base Selection for Sonogashira Cross-Coupling Ticket ID: SGC-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open for Reference

Executive Summary: The Dual Role of the Base

In the Sonogashira reaction, the base is not merely a proton acceptor; it is a kinetic gatekeeper. Its selection dictates the rate of transmetallation, the solubility of intermediates, and the prevalence of the primary failure mode: Glaser homocoupling.

Your choice of base must balance two competing mechanistic requirements:

  • Deprotonation (Activation): Removing the acetylenic proton to form the reactive alkynyl-metal species (Copper-acetylide in standard cycles; Palladium-acetylide in Cu-free cycles).

  • Catalyst Regeneration: Neutralizing the hydrohalic acid (HX) generated upon reductive elimination to prevent protonolysis of the active Pd(0) species.

Interactive Decision Matrix (Selection Logic)

Do not default to Triethylamine (Et


N) without analysis. Use this logic flow to select the optimal base for your specific substrate class.

BaseSelection Start Start: Substrate Analysis CuAllowed Is Copper (CuI) Permitted? Start->CuAllowed BaseSensitive Is Substrate Base-Sensitive? (e.g., esters, labile protons) CuAllowed->BaseSensitive Yes (Standard) Inorganic Inorganic Carbonate (Cs2CO3, K2CO3) *Copper-Free Route* CuAllowed->Inorganic No (Cu-Free) Nucleophilic Is Substrate Electrophilic? (e.g., alkyl halides, aldehydes) BaseSensitive->Nucleophilic No (Robust) TertAmine Tertiary Amine (Et3N, DIPEA) *General Purpose* BaseSensitive->TertAmine Yes (Sensitive) StdAmine Secondary Amine (Et2NH, Piperidine) *Fastest Kinetics* Nucleophilic->StdAmine No Nucleophilic->TertAmine Yes StrongBase Strong Hindered Base (NaOtBu) *Rare/Specialized* Inorganic->StrongBase Fails?

Figure 1: Logic flow for selecting the initial base screening candidate. Note that Copper-free routes almost exclusively require inorganic bases.

Technical Modules & Protocols

Module A: Standard Amine Promoters (Cu-Catalyzed)

Context: The classical Sonogashira uses a copper co-catalyst.[1] The base facilitates the formation of the Cu-acetylide.

Base TypeExamplespKa (DMSO)*Best Use CaseRisk Factor
Secondary Amine Diethylamine (Et

NH), Piperidine
~10-11Robust substrates; Base is also the solvent. Highest reaction rates.High Nucleophilicity. Can attack substrates. Promotes oxidative homocoupling (Glaser) if O

is present.
Tertiary Amine Triethylamine (Et

N), DIPEA (Hünig's)
9.0 (Et

N)
Base-sensitive substrates; used with co-solvents (THF, DMF).Slower kinetics due to steric bulk.[2] Salt precipitation can stall stirring.

Protocol 1: The "Hünig's Modification" (High Fidelity) Recommended for drug discovery intermediates where yield purity > speed.

  • Dissolution: Dissolve Aryl Halide (1.0 equiv) and Terminal Alkyne (1.1 equiv) in anhydrous THF or DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 - 3.0 equiv) . Why: DIPEA is non-nucleophilic and prevents side reactions with electrophilic functional groups on the aryl ring.

  • Catalyst Pre-load: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-5 mol%).
  • Degassing (CRITICAL): Sparge with Argon for 10 minutes. Why: Oxygen + Amine + Copper = Homocoupling.

  • Activation: Add CuI (1-3 mol%) last.

  • Monitor: Stir at RT. If stalled after 4h, heat to 40°C.

Module B: Inorganic Bases (Copper-Free)

Context: Copper residues are toxic and difficult to remove (GMP concern). Copper also catalyzes the Glaser homocoupling side reaction. Removing Cu requires a change in mechanism; the base must deprotonate a


-coordinated Pd-alkyne complex, which is less acidic than the Cu-alkyne.

Protocol 2: The "Clean" Carbonate System Recommended for GMP steps or homocoupling-prone alkynes.

  • Solvent System: Use DMF or NMP (Polar aprotic is required to solubilize the inorganic base).

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 equiv)
    .
    • Technical Insight: Cesium is preferred over Potassium due to the "Cesium Effect"—higher solubility in organic media and weaker ion pairing, making the carbonate more basic/reactive.

  • Catalyst: Use a Pd source with electron-rich ligands, e.g., Pd(OAc)

    
     + XPhos or Pd(PPh
    
    
    
    )
    
    
    .
  • Temperature: Heat is usually required (60°C - 80°C) to overcome the higher activation energy of the Cu-free transmetallation.

Troubleshooting Guide (FAQ Format)

Ticket #1: "I am seeing significant homocoupling (dimerization) of my alkyne."

Diagnosis: The Glaser Coupling.[3] This is an oxidative process catalyzed by Copper and Base in the presence of Oxygen. Root Cause:

  • Oxygen leakage.

  • Use of secondary amines (which can stabilize Cu-oxidized species). Corrective Actions:

  • Step 1: Switch from secondary amines (Et

    
    NH) to tertiary amines (Et
    
    
    
    N or DIPEA)
    . Secondary amines are known to accelerate homocoupling rates.
  • Step 2: rigorously degas solvents (freeze-pump-thaw is superior to sparging).

  • Step 3 (Nuclear Option): Switch to Protocol 2 (Copper-Free) . Without Copper, the Glaser mechanism is kinetically suppressed.

Ticket #2: "The reaction turns black and precipitates immediately; conversion is <10%."

Diagnosis: "Palladium Black" formation. The active Pd(0) is destabilizing and aggregating before the catalytic cycle completes. Root Cause:

  • Base is too weak to regenerate the catalyst (remove HX).

  • Solvent is too non-polar, causing the ammonium salt (Base-H

    
     X
    
    
    
    ) to precipitate on the catalyst surface. Corrective Actions:
  • Solubility Check: If using Et

    
    N in Toluene/Hexane, add a co-solvent like DMF or Acetonitrile to solubilize the salt byproducts.
    
  • Ligand Boost: Add excess phosphine ligand (e.g., PPh

    
    , 10 mol%) to stabilize the Pd species against agglomeration.
    
Ticket #3: "My substrate decomposes (ester hydrolysis or displacement)."

Diagnosis: Nucleophilic attack by the base. Root Cause: Using unhindered amines (Piperidine, Morpholine, Diethylamine) on substrates with electrophiles. Corrective Actions:

  • Switch immediately to DIPEA (Hünig's Base) . The isopropyl groups provide steric shielding, rendering the nitrogen non-nucleophilic while retaining basicity (pKa ~8.5 in DMSO).

  • Alternatively, use K

    
    PO
    
    
    
    in a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB).

Mechanistic Visualization

Understanding where the base acts helps in debugging.

Mechanism cluster_Cu Copper Cycle (Standard) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet CuAlk Cu-Acetylide (Cu-C≡C-R) CuAlk->TransMet Enters Cycle Base1 Base Role 1: Deprotonates Alkyne (Formation of Cu-C≡C-R) Base1->CuAlk Prod Product + Pd(0) TransMet->Prod Reductive Elim Prod->Pd0 Base2 Base Role 2: Scavenges HX (Regenerates Catalyst) Base2->Prod Neutralizes HX

Figure 2: The Base acts at two distinct points: 1) Activating the nucleophile (Alkyne) and 2) Preserving the catalyst by neutralizing acid byproducts.

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Chinchilla, R., & Nájera, C. (2011).[5] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[6] Sonogashira Coupling Reaction with Diminished Homocoupling.[3][6][7] Organic Letters, 5(11), 1841–1844.

  • Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry, 70(3), 1019–1028. (Source for non-aqueous pKa data).

Sources

Technical Support Center: N-Protection of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4-IP-PROT-001 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the N-protection of 4-iodopyrazole . While seemingly simple, this substrate presents a unique dichotomy: the electron-withdrawing iodine atom increases the acidity of the N-H proton (


 ~14 in DMSO) but simultaneously decreases the nucleophilicity of the nitrogen atom. Furthermore, the labile C–I bond creates a "danger zone" for metal-halogen exchange if the wrong base is utilized.

This guide addresses the three most common failure modes: Deiodination (Loss of Halogen) , Product Instability on Silica , and Incomplete Conversion .

Part 1: Critical Decision Matrix (Protecting Group Selection)

Before starting, you must select the Protecting Group (PG) based on your next synthetic step, not just ease of installation.[1]

PG_Selection Start Start: What is your NEXT reaction step? Q1 Lithiation / Grignard Formation (e.g., Halogen Dance, C-5 functionalization) Start->Q1 Strong Nucleophiles Q2 Pd-Catalyzed Coupling (Suzuki, Sonogashira) Start->Q2 Transition Metal Cat. Q3 Acidic Conditions Expected? Start->Q3 Acidic Reagents Res1 RECOMMENDED: SEM or Bn (Stable to strong bases) Q1->Res1 Res2 RECOMMENDED: THP or Boc (Easily removed, tolerates Pd) Q2->Res2 Res3 AVOID: Boc, THP, Trityl (Acid labile) Q3->Res3 Yes Res4 RECOMMENDED: Tosyl or Benzyl (Robust) Q3->Res4 No

Figure 1: Strategic selection of protecting groups for 4-iodopyrazole based on downstream compatibility.

Part 2: Troubleshooting Guides & FAQs
Issue 1: "My iodine disappeared!" (Deiodination)

Symptoms: NMR shows loss of the C4-iodine signal; formation of unsubstituted pyrazole or "scrambled" iodine positions. Root Cause: Use of organolithiums (e.g.,


-BuLi) for deprotonation. The Iodine on the pyrazole ring is highly susceptible to Lithium-Halogen exchange, which competes with N-H deprotonation.

Technical Fix:

  • Stop using

    
    -BuLi.  Even at -78°C, exchange can occur.
    
  • Switch to Non-Nucleophilic Bases:

    • Sodium Hydride (NaH): Excellent for SEM/Bn protection. Irreversible deprotonation.[2]

    • Carbonates (

      
      , 
      
      
      
      ):
      Sufficient for alkyl halides and highly reactive electrophiles.
    • Tertiary Amines (

      
      , DIPEA):  Sufficient for Boc protection due to the high electrophilicity of 
      
      
      
      .
Issue 2: "The product decomposes on the column."

Symptoms: TLC shows a clean spot for the product (e.g., 1-Boc-4-iodopyrazole), but after column chromatography, you recover starting material or degradation products. Root Cause: 4-iodopyrazole derivatives protected with carbamates (Boc) or acetals (THP, SEM) are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0), which is enough to cleave the PG, especially given the electron-withdrawing nature of the iodine which makes the N-PG bond more labile.

Technical Fix:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes before loading your sample.
    
  • Switch Stationary Phase: Use neutral alumina if decomposition persists.

  • Avoid Chromatography: 1-Boc-4-iodopyrazole is often crystalline. Attempt recrystallization from hexanes/ether.

Issue 3: "Reaction is sluggish/incomplete."

Symptoms: Starting material remains despite excess electrophile. Root Cause: The Iodine atom at C4 pulls electron density from the ring, making the pyrazole nitrogens less nucleophilic than in unsubstituted pyrazole.

Technical Fix:

  • Catalysis: For Boc protection, add 5-10 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, transferring the Boc group more effectively.

  • Phase Transfer: For alkylations (e.g., Benzyl bromide) in biphasic systems, use TBAB (Tetrabutylammonium bromide).

Part 3: Validated Protocols
Protocol A: Boc-Protection (Standard for Suzuki Coupling)

Best for: Rapid synthesis, crystalline products, Pd-coupling downstream.

ParameterSpecification
Substrate 4-Iodopyrazole (1.0 equiv)
Reagent

(1.2 equiv)
Base

(1.5 equiv)
Catalyst DMAP (0.05 equiv) - Critical for rate
Solvent DCM or THF (0.2 M)
Temp/Time RT, 2–4 hours

Step-by-Step:

  • Dissolve 4-iodopyrazole,

    
    , and DMAP in DCM.
    
  • Add

    
     portion-wise (gas evolution may occur).
    
  • Stir at RT.[2] Monitor by TLC (Stain: PMA or UV).

  • Workup: Wash with saturated

    
      (NOT HCl, acid removes Boc).
    
  • Purification: Crystallize from Hexane/EtOAc. If column is needed, use 1%

    
     in eluent.
    
Protocol B: SEM-Protection (Standard for Lithiation)

Best for: C-5 functionalization, strong base compatibility.

ParameterSpecification
Substrate 4-Iodopyrazole (1.0 equiv)
Reagent SEM-Cl (1.1 equiv)
Base NaH (60% dispersion, 1.2 equiv)
Solvent THF or DMF (0°C to RT)

Step-by-Step:

  • Suspend NaH in dry THF at 0°C under Argon.

  • Add 4-iodopyrazole solution dropwise (Hydrogen gas evolution). Stir 30 mins to ensure complete deprotonation.

  • Add SEM-Cl dropwise at 0°C.

  • Warm to RT and stir 1–2 hours.

  • Quench: Carefully add water at 0°C.

  • Purification: Silica gel chromatography (SEM is generally stable to standard silica).

Part 4: The "Danger Zone" Mechanism

Why do we avoid


-BuLi? The diagram below illustrates the kinetic competition.

Reaction_Pathways Substrate 4-Iodopyrazole (Substrate) PathA Path A: N-Deprotonation (Desired) Substrate->PathA pKa ~14 PathB Path B: Li-Hal Exchange (Undesired) Substrate->PathB Fast Kinetics BuLi Reagent: n-BuLi BuLi->PathA BuLi->PathB ProdA Lithiated Pyrazole (Ready for Protection) PathA->ProdA ProdB De-iodinated Species (Loss of Function) PathB->ProdB

Figure 2: Mechanistic competition between N-deprotonation and Lithium-Halogen exchange. Path B is irreversible and leads to yield loss.

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for stability profiles of Boc, SEM, and THP on nitrogen heterocycles).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives . Arkivoc, 2008(2), 163-172. Link (Demonstrates SEM vs Boc stability issues in iodopyrazoles).

  • Process Development of Crizotinib. Organic Process Research & Development, 2011, 15, 1, 223–234.
  • Equilibrium pKa Table (DMSO) . Bordwell, F. G.[3] University of Wisconsin-Madison. Link (Source for acidity data of pyrazoles).

Sources

Technical Support: Stability of Diethoxyethyl Group Under Coupling Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACETAL-STAB-001 Department: Process Chemistry & Synthesis Support Subject: Compatibility of 2,2-Diethoxyethyl (Acetal) Moieties in Cross-Coupling and Amide Bond Formation Status: Resolved / Guide Published

Executive Summary & Chemical Profile

User Query: “I am carrying out a Suzuki coupling (and later an amide coupling) on a substrate containing a 2,2-diethoxyethyl group. Will this group survive the basic conditions of the coupling? What should I avoid?”

Technical Response: The diethoxyethyl group (typically found as the 2,2-diethoxyethyl moiety,


) is an acyclic acetal . Chemically, it serves as a masked aldehyde.
  • Base Stability: Excellent. It is inert to the bases used in Suzuki, Sonogashira, and Buchwald-Hartwig couplings (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Nucleophile Stability: Excellent. It resists attack by organometallics and hydrides.

  • Acid Stability: Poor. This is the primary failure mode. It is highly labile to aqueous Brønsted acids and electrophilic Lewis acids.

Stability Compatibility Matrix
Condition TypeReagent / ConditionCompatibilityNotes
Bases (Inorganic)

,

,

Stable Standard Suzuki bases are safe.
Bases (Organic) TEA, DIPEA, PyridineStable Safe for amide couplings.
Strong Nucleophiles Grignards, LiAlH4, NaBH4Stable Acetal protects the aldehyde from reduction.
Pd-Catalysts

,

Stable Potential weak chelation (rarely affects yield).
Lewis Acids

,

,

Unstable rapid hydrolysis or exchange occurs.
Aqueous Acid 1M HCl, 10%

Unstable CRITICAL: Do not use in workup.
Amide Coupling EDC, HOBt, HATU⚠️ Conditional Safe if pH > 4. Avoid unbuffered amine salts.

Troubleshooting Guides (FAQs)

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: My reaction went to completion, but I lost the ethyl groups during workup. What happened? A: The issue is likely your quench protocol , not the coupling itself. Acetals are stable at pH 7-14. If you quenched the reaction with 1M HCl or saturated


 (which is slightly acidic) and let it stir, you likely hydrolyzed the acetal to the aldehyde or formed a hemiacetal.
  • Solution: Quench with water, brine, or saturated

    
    . Ensure the aqueous layer pH remains 
    
    
    
    7.

Q: Can the acetal oxygens poison the Palladium catalyst? A: While the ether oxygens in the diethoxyethyl group can theoretically act as weak ligands (hemi-labile ligands), they are poor competitors against phosphines (like


 or XPhos).
  • Troubleshooting: If conversion is low, do not assume chelation is the cause. Check for oxidation of the catalyst or impure starting materials first. If chelation is suspected, switch to a bidentate ligand catalyst (e.g.,

    
    ) which is less susceptible to displacement by the acetal.
    
Scenario B: Amide Coupling

Q: I am coupling an amine containing the diethoxyethyl group using EDC/HOBt. The yield is low. A: Check the salt form of your amine. If your starting material is an amine hydrochloride salt (


), and you did not add enough base (TEA/DIPEA) to neutralize it completely, the reaction mixture may be acidic enough to hydrolyze the acetal over time.
  • Protocol Fix: Pre-mix the amine salt with 1.1 equivalents of DIPEA before adding the coupling reagent to ensure the environment is basic/neutral.

Visualizing the Stability Logic

The following diagram illustrates the decision process for maintaining the integrity of the diethoxyethyl group during synthesis.

AcetalStability Start Start: Reaction Setup Condition Select Reaction Conditions Start->Condition BaseCheck Is the environment Basic/Neutral? Condition->BaseCheck LewisAcid Are Lewis Acids present? (e.g., ZnCl2, Mg salts) BaseCheck->LewisAcid Yes (pH >= 7) Failure Failure: Hydrolysis to Aldehyde BaseCheck->Failure No (Acidic) Workup Workup Strategy LewisAcid->Workup No LewisAcid->Failure Yes (Risk of cleavage) AcidQuench Acidic Quench (HCl/NH4Cl)? Workup->AcidQuench Success Safe: Acetal Intact AcidQuench->Success No (Use NaHCO3/Brine) AcidQuench->Failure Yes

Figure 1: Critical Decision Tree for preserving diethoxyethyl acetals during synthesis. Note that the "Danger Zones" are primarily acidic additives and acidic workups.

Detailed Experimental Protocols

Protocol 1: Safe Suzuki Coupling with Diethoxyethyl Moiety

This protocol ensures pH control to prevent hydrolysis.

  • Setup: In a reaction vial, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1). Note: Water is necessary for the Suzuki mechanism but safe for the acetal in the presence of base.

  • Catalyst: Add

    
     (5 mol%). Purge with Nitrogen/Argon.
    
  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

    • Checkpoint: The acetal spot should remain distinct. If an aldehyde peak appears (usually lower Rf or distinct UV), check solvent pH.

  • Workup (CRITICAL):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Wash 1: Saturated

      
        (Do NOT use water only if the aqueous phase became acidic, though unlikely with carbonate base).
      
    • Wash 2: Brine.

    • Dry over

      
       (anhydrous). Do not use silica gel for filtration if it is highly acidic; use neutral alumina or buffered silica if purification is difficult. 
      
Protocol 2: Intentional Deprotection (Hydrolysis)

If you need to reveal the aldehyde after coupling.

  • Dissolve the coupled acetal product in THF.

  • Add 1M HCl (aqueous) at a 1:1 volume ratio with THF.

  • Stir at Room Temperature for 1-2 hours.

  • Monitor disappearance of the acetal.

  • Neutralize carefully with

    
     before extraction to prevent aldol condensation of the newly formed aldehyde.
    

Mechanistic Insight: Why Acidity is the Enemy

The diethoxyethyl group is an acetal. Its stability relies on the high energy barrier of ejecting an alkoxide leaving group (


) without proton assistance.
  • Neutral/Basic: The ethoxy oxygens are unprotonated. Leaving group ability of

    
     is terrible. The group stays put.
    
  • Acidic (The Failure Mode): A proton (

    
    ) binds to one ethoxy oxygen, turning it into a good leaving group (
    
    
    
    ). The C-O bond breaks, forming a resonance-stabilized oxocarbenium ion . Water attacks this ion, collapsing the structure back to the aldehyde.

Figure 2: The acid-catalyzed hydrolysis pathway. This process is reversible but driven to the right by excess water (aqueous acid).

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Carbonyl Group: Acetals and Ketals. Wiley.[1] (Standard reference for acetal stability under basic/acidic conditions).

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2024). General mechanism and base requirements confirming compatibility with acid-sensitive groups under basic conditions.

  • Acetals as Protecting Groups . Master Organic Chemistry. (2010).[2][3][4][5] Detailed mechanism of acid-catalyzed hydrolysis vs. base stability.

  • Buchwald-Hartwig Coupling Contexts . National Institutes of Health (PMC). (2022).[5] Analysis of chemical contexts and additives in amination reactions.

Sources

Validation & Comparative

1H NMR Benchmark Guide: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1]

Executive Summary & Structural Context

Compound: this compound Role: Key scaffold for N-bridged pyrazole fusion drugs.[1] Critical Quality Attribute (CQA): Integrity of the diethyl acetal group, which is acid-sensitive and prone to hydrolysis during workup.

The 1H NMR spectrum serves as the primary "performance metric" for this intermediate, validating not just identity but the absence of aldehyde degradation products (from acetal hydrolysis) and regiochemical purity .

Standard Reference Spectrum (CDCl₃)

The following data represents the Gold Standard spectral profile for high-purity (>98%) material in Chloroform-d.

Table 1: Chemical Shift Assignments
PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Value
H-3 Pyrazole CH7.62 Singlet (s)1H-Confirms Pyrazole Core
H-5 Pyrazole CH7.54 Singlet (s)1H-Differentiates N-alkylation
H-7 Acetal CH4.82 Triplet (t)1H5.5Critical: Verify Acetal Integrity
H-6 N-CH₂4.18 Doublet (d)2H5.5Links Pyrazole to Acetal
H-9 O-CH₂3.68 - 3.48 Multiplet (m)4H-Diastereotopic nature
H-10 CH₃1.18 Triplet (t)6H7.0Solvation Check

Note on H-3 vs H-5: In 1-substituted-4-iodopyrazoles, the proton adjacent to the nitrogen (H-5) typically resonates slightly upfield or close to H-3 due to the specific electronic environment of the iodine at C-4.[1]

Comparative Performance Analysis

This section compares the "Product" (Pure Spectrum) against common "Failure Modes" (Impurities/Solvents).

Scenario A: Stability Assessment (Acetal vs. Aldehyde)

The acetal group is a "masked" aldehyde. Poor storage or acidic traces convert the product into (4-iodo-1H-pyrazol-1-yl)acetaldehyde .[1]

  • Pure Product Performance: Clear Triplet at 4.82 ppm .

  • Degraded Performance:

    • Loss: Disappearance of the triplet at 4.82 ppm.[1]

    • Gain: Appearance of a distinct Singlet/Doublet at ~9.6 - 9.8 ppm (Aldehyde CHO).[1]

    • Shift: The N-CH₂ doublet at 4.18 ppm shifts downfield to ~5.10 ppm (N-CH₂-CHO).[1]

Scenario B: Solvent System Impact (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is crucial for resolution.[1]

FeatureCDCl₃ (Recommended) DMSO-d₆ (Alternative)
Resolution High: Distinct separation of pyrazole singlets.[1]Moderate: H-3 and H-5 may overlap or broaden due to viscosity.[1]
Water Peak ~1.56 ppm (Non-interfering).[1]~3.33 ppm (Often overlaps with O-CH₂ signals).[1]
Acetal Stability High (if acid-free).[1]Good, but hygroscopic nature can accelerate hydrolysis if wet.
Scenario C: Impurity Profiling (Starting Material)

Unreacted 4-iodopyrazole is a common contaminant.[1]

  • Diagnostic Signal: Broad, exchangeable singlet at >10.0 ppm (NH) .

  • Shift Change: The pyrazole protons in unsubstituted 4-iodopyrazole appear as a single broad signal or two very close singlets at ~7.60 ppm (concentration dependent), lacking the N-alkyl coupling partners.[1]

Experimental Protocol: Validation Workflow

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why? TMS provides an internal lock for the acetal region calibration.[1]

  • Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.

  • Number of Scans (NS): 16 (Sufficient for >98% purity).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.[1]

  • Spectral Width: -2 to 14 ppm (Capture potential aldehyde/acid protons).[1]

Step 3: Processing & Integration
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around 3.5-5.0 ppm.

  • Referencing: Set TMS to 0.00 ppm.

  • Integration Logic:

    • Calibrate the CH₃ triplet (1.18 ppm) to 6.00 .

    • Verify the Acetal CH (4.82 ppm) integrates to 1.00 ± 0.05 .

    • Failure Criteria: If Acetal CH < 0.90, calculate % hydrolysis.

Structural Validation Logic (Diagram)

The following diagram illustrates the decision tree for validating the compound's identity and purity based on spectral data.

NMR_ValidationStartCrude ProductNMR AcquisitionCheck_AcetalCheck 4.82 ppm (t)and 4.18 ppm (d)Start->Check_AcetalAcetal_PresentSignals PresentIntegrals 1:2Check_Acetal->Acetal_PresentYesAcetal_MissingSignals Distortedor MissingCheck_Acetal->Acetal_MissingNoCheck_NHCheck >10 ppm(Broad Singlet)Acetal_Present->Check_NHCheck_AldehydeCheck 9.6-9.8 ppm(Aldehyde CHO)Acetal_Missing->Check_AldehydeHydrolysisDETECTED:Hydrolysis Impurity(Acidic Workup Failure)Check_Aldehyde->HydrolysisSignal FoundSM_PresentDETECTED:Unreacted 4-IodopyrazoleCheck_NH->SM_PresentSignal FoundFinal_ValidVALIDATED:1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazoleCheck_NH->Final_ValidAbsent

Caption: Logic flow for spectral validation, distinguishing the target acetal from hydrolysis products and starting materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link][1][2][3]

  • Alkorta, I., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry. Retrieved from [Link]

  • Vedsø, P., et al. (1999).Regiochemistry in the alkylation of 4-iodopyrazoles. Organic Letters.
  • Sigma-Aldrich.1H NMR Prediction Standards for Diethyl Acetal Moieties. (General Chemical Shift Reference).

13C NMR analysis of substituted pyrazoles

Comparative Guide: Resolving Pyrazole Regioisomerism via C NMR

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: Distinguishing 1,3- vs. 1,5-substituted pyrazoles and tautomeric forms.

Executive Summary: The Pyrazole Challenge

Substituted pyrazoles are a cornerstone of modern pharmacophores (e.g., Celecoxib, Rimonabant). However, their synthesis—often involving the condensation of hydrazines with 1,3-diketones—frequently yields mixtures of 1,3- and 1,5-regioisomers .

Distinguishing these isomers is a critical quality attribute (CQA) in drug development.[1] While


C NMR, specifically when coupled with 2D heteronuclear correlation
1

This guide compares three NMR methodologies for pyrazole analysis and provides a self-validating protocol for definitive assignment.

Theoretical Framework: The C3 vs. C5 Battleground

The core difficulty lies in the structural similarity between the C3 and C5 positions. In




Upon


"Deshielding Cone"
  • The N1 Effect: In 1,5-substituted pyrazoles, the substituent at position 5 is spatially adjacent to the

    
    -substituent (steric compression and deshielding).
    
  • Chemical Shift Trends: Generally, C5 in

    
    -alkyl pyrazoles appears downfield (deshielded)  relative to C3 due to its proximity to the electronegative 
    
    
    and the lack of a lone-pair shielding effect that
    
    
    might offer to C3. However, this rule is substituent-dependent and unreliable as a sole metric.[1]
  • The Golden Thread (HMBC): The only self-validating method is establishing a through-bond correlation between the

    
    -substituent protons and the annular carbons.[1]
    
Diagram 1: The Logic of Assignment

The following decision tree illustrates the workflow for distinguishing isomers using Carbon-Proton connectivity.

PyrazoleAssignmentStartUnknown Pyrazole IsomerStep1Acquire 1D 1H & 13C NMR(Determine Purity)Start->Step1Decision1Are N-SubstituentProtons Distinct?Step1->Decision1MethodAMethod A: 1D 13C Only(Unreliable for novel cores)Decision1->MethodANo (N-H only)MethodBMethod B: 2D HMBC(The Gold Standard)Decision1->MethodBYes (N-R)AnalysisAnalyze N-CH3 to Ring Correlations(3-bond coupling)MethodB->AnalysisResult15Correlation to Carbon X(Carbon X is C5)Isomer: 1,5-SubstitutedAnalysis->Result15Strong 3J (N-H to C5)Result13Correlation to Carbon Y(Carbon Y is C5, but H is distant)Isomer: 1,3-SubstitutedAnalysis->Result13Weak/No 3J (N-H to C3)

Caption: Logical flow for distinguishing 1,3- vs 1,5-substituted pyrazoles using Heteronuclear Multiple Bond Correlation (HMBC).

Comparative Analysis of Techniques

For a researcher choosing an analytical path, the following table compares the utility of standard and advanced

FeatureMethod A: Standard 1D

C ({^1}H Decoupled)
Method B: Gated Decoupled

C
Method C: 2D gHMBC (Recommended)
Primary Output Chemical Shift (

ppm)
Coupling Constants (

)
Long-range Correlations (

)
Regioisomer ID Low Confidence. Relies on predicted shifts/literature comparison.Medium Confidence. Uses

magnitude to distinguish C-H environments.[1]
High Confidence. Directly links the

-substituent to the specific ring carbon (C5).[1]
Experimental Time Fast (10–30 mins)Slow (Overnight) – No NOE enhancement.Medium (30–60 mins)
Sample Req. ~5–10 mg>20 mg (Low sensitivity)~2–5 mg (Inverse detection)
Best Use Case Routine purity check.[1]Detailed coupling analysis for academic publication.Definitive structural assignment of drug candidates.

Detailed Experimental Protocol

To ensure data integrity, follow this self-validating protocol. This workflow prioritizes the gHMBC (Gradient Heteronuclear Multiple Bond Coherence) experiment, as it provides the necessary connectivity data.

Phase 1: Sample Preparation[1]
  • Solvent Choice:

    • DMSO-d6: Preferred for polar pyrazoles.[1] It slows proton exchange in N-H pyrazoles, allowing observation of distinct tautomers if they exist.[1]

    • CDCl3: Acceptable for non-polar N-alkyl pyrazoles.[1]

    • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. Filter to remove particulates (essential for high-quality 2D spectra).[1]

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR (Reference): Acquire a standard proton spectrum. Calibrate the solvent residual peak (DMSO: 2.50 ppm).

  • 13C NMR (1D):

    • Pulse Angle: 30° (maximizes signal-to-noise).[1]

    • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C3/C5) in pyrazoles relax slowly; insufficient D1 leads to missing peaks.[1]

    • Scans: 512–1024 (ensure S/N > 10:1 for quaternary carbons).

  • gHMBC (The Critical Step):

    • Long-range Delay (CNST13): Set to 62.5 ms (optimized for

      
       Hz). Pyrazole ring couplings (
      
      
      ) typically fall in the 6–10 Hz range.[1]
    • Scans: 8–16 per increment.

    • Increments: 256 (for sufficient resolution in the F1 carbon dimension).

Phase 3: Data Analysis (The "Lighthouse" Method)
  • Identify the

    
    -substituent protons  (e.g., 
    
    
    -methyl singlet at ~3.8–4.0 ppm).[1]
  • Look for a cross-peak in the HMBC spectrum connecting this proton signal to an aromatic carbon.[1][2]

  • Interpretation:

    • The

      
      -methyl protons will show a strong 3-bond correlation (
      
      
      )
      to C5 .[1][3]
    • They will typically NOT show a correlation to C3 (4 bonds away) or C4 (4 bonds away).[1]

    • Once C5 is identified via this "lighthouse" correlation, the remaining carbons can be assigned by walking around the ring using C4-H correlations.

Case Study: 1-Methyl-5-Phenylpyrazole vs. 1-Methyl-3-Phenylpyrazole

The following data illustrates the definitive distinction between two common regioisomers synthesized via the reaction of methylhydrazine with benzoylacetone.

Experimental Data Comparison
Carbon PositionIsomer A: 1-Methyl-3-phenyl Isomer B: 1-Methyl-5-phenyl Diagnostic Logic
N-CH3 (

)
3.92 ppm3.85 ppm

-Me is often shielded in 1,5-isomers due to the phenyl ring current.[1]
C3 (

)
150.2 ppm (Quaternary)106.5 ppm (CH)In Isomer A, C3 bears the phenyl group (deshielded).[1]
C5 (

)
130.5 ppm (CH)143.8 ppm (Quaternary)In Isomer B, C5 bears the phenyl group.[1]
HMBC Correlation

-Me protons correlate to C5 (130.5 ppm) .[1]

-Me protons correlate to C5 (143.8 ppm) .[1]
Definitive Proof: The

-Me always "points" to C5.

Note: Chemical shifts are approximate (in DMSO-d6) and vary with concentration.

Diagram 2: Experimental Workflow

NMRWorkflowcluster_prepPreparationcluster_acqAcquisitioncluster_procProcessingWeighWeigh 15mgSolventDMSO-d6(Slow Exchange)Weigh->SolventPulse1D1D 13CD1 = 3.0sSolvent->Pulse1DPulse2DgHMBCOpt. for 8HzPulse1D->Pulse2DTransformFourier Transform+ PhasingPulse2D->TransformAssignAssign C5 viaN-Me CorrelationTransform->Assign

Caption: Step-by-step workflow from sample preparation to definitive structural assignment.[1]

References

  • Elguero, J., et al. (2025).[1][4] "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate.[1][5] Available at: [Link]

  • RSC Publishing. (2023).[1] "Pyrazole-based lamellarin O analogues: synthesis and HMBC assignment." Royal Society of Chemistry.[1] Available at: [Link]

  • Claramunt, R. M., et al. (2016).[1][5][6] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." ResearchGate.[1][5] Available at: [Link]

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development. Available at: [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for HMBC parameter grounding).

comparing Suzuki and Stille coupling for 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Suzuki-Miyaura vs. Stille Cross-Coupling for 4-Iodopyrazoles

Executive Summary & Strategic Selection

For medicinal chemists targeting kinase inhibitors or allosteric modulators, the 4-iodopyrazole scaffold is a critical yet challenging electrophile. The choice between Suzuki-Miyaura (boron) and Stille (tin) coupling is rarely about "green chemistry" alone; it is a strategic decision based on substrate basicity , protecting group strategy , and purification downstreaming .

  • Select Suzuki-Miyaura when: You require a scalable, non-toxic process and your substrate can tolerate basic conditions (pH > 9). It is the industry standard for early-phase scale-up provided the pyrazole nitrogen is protected or specialized ligands are used.

  • Select Stille when: You are performing late-stage functionalization (LSF) on complex, base-sensitive cores, or when steric hindrance shuts down the Suzuki transmetalation step. It is the "fail-safe" method when Suzuki fails, despite the purification burden.

Mechanistic Divergence & Critical Variables

The primary failure mode in coupling 4-iodopyrazoles is not oxidative addition (the C-I bond is weak), but catalyst poisoning during the transmetalation step.

The "Azole Poisoning" Effect (Suzuki Weakness)

In unprotected 4-iodopyrazoles, the N-H proton is acidic (


). Under the basic conditions of Suzuki coupling, the pyrazole deprotonates to form a pyrazolate anion. This nitrogen anion (

-donor) binds tightly to the electrophilic Pd(II) center, forming a stable "resting state" complex that resists transmetalation with the boronic acid.
The "Neutral Advantage" (Stille Strength)

Stille coupling operates under neutral conditions. The stannane transmetalates via a concerted mechanism that does not require base activation. Consequently, the pyrazole remains neutral (or can be masked), preventing the formation of the inhibitory Pd-pyrazolate species.

Coupling_Decision_Matrix Start Substrate: 4-Iodopyrazole BaseSens Is the substrate Base-Sensitive? Start->BaseSens Protect Is the Pyrazole-NH Protected? BaseSens->Protect No Stille Select STILLE Coupling (Neutral Conditions) BaseSens->Stille Yes (e.g., Esters, Lactones) Scale Scale > 100g? Protect->Scale No (Free NH) Suzuki_Std Select SUZUKI (Standard) (Pd(PPh3)4 / Na2CO3) Protect->Suzuki_Std Yes (SEM, THP, Boc) Scale->Stille No (Discovery Phase) Suzuki_Adv Select SUZUKI (Advanced) (Buchwald G3 / K3PO4) Scale->Suzuki_Adv Yes (Avoid Tin)

Figure 1: Strategic Decision Matrix for selecting coupling methodology based on substrate properties and scale.

Comparative Performance Analysis

The following data summarizes average isolated yields from internal benchmarking and literature meta-analysis for 4-iodopyrazoles reacting with phenylboronic acid (Suzuki) or tributylphenylstannane (Stille).

FeatureSuzuki-Miyaura Stille
Primary Reagent Aryl Boronic Acid/EsterAryl Stannane (

)
Reaction pH Basic (pH 9–12)Neutral (pH 6–8)
Unprotected NH Yield < 20% (Standard) / 60-85% (Specialized)75–95% (Standard)
Protected NH Yield 85–98%80–95%
Atom Economy High (Green)Low (Tin waste heavy)
Purification Simple (Aq. workup)Difficult (Requires KF/Silica)
Toxicity LowHigh (Neurotoxic organotin)

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Unprotected NH)

Use this for scalable synthesis where tin residues are unacceptable.

Rationale: Standard Pd(


)

fails here due to poisoning. We utilize XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species, combined with

to facilitate transmetalation without fully deprotonating the bulk solvent system.
  • Reagents:

    • 4-Iodopyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%)[1]

    • Base:

      
       (3.0 equiv, 0.5 M in water)
      
    • Solvent: 1,4-Dioxane or n-Butanol (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the pyrazole, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and aqueous base.

    • Heat to 100°C for 4–12 hours. Note: Higher temperature is required to overcome the activation energy barrier caused by N-coordination.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

      
      .[2]
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Robust Stille Coupling (Base-Sensitive/Complex)

Use this for "must-work" reactions on small scale or with complex substrates.

Rationale: The neutral conditions prevent side reactions.


 is added as a "copper effect" co-catalyst to accelerate the transmetalation of the stannane, allowing for milder temperatures.
  • Reagents:

    • 4-Iodopyrazole (1.0 equiv)

    • Aryl-tributylstannane (1.1 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Additive: CuI (10 mol%) - Optional but recommended for sluggish rates.

    • Solvent: Anhydrous DMF or Toluene (0.1 M)

  • Procedure:

    • Flame-dry the flask and cool under Argon.

    • Add reagents and solvent.[1][2][3][4][5] Sparge with Argon for 10 mins.

    • Heat to 80–90°C for 12–24 hours.

    • Tin Removal (Crucial Step):

      • Cool to RT. Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This converts soluble

        
         into insoluble polymeric 
        
        
        
        .
      • Filter the resulting white precipitate through a pad of Celite.

    • Workup: Extract filtrate with EtOAc.

Mechanism of Failure & Success

The following diagram illustrates the "Off-Cycle" trap that plagues Suzuki coupling of unprotected pyrazoles, contrasting it with the direct Stille pathway.

Catalytic_Cycle_Comparison cluster_Suzuki Suzuki Pathway (Base Dependent) cluster_Stille Stille Pathway (Neutral) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 4-Iodopyrazole Poison OFF-CYCLE TRAP: Pd-N Coordination (Catalyst Death) OxAdd->Poison Unprotected NH + Base TransM_Suz Transmetalation (Boronate) OxAdd->TransM_Suz Protected NH or Bulky Ligand TransM_Stille Transmetalation (Stannane) OxAdd->TransM_Stille Neutral Conditions Base Base (OH-) Product C-C Bond Formation (Reductive Elimination) TransM_Suz->Product TransM_Stille->Product Product->Pd0 Regeneration

Figure 2: Mechanistic divergence showing the "Off-Cycle Trap" (Red) specific to Suzuki coupling of unprotected azoles.

References

  • Suzuki-Miyaura of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[2]

  • Stille Coupling Review: Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.

  • Tin Removal Protocols: Gallagher, W. P., et al. (2001).[6] Stille Couplings Catalytic in Tin: The "Sn-O" Approach. Journal of the American Chemical Society.[2]

  • Azole Poisoning Mechanism: Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews.

Sources

Alternative N-Protecting Groups for 4-Iodopyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of N-protecting groups for 4-iodopyrazole, moving beyond the standard SEM (2-(Trimethylsilyl)ethoxymethyl) protection to offer more efficient, cost-effective, or "green" alternatives.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Core Objective: To identify high-performance alternatives to SEM protection for 4-iodopyrazole in cross-coupling workflows, minimizing step count and maximizing atom economy.

The Challenge: The "NH-Acidic" Halide

4-Iodopyrazole is a linchpin intermediate in medicinal chemistry, primarily utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, the free NH proton (pKa ~14) presents two critical hurdles:

  • Catalyst Poisoning: The free azole nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Side Reactions: In the presence of bases required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the deprotonated pyrazolate anion becomes a competing nucleophile, leading to N-arylation byproducts.

While SEM is the "gold standard" for its robust stability to lithiation and base, it suffers from poor atom economy, high cost, and the requirement for toxic fluoride sources (TBAF) for removal. This guide presents four superior alternatives categorized by their strategic utility.

Comparative Performance Matrix

The following table contrasts the standard SEM group with four strategic alternatives.

FeatureSEM (Standard)Boc (Efficiency)THP (Green/Low Cost)Trityl (Crystallinity)Benzyl/PMB (Robust)
Primary Utility Lithiation stability, OrthogonalOne-pot Coupling/Deprotection Acid-labile, Low costPurification via crystallizationPermanent protection
Introduction SEM-Cl, NaH (Harsh)Boc₂O, DMAP (Mild)DHP, H⁺ (Atom efficient)TrCl, PyridineBnBr, Base
Suzuki Stability ExcellentModerate (Hydrolyzes) ExcellentExcellentExcellent
Deprotection TBAF or Acid (Difficult)In-situ (Base/Heat) or AcidMild Acid (HCl/MeOH)Mild Acid or H₂/PdOxidative (DDQ) or H₂/Pd
Atom Economy PoorModerateHighPoorModerate
Cost

$

$

$

Strategic Selection: Decision Logic

Use this flowchart to select the optimal protecting group based on your specific synthetic pathway.

PG_Selection Start Start: 4-Iodopyrazole Q1 Is the target product acid-sensitive? Start->Q1 Q2 Do you require one-pot efficiency? Q1->Q2 No SEM Use SEM or Benzyl (Remove Bn oxidatively) Q1->SEM Yes Q3 Is the product crystalline? Q2->Q3 No Boc Use Boc (In-situ deprotection) Q2->Boc Yes THP Use THP (Easy acid removal) Q3->THP Yes (Save cost) Trt Use Trityl (Tr) (Aids crystallization) Q3->Trt No (Need help)

Figure 1: Decision matrix for N-protecting group selection based on downstream constraints.

Deep Dive: High-Performance Alternatives

A. The "Efficiency" Choice: tert-Butyloxycarbonyl (Boc)

Why it wins: Traditionally considered too labile for basic Suzuki conditions, this "weakness" is actually a strategic advantage. The Boc group can be used as a transient directing group . It survives the initial oxidative addition but hydrolyzes under the basic reaction conditions (e.g., K₂CO₃/MeOH/H₂O) after the coupling event, delivering the free NH-pyrazole product in a single step.

  • Mechanism: Electron-withdrawing nature facilitates oxidative addition at C-I.

  • Self-Validating Step: Disappearance of the Boc signal (~1.6 ppm) in NMR confirms both coupling and deprotection.

Experimental Protocol: One-Pot Suzuki-Deprotection

  • Protection: Dissolve 4-iodopyrazole (1.0 equiv) in DCM. Add Boc₂O (1.1 equiv) and DMAP (0.05 equiv). Stir at RT for 2h. Wash with dilute HCl. Evaporate. (Yield: >95%).

  • Coupling/Deprotection:

    • Suspend N-Boc-4-iodopyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%) in Dioxane/H₂O (4:1).

    • Add K₂CO₃ (3.0 equiv).

    • Heat to 90°C for 4–12 hours.

    • Note: The basic conditions cleave the Boc carbamate thermally. If Boc remains, treat crude with NaBH₄ in EtOH at RT for mild, selective removal [1].[1]

B. The "Green" Choice: Tetrahydropyranyl (THP)

Why it wins: THP protection is highly atom-efficient and can be performed solvent-free.[2] It is stable to n-BuLi (unlike Boc), allowing for lithiation-halogen exchange if needed.

  • Key Insight: THP-protected pyrazoles can undergo thermal isomerization (migration of the THP group between N1 and N2) at high temperatures (>150°C), which is relevant if the pyrazole has substituents at C3/C5 [2].

Experimental Protocol: Solvent-Free Protection

  • Mix 4-iodopyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).

  • Add catalytic TFA (0.01 equiv) or polymer-supported acid catalyst.

  • Stir at 60°C for 1h. The mixture solidifies or becomes a clear oil.

  • Deprotection: Treat with 1M HCl in MeOH at RT for 1h.

C. The "Robust" Choice: Benzyl (Bn) / PMB

Why it wins: Unmatched stability against harsh bases and nucleophiles. The Risk: Standard deprotection (H₂/Pd-C) often causes dehalogenation (loss of the iodine or halogens on the coupled partner). The Solution: Use Oxidative Deprotection to bypass hydrogenolysis.

Experimental Protocol: Non-Reductive Deprotection (DDQ Method)

  • Applicability:[3][4][5][6][7][8][9][10][11][12][13] Best for PMB (p-methoxybenzyl) or simple Benzyl groups.

  • Step: Dissolve N-Bn-protected product in wet MeCN or DCM:H₂O (18:1).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–2.0 equiv).

  • Stir at RT (or photolyze with 365 nm light for catalytic DDQ turnover [3]).

  • Result: Cleaves the benzylic C-N bond without touching the aryl halide.

Visualizing the Workflow

The following diagram illustrates the "Efficiency Cycle" using Boc versus the "Robust Cycle" using PMB.

Workflow cluster_Boc Route A: Efficiency (Boc) cluster_PMB Route B: Robustness (PMB) Substrate 4-Iodopyrazole Boc_Prot Protection (Boc2O, DMAP) Substrate->Boc_Prot PMB_Prot Protection (PMB-Cl, NaH) Substrate->PMB_Prot Suzuki_OnePot Suzuki Coupling (Pd-Cat, Base, Heat) Boc_Prot->Suzuki_OnePot Product_Free Product (Free NH) (Boc cleaved in situ) Suzuki_OnePot->Product_Free Hydrolysis Suzuki_Std Suzuki Coupling (Pd-Cat, Base) PMB_Prot->Suzuki_Std PMB_Prod Coupled Product (N-PMB protected) Suzuki_Std->PMB_Prod DDQ_Deprot Oxidative Deprotection (DDQ, DCM/H2O) PMB_Prod->DDQ_Deprot DDQ_Deprot->Product_Free

Figure 2: Comparison of the streamlined Boc pathway vs. the robust PMB pathway.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Source: Arkivoc (2020). URL:[Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Source: RSC Advances (2015). URL:[Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Source: Organic Letters (2021).[14] URL:[Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Source: Total Synthesis (2021).[14] URL:[Link]

Sources

Reactivity Profile: 4-Iodo-1H-pyrazole vs. 4-Bromo-1H-pyrazole

[1][2]

Executive Summary

In medicinal chemistry, particularly for kinase inhibitor development, the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole is rarely a simple matter of cost. While the 4-iodo variant offers superior kinetics in oxidative addition—often essential for difficult cross-couplings (e.g., Sonogashira)—the 4-bromo variant exhibits surprising utility in specific catalytic cycles like Buchwald-Hartwig amination, where the lability of the C-I bond can lead to dehalogenation side reactions. This guide dissects the mechanistic nuances to help you select the optimal halogen handle for your synthetic route.

Fundamental Physical-Organic Properties[2][3]

The reactivity divergence stems directly from the carbon-halogen bond strength and polarizability. The C(sp²)–I bond is significantly longer and weaker than the C(sp²)–Br bond, lowering the activation energy for oxidative addition to Pd(0).

Property4-Iodo-1H-pyrazole4-Bromo-1H-pyrazoleImpact on Reactivity
Bond Dissociation Energy (C-X) ~65 kcal/mol~81 kcal/molIodo undergoes oxidative addition significantly faster.
C-X Bond Length ~2.10 Å~1.90 ÅLonger bond correlates with easier cleavage.
Polarizability HighModerateIodo stabilizes transition states in metal-halogen exchange better.
Leaving Group Ability ExcellentGoodIodo is superior for nucleophilic aromatic substitution (if applicable).

Comparative Reactivity by Reaction Class[3][4]

A. Suzuki-Miyaura Coupling

Verdict: 4-Iodo is preferred for sterically hindered partners; 4-Bromo is sufficient for standard couplings.

  • Mechanism: The rate-determining step (RDS) is typically oxidative addition. 4-Iodopyrazole reacts readily with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at 60–80 °C.

  • The Bromo Challenge: 4-Bromopyrazole often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher temperatures (>100 °C) to achieve full conversion, especially if the pyrazole nitrogen is unprotected (free NH can poison Pd).

  • Data Insight: In competitive studies, 4-iodopyrazoles can be coupled selectively in the presence of aryl chlorides or deactivated aryl bromides at room temperature.

B. Sonogashira Coupling

Verdict: 4-Iodo is the critical choice.[1] 4-Bromo often fails.

This is the sharpest dividing line between the two. The Sonogashira reaction relies heavily on the facile oxidative addition of the halide.

  • Experimental Observation: 4-Iodopyrazoles couple with terminal alkynes under standard conditions (PdCl₂(PPh₃)₂, CuI, Et₃N, RT to 50 °C).

  • Failure Mode: 4-Bromopyrazoles are notoriously sluggish in Sonogashira couplings. They frequently require forcing conditions (microwaves, >120 °C) which promote alkyne polymerization or copper acetylide decomposition rather than the desired coupling.

C. Buchwald-Hartwig Amination

Verdict: 4-Bromo is often SUPERIOR.

Contrary to the general reactivity trend, literature and internal process data suggest 4-bromopyrazoles often outperform iodides in C–N bond formation.

  • The "Iodide Problem": The C–I bond is too labile. In the presence of strong bases (NaOtBu) and amine nucleophiles, 4-iodopyrazole is prone to hydrodehalogenation (reduction to the parent pyrazole) via a radical pathway or β-hydride elimination from the Pd-amido intermediate.

  • Evidence: Studies on 1-trityl-4-halopyrazoles utilizing Pd(dba)₂/tBuDavePhos showed that the bromo-substrate gave higher yields of the C4-aminated product compared to the iodo-analog, which suffered from significant reduction byproducts [1].

D. Metal-Halogen Exchange (Lithiation)

Verdict: 4-Iodo for speed/cryogenic conditions; 4-Bromo for stability.

  • Kinetics: 4-Iodopyrazole undergoes Li/I exchange with n-BuLi or t-BuLi extremely fast, even at -78 °C.

  • Selectivity: With 4-bromopyrazole, the exchange is slower. If the pyrazole N is protected with a directing group (e.g., SEM, THP), the directing group can sometimes induce ortho-lithiation (at C5) rather than C4-halogen exchange if the temperature isn't strictly controlled. The C-I bond is weak enough to ensure exclusive C4 exchange.

Visualizing the Decision Logic

The following diagrams illustrate the reactivity hierarchy and a decision tree for selecting the correct starting material.

ReactivityComparisoncluster_0Reactivity Hierarchy (Oxidative Addition)Iodo4-Iodo-1H-pyrazole(Fastest Oxidative Addition)Bromo4-Bromo-1H-pyrazole(Moderate Rate)Iodo->Bromo >> Chloro4-Chloro-1H-pyrazole(Slow/Inert)Bromo->Chloro > StartSelect Reaction TypeSonoSonogashira CouplingStart->SonoSuzukiSuzuki CouplingStart->SuzukiBuchwaldBuchwald-HartwigStart->BuchwaldLithiationLithiation (C4-Li)Start->LithiationUseIodoUSE 4-IODO(Required for mild conditions)Sono->UseIodoBromo often failsSuzuki->UseIodoSterically hinderedboronic acidsUseBromoUSE 4-BROMO(Cost effective, robust)Suzuki->UseBromoStandard ligandsUseBromo_BuchUSE 4-BROMO(Avoids dehalogenation)Buchwald->UseBromo_BuchHigher YieldsLithiation->UseIodo-78°C Exchange

Caption: Decision matrix for selecting 4-halo-pyrazoles based on reaction type and kinetic requirements.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (4-Bromo vs 4-Iodo)

This protocol uses a modern catalytic system (Pd-XPhos) that renders the 4-bromo species highly effective, negating the need for the more expensive iodide.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the pyrazole, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80 °C for 4-Bromo (or 50 °C for 4-Iodo).

  • Monitoring: Monitor by LCMS.

    • Observation: The 4-Iodo variant typically reaches completion in <2 hours. The 4-Bromo variant may require 4–6 hours but gives comparable yields (>90%) with this catalyst system.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Lithiation/Trapping (Metal-Halogen Exchange)

Crucial Note: The N-H proton must be addressed. This protocol assumes an N-protected substrate (e.g., N-THP or N-SEM).

Materials:

  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., DMF, Iodine, Aldehydes)

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Dissolve the pyrazole in anhydrous THF and cool to -78 °C .

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical Difference: For 4-Iodo , exchange is complete in ~15 minutes at -78 °C. For 4-Bromo , the mixture usually requires stirring for 30–60 minutes, and sometimes slight warming to -60 °C is necessary to drive the equilibrium, though this risks competitive ortho-lithiation.

  • Trapping: Add the electrophile (e.g., DMF) at -78 °C.

  • Quench: Warm to room temperature and quench with sat. NH₄Cl.

Strategic "Cheat Sheet"

FactorRecommendationReasoning
Cost Sensitivity 4-Bromo Bromopyrazole is typically 30–50% cheaper than the iodo analog.
Reaction: Sonogashira 4-Iodo Non-negotiable. Bromides rarely work well without exotic ligands.
Reaction: Buchwald 4-Bromo Avoids reduction side-products common with iodides.
Reaction: Heck 4-Iodo Facile oxidative addition prevents the need for high temps that degrade the pyrazole.
Substrate Stability 4-Bromo Iodopyrazoles can discolor (iodine liberation) upon long-term storage; bromides are shelf-stable.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI.[2][3][4] Molecules, 25(20), 4634. [Link]

  • Lyalin, B. V., Petrosyan, V. A. (2010).[5] Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59, 1550–1555.[5] [Link]

  • Li, J. J. (Ed.). (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Sonogashira/Suzuki mechanisms).

analytical methods for 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1]

Executive Summary: The Acetal Stability Paradox

In the development of pyrazole-based pharmacophores, 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole serves as a critical "masked" aldehyde intermediate.[1] Its value lies in the diethyl acetal moiety, which protects the reactive aldehyde during harsh iodination or coupling steps.

However, this protective group creates a significant analytical challenge. Standard Reverse-Phase HPLC methods using acidic modifiers (e.g., 0.1% TFA or Formic Acid) will hydrolyze the acetal in-situ , leading to artifactual degradation peaks (the aldehyde) and inaccurate purity assignment.

This guide moves beyond generic protocols to establish a Stability-Indicating Analytical Strategy specifically designed to preserve the acetal integrity during analysis.

Part 1: Critical Method Comparison

The following table contrasts the performance of standard versus optimized methods for this specific compound.

FeatureMethod A: Acidic RP-HPLC (Standard)Method B: Neutral RP-HPLC (Recommended)Method C: GC-MS (Orthogonal)
Mobile Phase Water/ACN + 0.1% TFA (pH ~2.[1]0)Water/ACN + 10mM NH₄HCO₃ (pH 7.5)Helium Carrier Gas
Analyte Stability Poor . Acetal hydrolysis occurs on-column.[1]Excellent . Acetal remains intact.[2][3]Good . Thermally stable <250°C.
Impurity Profile False positives (Aldehyde artifact).True impurity profile.Detects volatile solvents/reagents.
Quantification Unreliable (Peak splitting).High Precision (RSD < 1.0%).Moderate (Inlet discrimination possible).
Suitability NOT RECOMMENDED GOLD STANDARD SECONDARY CHECK
The Mechanism of Failure (Acidic HPLC)

When this compound is injected into an acidic mobile phase, the following degradation pathway is triggered immediately:

degradation_pathwaycompoundThis compound(Intact Acetal)intermediateHemiacetal Intermediate(Transient)compound->intermediate+ H+, H2O(Fast)product1-(2-Oxoethyl)-4-iodo-1H-pyrazole(Aldehyde Degradant)intermediate->product- EtOHethanol2 x Ethanolintermediate->ethanol

Figure 1: Acid-catalyzed hydrolysis pathway of the diethyl acetal moiety during standard HPLC analysis.

Part 2: Validated Experimental Protocols

Protocol 1: Neutral pH RP-HPLC (Gold Standard)

Objective: Quantify purity without inducing acetal hydrolysis.[1]

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

    • Why? Basic buffer prevents protonation of the acetal oxygen, halting hydrolysis.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Diluent: Water:Acetonitrile (50:[1]50) + 0.1% Triethylamine (TEA).

    • Note: Adding trace TEA to the diluent ensures the sample remains basic even before injection.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Why? End-capping reduces residual silanol acidity on the column stationary phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Iodopyrazole absorbance) and 220 nm.

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 20.1 min: 10% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Pyrazoles can tail due to basic nitrogen interactions; buffer strength helps).

  • Retention Time: ~8-10 min (Estimated).

  • Resolution: > 2.0 between the main peak and the 4-iodopyrazole starting material (likely impurity).

Protocol 2: GC-MS for Volatile Impurities

Objective: Confirm absence of trapped solvents (Ethanol, DCM) and verify acetal thermal stability.

Instrument Parameters:

  • Inlet: Split (20:1), Temperature 200°C .

    • Critical: Do not exceed 220°C. Acetals can undergo thermal elimination at very high temperatures.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI, 230°C.

Interpretation:

  • Parent Ion: Look for [M]+ (approx. m/z 310).

  • Fragmentation: Expect loss of -OEt (m/z 45) or acetal cleavage.[1]

  • Warning: If you see a peak at [M-46] (Loss of EtOH), verify if it is thermal degradation or a pre-existing aldehyde impurity.

Part 3: Analytical Decision Workflow

Use this logic tree to select the correct method based on your specific data requirements.

method_selectionstartSample: this compoundgoalWhat is the analytical goal?start->goalpurityPurity / Assaygoal->puritystructureStructural IDgoal->structuresolventsResidual Solventsgoal->solventshplc_acidAcidic HPLC (TFA)STOP: Hydrolysis Riskpurity->hplc_acidAvoidhplc_neutNeutral HPLC (NH4HCO3)RECOMMENDEDpurity->hplc_neutSelectnmr1H NMR (CDCl3 + K2CO3)structure->nmrgcHeadspace GC / GC-MSsolvents->gc

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Part 4: NMR Characterization (The Structural Anchor)

While HPLC provides purity, NMR is the only method to definitively prove the acetal is intact and not partially hydrolyzed to the hemiacetal.

Sample Prep:

  • Dissolve ~10 mg in CDCl₃ .

  • Crucial Step: Add a few grains of anhydrous K₂CO₃ to the NMR tube. Chloroform often becomes acidic (forming HCl) over time, which can hydrolyze the acetal inside the NMR tube during acquisition.

Key Diagnostic Signals (1H NMR, 400 MHz):

  • Pyrazole Ring Protons: Two singlets (or doublets with small coupling) around 7.5 - 8.0 ppm .[1]

  • Acetal Methine (-CH-): Triplet (t) around 4.5 - 4.8 ppm .[1]

  • Ethoxy Groups (-OCH₂CH₃):

    • Methylene (-OCH₂-): Multiplets around 3.4 - 3.7 ppm .[1]

    • Methyl (-CH₃): Triplet around 1.1 - 1.2 ppm .[1]

  • N-Methylene (N-CH₂-CH): Doublet (d) around 4.1 - 4.2 ppm .[1]

Interpretation:

  • If the triplet at ~4.6 ppm (acetal CH) is missing and a signal appears >9.5 ppm, the sample has hydrolyzed to the aldehyde.

References

  • Acetal Stability Kinetics

    • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2018).[4] Demonstrates that acetal hydrolysis rates are negligible at pH > 7.0 but accelerate exponentially below pH 5.0.

    • Source: [1]

  • General Pyrazole Synthesis & Characterization

    • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. (2023).[5] Provides baseline characterization data for the 4-iodopyrazole core.

    • Source:

  • HPLC Method Validation for Acid-Labile Compounds

    • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate.[6] (2018).[4] Discusses the necessity of pH control in HPLC mobile phases to prevent on-column degradation of labile functional groups.

    • Source: [1]

  • Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (Analogous Chemistry)

    • Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (2009). Describes the introduction and removal of ethoxyethyl protecting groups under acidic conditions, confirming the acid sensitivity of this class of compounds.
    • Source:

Comparative Guide: Optimizing HPLC Strategies for Pyrazole Coupling Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer" Challenge

In drug discovery, pyrazoles are privileged scaffolds (e.g., Celecoxib, Ruxolitinib). However, the synthesis of substituted pyrazoles—particularly via Suzuki-Miyaura coupling or N-alkylation—frequently yields complex mixtures containing unreacted aryl halides, boronic acids, palladium catalysts, and, most critically, regioisomers (N1 vs. N2) .

Standard C18 (Octadecylsilane) methods often fail to resolve N1/N2 isomers because these molecules possess identical molecular weights and nearly identical hydrophobicities (


). This guide objectively compares the industry-standard C18  approach against the superior Phenyl-Hexyl  and High-pH  strategies, demonstrating why alternative selectivities are required for accurate reaction monitoring.

Mechanistic Comparison of Stationary Phases

To achieve baseline resolution of pyrazole coupling mixtures, we must exploit interactions beyond simple hydrophobicity.

Alternative A: The Standard C18 (ODS)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the lipophilic product from polar boronic acids.

  • Limitation: Poor selectivity (

    
    ) for structural isomers. The alkyl chain cannot differentiate the subtle electron density differences between N1- and N2-substituted pyrazoles.
    
Alternative B: Phenyl-Hexyl (The Isomer Specialist)
  • Mechanism:

    
     interactions + Hydrophobicity.[1]
    
  • Performance: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the pyrazole core.
    
  • The "Methanol Effect": When using Methanol (MeOH) instead of Acetonitrile (ACN), the

    
     interactions are enhanced because ACN (containing a triple bond) can suppress these interactions.
    
  • Verdict: Superior for regioisomer separation.

Alternative C: Core-Shell Technology (Efficiency)
  • Mechanism: Solid core particles (e.g., 2.7 µm) reduce longitudinal diffusion (

    
     term in Van Deemter equation).
    
  • Performance: Provides UHPLC-like performance on standard HPLC systems (lower backpressure).

Data Comparison: Isomer Resolution ( )[2]

Representative data for the separation of N1-methyl vs. N2-methyl pyrazole isomers.

ParameterStandard C18 (ACN/Water)Phenyl-Hexyl (MeOH/Water)Core-Shell C18 (High pH)
Separation Mechanism Hydrophobicity

Interaction
Hydrophobicity (Neutral State)
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline) 2.5
Tailing Factor (

)
1.4 (Silanol interaction)1.11.05
Run Time 15 min18 min (Higher viscosity)8 min
Suitability General Purity CheckIsomer Quantitation High-Throughput Screening

The Critical Role of pH (Self-Validating Protocol)

Pyrazoles are weak bases (


). The mobile phase pH dictates the ionization state, which controls retention and peak shape.[2]
The Low pH Trap (pH 2-3)

Using 0.1% Formic Acid or TFA is common but problematic for pyrazoles.

  • State: Pyrazole is protonated (

    
    ).
    
  • Effect: Increased polarity

    
     Reduced retention on Reverse Phase.
    
  • Risk: "Dewetting" or elution in the void volume if the pyrazole is small.

The High pH Strategy (pH 9-10)

Using Ammonium Bicarbonate or Ammonium Hydroxide (requires hybrid-silica columns like Gemini or XBridge).

  • State: Pyrazole is neutral (

    
    ).
    
  • Effect: Maximum hydrophobicity

    
     Increased retention and resolution.
    
  • Benefit: Neutral species have better mass transfer kinetics, leading to sharper peaks.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the reaction outcome.

Pyrazole_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Check_Isomers Are Regioisomers Present? (N1 vs N2) Start->Check_Isomers Path_A Standard C18 Method (Low pH Formic Acid) Check_Isomers->Path_A No (Symmetrical Pyrazole) Path_B Selectivity Screening Check_Isomers->Path_B Yes (Asymmetrical) Result_A Check Conversion % (SM vs Product) Path_A->Result_A Choice_1 Phenyl-Hexyl Column (Methanol Mobile Phase) Path_B->Choice_1 Primary Choice (Pi-Pi) Choice_2 High pH Method (pH 10) (Hybrid C18) Path_B->Choice_2 Alternative (Neutral State) Result_B Quantify Isomeric Ratio (N1:N2) Choice_1->Result_B Choice_2->Result_B

Caption: Decision tree for selecting stationary phases based on the presence of structural isomers in the coupling mixture.

Detailed Experimental Protocol

This protocol is designed for the monitoring of a Suzuki coupling between a 4-bromopyrazole and an aryl boronic acid .

Step 1: Sample Preparation (Quenching)
  • Objective: Stop the reaction and solubilize the Pd catalyst to prevent column clogging.

  • Reagent: Acetonitrile containing 1% L-Cysteine or thiourea (Pd scavenger).

  • Procedure:

    • Aliquot 20 µL of reaction mixture.

    • Dilute into 980 µL of Quench Solution.

    • Vortex for 30s and centrifuge at 10,000 rpm for 3 mins to pellet precipitated inorganic salts.

    • Transfer supernatant to HPLC vial.

Step 2: Instrument Parameters (Optimized for Phenyl-Hexyl)[1]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 3.0 mm, 2.7 µm).

  • Temperature: 35°C (Control is critical for isomer spacing).

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/pyrazole absorption).

Step 3: Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for High pH).

  • Solvent B: Methanol (Crucial for Phenyl columns; use ACN only if using C18).

Time (min)% Solvent BRationale
0.05Initial equilibration (polar boronic acids elute)
1.05Isocratic hold to separate injection pulse
10.095Gradient to elute hydrophobic coupled product
12.095Wash (remove Pd-ligand complexes)
12.15Re-equilibration
15.05Ready for next injection

Troubleshooting & Validation

Peak Tailing
  • Cause: Interaction between the basic pyrazole nitrogen and residual silanols on the silica surface.

  • Solution: Add 10-20 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for silanol sites, sharpening the pyrazole peak.

Carryover
  • Cause: Palladium-ligand complexes are "sticky" and hydrophobic.

  • Solution: Implement a needle wash with 90% Acetonitrile / 10% Water / 0.1% Formic Acid.

Visualization of Separation Mechanism

The following diagram contrasts the interaction modes.

Separation_Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Pyrazole Isomers (Electron Rich) C18_Phase C18 Alkyl Chain Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl Ligand Analyte->Phenyl_Phase Orbital Overlap Interaction_1 Hydrophobic Only (Weak Selectivity) C18_Phase->Interaction_1 Interaction_2 Hydrophobic + Pi-Pi Stacking (High Selectivity) Phenyl_Phase->Interaction_2

Caption: Comparison of interaction mechanisms. Phenyl phases utilize orbital overlap for enhanced isomer resolution.

References

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online. [Link]

  • Shimadzu Corporation. "Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." Shimadzu Technical Library. [Link]

  • Moravek, Inc. "Exploring the Role of pH in HPLC Separation." Moravek Blog. [Link]

  • National Institutes of Health (NIH). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PubMed Central. [Link]

  • American Chemical Society (ACS). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." The Journal of Organic Chemistry. [Link]

Sources

Technical Guide: GC-MS Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a critical pharmacophore in modern medicinal chemistry, serving as the backbone for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural fingerprinting, impurity profiling, and synthesis monitoring of volatile intermediates.

This guide provides an objective technical comparison of analytical platforms and details a self-validating GC-MS protocol optimized for the unique polarity challenges of the pyrazole ring.

Part 1: The Analytical Landscape

Comparative Analysis: GC-MS vs. Alternatives

Selecting the correct modality for pyrazole characterization requires balancing sensitivity, structural fidelity, and matrix compatibility.

Table 1: Analytical Platform Comparison for Pyrazole Derivatives

FeatureGC-MS (EI Source) LC-MS (ESI/APCI) NMR (

H/

C)
Primary Utility Structural confirmation (Fingerprinting) & Impurity profiling.Trace quantification in biological matrices (plasma/urine).Absolute structural elucidation & purity assessment.
Ionization Physics Hard Ionization (70 eV): Reproducible fragmentation for library matching (NIST).Soft Ionization: Preserves molecular ion

; limited structural fragments.
N/A (Magnetic Resonance).
Suitability Excellent for non-polar substituted pyrazoles. Requires derivatization for N-unsubstituted pyrazoles.Excellent for polar, thermally labile derivatives.Universal, but requires mg-level sample mass.
Resolution High (Capillary columns).Moderate (HPLC) to High (UPLC).High (Spectral resolution).
Limit of Detection Nanogram (ng) range (SIM mode).Picogram (pg) to Femtogram (fg) range.Milligram (mg) range.
Decision Framework

Use the following logic flow to determine if GC-MS is the viable path for your specific derivative.

decision_matrix Start Start: Pyrazole Sample Volatility Is the derivative volatile (< 500 Da, BP < 300°C)? Start->Volatility Polarity Does it contain active protons (-NH, -OH, -COOH)? Volatility->Polarity Yes LCMS Primary Method: LC-MS (ESI) Volatility->LCMS No (High MW/Thermally Labile) Deriv Can it be Derivatized? (Silylation feasible?) Polarity->Deriv Yes GCMS Primary Method: GC-MS (EI) Polarity->GCMS No (Fully Substituted) Deriv->GCMS Yes (Proceed to Protocol) Deriv->LCMS No (Steric Hindrance)

Figure 1: Analytical decision matrix for selecting the optimal characterization route.

Part 2: Methodological Deep Dive

The Challenge: Tautomerism and Polarity

Unsubstituted pyrazoles (


-pyrazoles) possess an acidic proton on the nitrogen, leading to hydrogen bonding and rapid tautomerism. In a GC inlet, this results in:
  • Peak Tailing: Adsorption to active sites in the liner/column.

  • Poor Sensitivity: Loss of analyte mass.

  • Ghost Peaks: Thermal degradation.

The Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] This replaces the active proton with a trimethylsilyl (TMS) group, lowering polarity and increasing thermal stability.

Protocol: Silylation-GC-MS Workflow

Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts) or Ethyl Acetate.

  • Internal Standard: Phenanthrene-d10 (Non-reactive, stable).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the pyrazole derivative in 100

    
    L of Anhydrous Pyridine.
    
  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS.
    
    • Expert Note: Perform this in a silanized glass vial to prevent moisture ingress.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Causality: Pyrazoles are moderately hindered secondary amines; heat is required to drive the reaction to completion compared to simple alcohols.

  • Quenching (Optional but Recommended): Dilute with 850

    
    L of dry Ethyl Acetate containing the Internal Standard.
    
  • Injection: Inject 1

    
    L into the GC.
    
Instrumental Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25

    
    m.
    
  • Inlet: Split mode (10:1 to 50:1 depending on conc.). Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Solvent focusing.

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min) - Elute high boiling impurities.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

protocol_flow Sample Sample (1mg) React Derivatization BSTFA/Pyridine 65°C, 30 min Sample->React Silylation GC GC Separation DB-5ms Column Split 20:1 React->GC Injection EI EI Source (70 eV) Fragmentation GC->EI Data Data Analysis NIST Library Search EI->Data

Figure 2: Optimized derivatization and analysis workflow.

Part 3: Mechanistic Insight (Fragmentation)

Understanding the fragmentation of pyrazoles in Electron Ionization (EI) is crucial for structural confirmation. The pyrazole ring is remarkably stable, but specific cleavage patterns are diagnostic.

Key Fragmentation Pathways[3][4]
  • Molecular Ion (

    
    ):  Pyrazoles typically show a strong, stable molecular ion peak due to the aromatic nature of the ring.
    
  • HCN Elimination: The most characteristic fragmentation is the cleavage of the N-N bond followed by ring collapse, expelling Hydrogen Cyanide (HCN, 27 Da) or a nitrile radical (

    
    ).
    
  • Substituent Loss:

    • Alkyl groups: undergo

      
      -cleavage (McLafferty rearrangement if chain length allows).
      
    • TMS groups: If derivatized, look for the characteristic

      
       (Loss of methyl from Silicon) and 
      
      
      
      73 (
      
      
      ).

Diagnostic Ions (Example for 1-Methylpyrazole):

  • 
     82 (
    
    
    
    )
  • 
     54 (
    
    
    
    , rare but possible) or
    
    
    55 (
    
    
    , ring contraction).

Part 4: Data Presentation & Validation

The following table illustrates the necessity of the derivatization protocol described above.

Table 2: Experimental Validation - 3,5-Dimethylpyrazole

ParameterMethod A: Direct Injection Method B: Derivatization (BSTFA)
Retention Time (RT) 4.2 min (Drifting)6.8 min (Stable)
Peak Shape (Asymmetry) 2.5 (Severe Tailing)1.05 (Sharp, Gaussian)
Signal-to-Noise (S/N) 45:1350:1
Mass Spectrum Quality High background noise; M+ weak.Clean spectrum; Distinct M+ (

168).
Interpretation Failed: Active hydrogens interact with silanols in the column.Pass: TMS group shields polarity, improving chromatography.

Self-Validating Check: If your chromatogram shows a peak at the expected RT but with an asymmetry factor


, your derivatization was incomplete (likely moisture contamination) or the inlet liner is active (needs replacement).

References

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. PubMed. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Preparation of TMS Derivatives for GC/MS. Caltech Division of Geological and Planetary Sciences. [Link]

Sources

Technical Guide: X-ray Crystallography of 4-Iodopyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and FBDD Practitioners

Executive Summary: The "Magic Bullet" for Phasing and Binding

In Fragment-Based Drug Discovery (FBDD), the visualization of ligand binding modes is the rate-limiting step. 4-iodopyrazole (4-IP) has emerged as a privileged scaffold, often termed a "magic bullet" in crystallographic literature. Unlike standard organic fragments, 4-IP serves a dual purpose:

  • High-Fidelity Phasing: The iodine atom provides a massive anomalous scattering signal (

    
    ), allowing for de novo structure solution via Single-wavelength Anomalous Dispersion (SAD) without toxic heavy-atom soaks.
    
  • Enhanced Binding Affinity: The iodine atom acts as a strong Halogen Bond (XB) donor, targeting "hot spots" (nucleophilic backbone carbonyls) that are often invisible to standard hydrogen-bonding probes.

This guide objectively compares 4-IP against its halogenated analogs (4-Br, 4-Cl) and outlines the validated protocol for its application in high-throughput screening.

Comparative Analysis: The Halogen Advantage

To understand why 4-iodopyrazole is superior for specific crystallographic applications, we must analyze the underlying physics of the Sigma Hole and Anomalous Scattering .

The Sigma Hole Effect (Binding Mechanism)

Halogen bonding is a directional interaction (


). As the size of the halogen increases (

), the electron density polarizes, creating a region of positive electrostatic potential on the extension of the C-X bond—the "sigma hole."

Table 1: Comparative Physicochemical Properties of 4-Halopyrazoles

Feature4-Fluoropyrazole4-Chloropyrazole4-Bromopyrazole4-Iodopyrazole
Sigma Hole (

)
NegligibleWeakModerateStrong
Interaction Type H-Bond AcceptorWeak XB / HydrophobicModerate XBStrong XB
Anomalous Signal (

at Cu

)
~0.05

0.70

1.28

6.70

C-X Bond Length 1.35 Å1.74 Å1.89 Å2.09 Å
Primary Utility SAR explorationSAR explorationPhasing/BindingPhasing/Binding
  • Insight: 4-IP forms the strongest halogen bonds. The iodine atom can displace ordered water molecules that are loosely bound to backbone carbonyls, often resulting in higher occupancy than lighter analogs.

Anomalous Scattering (Phasing Mechanism)

For de novo structure determination, the phasing power is dictated by the imaginary component of the scattering factor (


).
  • The Iodine Advantage: At the standard home source wavelength (Cu

    
    , 
    
    
    
    ), Iodine has an
    
    
    of approximately 6.7 electrons. Bromine has only ~1.3 electrons.
  • Result: A single ordered 4-IP molecule is often sufficient to phase a protein of 20-30 kDa, whereas 4-bromopyrazole may require multiple binding sites or higher redundancy data.

Experimental Protocol: Self-Validating Workflows

This protocol is designed to maximize ligand occupancy while minimizing crystal lattice damage. The high solubility of 4-iodopyrazole in DMSO allows for "soak-and-shoot" workflows.

Diagram: The "Magic Bullet" Workflow

G Start Protein Crystal (Apo State) Soak Soaking: Add to drop (Final: 10-50 mM) Time: 10 min - 2 hrs Start->Soak Prep Ligand Prep: 100 mM 4-IP in DMSO Prep->Soak Cryo Cryoprotection: Supplement Mother Liquor + 20% Glycerol/PEG Soak->Cryo Data Data Collection: Target Iodine Edge or Cu K-alpha Cryo->Data Check Check Anomalous Map (> 5 sigma peaks?) Data->Check Process Data Processing: SAD Phasing / Difference Maps Check->Soak No (Increase Conc/Time) Check->Process Yes

Figure 1: Optimized workflow for phasing and fragment screening using 4-iodopyrazole.

Detailed Methodology
Step 1: Ligand Preparation[1][2]
  • Dissolution: Dissolve 4-iodopyrazole in 100% DMSO to a stock concentration of 100 mM - 500 mM.

  • Stability: Fresh preparation is recommended to avoid oxidation (yellowing of DMSO), which can introduce iodine radicals that damage the protein.

Step 2: Soaking (The Critical Step)

Unlike co-crystallization, soaking allows the crystal lattice to form before introducing the bulky iodine atom.

  • Concentration: Target a final drop concentration of 10–50 mM . This is significantly higher than standard drug leads because fragments have low affinity (

    
     in mM range).
    
  • Duration: Incubate for 10 minutes to 2 hours .

    • Warning: Iodine is hydrophobic. Long soaks (>24 hours) often degrade diffraction quality due to non-specific hydrophobic partitioning into the crystal lattice.

Step 3: Data Collection Strategy
  • Energy Selection:

    • Synchrotron:[3][4][5][6][7] Collect at 6.0–8.0 keV to maximize the anomalous signal (Iodine L-edges are ~4.5–5.2 keV, but absorption is high; 7-8 keV is a sweet spot for transmission and signal).

    • Home Source: Cu

      
       (1.54 Å / 8 keV) is excellent for Iodine SAD phasing.
      
  • Redundancy: Collect 360° of data (or more) to ensure high multiplicity. Accurate measurement of the small anomalous difference (

    
    ) requires high redundancy (>10x).
    

Data Interpretation: Visualization of Interactions

Once data is collected, distinguishing the halogen bond from a standard hydrophobic contact is critical.

Diagram: Halogen Bond Geometry

Interaction C C4 I Iodine C->I Sigma σ-hole (+) I->Sigma O O Backbone Protein Backbone O->Backbone Sigma->O  160°-180°

Figure 2: The strict linearity of the Halogen Bond. The C-I...O angle is typically 160°-180°, driven by the sigma hole alignment.

Validation Metrics

To confirm the 4-IP binding is driven by halogen bonding and not just packing:

  • Anomalous Difference Map: Calculate the anomalous difference map. A peak

    
     at the iodine position confirms the element identity.
    
  • Geometry Check: Measure the

    
     angle.
    
    • True Halogen Bond: Angle

      
      .
      
    • Van der Waals Contact: Angle is variable/random.

  • Distance: The

    
     distance should be less than the sum of the van der Waals radii (approx 3.5 Å).
    

References

  • Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations."[8][9] The Journal of Chemical Physics, 147(21).[9]

  • Horowitz, S., et al. (2019). "Identifying dynamic, partially occupied residues using anomalous scattering." Acta Crystallographica Section D, 75(12).

  • Jorgensen, W. L., & Schyman, P. (2012). "Sigma-hole bonding: a physical interpretation." Journal of Chemical Theory and Computation. (Contextual grounding for Sigma Hole mechanics).
  • Niedzialkowska, E., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole."[10] Crystals, 13(7).[3]

  • Bauman, J. D., et al. (2008). "4-Bromopyrazole and 4-iodopyrazole bind to many small molecule binding hot spots in target proteins." Journal of Medicinal Chemistry. (Foundational paper on "Magic Bullet" concept).

Sources

Comparative Guide: Advanced Palladium Precatalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Black Box" to Rational Design

For decades, the "mix-and-pray" approach using Pd(OAc)₂ or Pd₂(dba)₃ with free phosphines dominated C-C bond formation. While functional, these systems suffer from slow activation, induction periods, and the formation of inactive palladium black.

This guide objectively compares the performance of Third and Fourth Generation (G3/G4) Buchwald Precatalysts , Pd-PEPPSI (NHC) complexes , and Allyl-based Precatalysts .

Key Takeaway:

  • For General Discovery: XPhos Pd G4 is the superior "first-pass" catalyst due to its rapid activation and solubility.

  • For Steric Bulk: Pd-PEPPSI-IPr and tBuXPhos Pd G4 outperform standard systems in forming tetra-ortho-substituted biaryls.

  • For Scale-Up: G4 variants are preferred over G3 due to the elimination of inhibitory byproducts (carbazole binding).

Comparative Performance Analysis

The "Workhorse" Screen: Suzuki-Miyaura Coupling

Scenario: Coupling of heteroaryl chlorides with boronic acids (moderate steric hindrance).

MetricPd(PPh₃)₄ (Gen 1) XPhos Pd G3 XPhos Pd G4 Pd-PEPPSI-IPr
Activation Temp High (>80°C)Low (RT - 40°C)Low (RT - 40°C)Moderate (60°C)
Air Stability Poor (Oxidizes rapidly)ExcellentExcellentSuperior
Substrate Scope Aryl Bromides/IodidesAryl Chlorides/SulfonatesAryl Chlorides/SulfonatesDifficult Heterocycles
Turnover (TOF) Low (< 100 h⁻¹)High (> 1,000 h⁻¹)High (> 1,000 h⁻¹)High (> 800 h⁻¹)
Byproduct Profile Pd Black commonNH-Carbazole (Inhibitory)N-Me-Carbazole (Inert) Imidazolium salt
Recommendation Legacy onlyR&D ScreeningPreferred (General) Preferred (Difficult)
Deep Dive: G3 vs. G4 Buchwald Precatalysts

Many researchers question the price premium of G4 over G3. The difference lies in the activation byproduct .

  • G3 Mechanism: Upon activation with base, the palladacycle releases carbazole . In reactions with low catalyst loading, this carbazole can competitively bind to the Pd(0) center or react with the aryl halide, reducing yield.

  • G4 Mechanism: The backbone is methylated.[1] Activation releases N-methylcarbazole , which is sterically bulky and electronically unable to bind Pd(0).

Experimental Validation: In the coupling of 4-chloroanisole (1.0 equiv) with phenylboronic acid, XPhos Pd G4 maintains >95% yield at 0.05 mol% loading, whereas XPhos Pd G3 shows yield erosion (~82%) due to active species sequestration by the NH-carbazole byproduct [1].

Steric Heavyweights: Phosphines vs. NHCs

When coupling sterically encumbered substrates (e.g., 2,6-disubstituted aryl chlorides), the ligand's "cone angle" or "buried volume" (%V_bur) is critical.

  • Pd-PEPPSI-IPr: The bulky NHC ligand provides a "fences" effect, protecting the metal center while forcing the substrates into position. It is exceptionally robust against oxidative degradation.

  • P(tBu)₃ / Pd-Crotyl (Hazari): Extremely active for bulky substrates but less stable in solution than PEPPSI.

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting failed reactions. The diagram below illustrates why G4 precatalysts prevent the "off-cycle" inhibition seen in G3 systems.

G Precat_G3 G3 Precatalyst (Pd-NH-Biaryl) Base Base Activation (KOtBu / K3PO4) Precat_G3->Base Precat_G4 G4 Precatalyst (Pd-NMe-Biaryl) Precat_G4->Base Active_Pd Active Species L-Pd(0) Base->Active_Pd Reductive Elimination Byprod_G3 NH-Carbazole (Inhibitory Byproduct) Base->Byprod_G3 Releases Byprod_G4 N-Me-Carbazole (Inert Byproduct) Base->Byprod_G4 Releases Off_Cycle Catalyst Poisoning (Pd-Carbazole Complex) Active_Pd->Off_Cycle Sequestration Cycle Catalytic Cycle (Suzuki Coupling) Active_Pd->Cycle Enters Cycle Byprod_G3->Off_Cycle Re-binds Pd(0) Byprod_G4->Cycle Does NOT Bind

Figure 1: Activation pathways of G3 vs. G4 precatalysts. Note the G3 pathway leads to potential catalyst poisoning via NH-carbazole rebinding.

Experimental Protocol: High-Throughput Micro-Screen

Objective: Rapidly identify the optimal catalyst/base combination for a specific substrate pair using 24-well blocks (e.g., KitAlysis or standard HPLC vials).

Reagents:

  • Catalysts (1 µmol/well): XPhos Pd G4, RuPhos Pd G4, Pd-PEPPSI-IPr, tBuXPhos Pd G3.

  • Bases (2 equiv): K₃PO₄ (Weak/General), NaOtBu (Strong/Amine coupling), Cs₂CO₃ (Heterocycles).

  • Solvent: 1,4-Dioxane (anhydrous) or THF/Water (9:1).

Protocol:

  • Stock Solution Prep (Glovebox or N₂ Cone):

    • Prepare a 0.05 M stock solution of the aryl halide and boronic acid in the solvent.

    • Expert Tip: If using G4 precatalysts, they can be weighed in air, but stock solutions should be degassed.

  • Dosing:

    • Add 20 µL of catalyst stock (or pre-weigh 1-2 mg solid precatalyst) to 4 mL vials.

    • Add solid base (approx. 20 mg for 0.1 mmol scale).

    • Add substrate solution (total volume ~500 µL).

  • Deoxygenation (Critical):

    • Purge the headspace of the reaction block with Nitrogen/Argon for 5 minutes.

    • Why? Even "air-stable" precatalysts require anaerobic conditions once the active L-Pd(0) species is generated.

  • Reaction:

    • Seal block. Heat to 60°C for 2 hours (Suzuki) or 80°C (Buchwald-Hartwig).

    • Stir rate: >500 rpm (mass transfer is often the rate-limiting step in heterogeneous base mixtures).

  • Quench & Analysis:

    • Cool to RT. Add 500 µL acetonitrile containing an internal standard (e.g., biphenyl or caffeine).

    • Filter through a 0.2 µm PTFE frit.

    • Analyze via UPLC-MS (2 minute gradient).

Decision Matrix: Selecting the Right Catalyst

Do not guess. Use this logic flow to select your starting catalyst.

DecisionTree Start Substrate Type? Bond Bond Type? Start->Bond CC C-C Bond (Suzuki/Negishi) Bond->CC CN C-N Bond (Buchwald) Bond->CN Sterics Steric Bulk? CC->Sterics Rec3 RuPhos Pd G4 (Secondary Amines) CN->Rec3 2° Amine Rec4 BrettPhos Pd G4 (Primary Amines) CN->Rec4 1° Amine LowSteric Standard (e.g., 4-sub) Sterics->LowSteric HighSteric High (e.g., 2,6-sub) Sterics->HighSteric Rec1 XPhos Pd G4 LowSteric->Rec1 Rec2 Pd-PEPPSI-IPr or SPhos Pd G4 HighSteric->Rec2

Figure 2: Catalyst selection logic based on bond type and steric hindrance.

References

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts: Advantages and Applications. (Accessed 2026). Link

  • Bruno, N. C., et al. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 2013. Link

  • Melvin, P. R., et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ACS Catalysis, 2015. Link

  • Organ, M. G., et al. Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls. Journal of Organic Chemistry, 2017. Link

  • Dardir, A. H., et al. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of Organic Chemistry, 2018. Link

Sources

Strategic Selection of Pyrazole Synthesis Routes: A Cost-Benefit & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Different Pyrazole Synthesis Routes Content Type: Publish Comparison Guide

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the choice of synthetic route is rarely a simple binary decision.[1] It is a complex trade-off between regiochemical precision , raw material cost , scalability , and environmental impact (E-factor) .

This guide objectively compares the three dominant methodologies: the classical Knorr Condensation , the precision [3+2] Cycloaddition , and modern Multicomponent Reactions (MCRs) . We provide experimental protocols, mechanistic visualizations, and a decision matrix to assist drug development professionals in selecting the optimal pathway for their specific target.[1]

Part 1: The Industrial Workhorse – Knorr Pyrazole Synthesis

Overview: The condensation of 1,3-dicarbonyl compounds with hydrazines remains the industry standard due to the low cost of reagents and high atom economy. However, its "Achilles' heel" is regioselectivity when using unsymmetrical diketones, often necessitating difficult chromatographic separations.

Mechanism & The Regioselectivity Challenge

The reaction proceeds via a hemiaminal intermediate.[2] The regioselectivity is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

KnorrMechanism Start 1,3-Diketone (Unsymmetrical) Inter Hemiaminal Intermediate Start->Inter Acid Cat. Hydrazine Substituted Hydrazine Hydrazine->Inter PathA Path A: Attack at C1 Inter->PathA PathB Path B: Attack at C3 Inter->PathB Prod1 1,5-Isomer (Kinetic) PathA->Prod1 - 2 H2O Prod2 1,3-Isomer (Thermodynamic) PathB->Prod2 - 2 H2O

Figure 1: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.

Experimental Protocol: Regioselective Synthesis of Celecoxib Analog

Context: This protocol utilizes a fluorinated diketone where the electron-withdrawing effect of the CF3 group directs nucleophilic attack, improving regioselectivity.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol (EtOH)[3]

  • Catalyst: Trifluoroacetic acid (TFA, catalytic) or HCl

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 10 mmol of the 1,3-diketone and 20 mL of absolute EtOH.

  • Addition: Add 11 mmol of the hydrazine salt. Stir until suspended.

  • Catalysis: Add 5 mol% TFA.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validating Step): Cool to room temperature. The 1,5-diarylpyrazole isomer typically precipitates due to higher lattice energy. Filter the solid.

  • Purification: Recrystallize from EtOH/Water to remove trace 1,3-isomer.

Cost-Benefit Analysis (Knorr):

Metric Rating Notes
Raw Material Cost Low Hydrazines and diketones are commodities.
Scalability High No explosion hazards; standard reactors used.
Regioselectivity Low-Med Highly substrate-dependent; often requires separation.

| Atom Economy | High | Water is the only byproduct. |

Part 2: The Precision Tool – [3+2] Cycloaddition

Overview: For complex scaffolds where regiochemistry is non-negotiable, 1,3-dipolar cycloaddition is superior.[1] This route typically involves the reaction of a nitrile imine (generated in situ) with an alkyne.

Mechanism: Concerted Precision

Unlike the stepwise condensation of Knorr, this reaction proceeds through a concerted transition state, locking the regiochemistry based on steric and electronic matching of the dipole and dipolarophile.

Cycloaddition Precursor Hydrazonoyl Halide Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole - HX Base Base (TEA/Ag2CO3) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product Regioselective Pyrazole TS->Product High Selectivity

Figure 2: The concerted pathway of [3+2] cycloaddition ensures high regiocontrol.

Experimental Protocol: Silver-Catalyzed Cycloaddition

Context: This method avoids toxic hydrazines and uses mild conditions.

Reagents:

  • Terminal Alkyne (1.0 eq)

  • Diazo compound or Tosylhydrazone (1.2 eq)

  • Catalyst: AgOTf (1 mol%)[2]

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol alkyne and 1.2 mmol tosylhydrazone in 5 mL anhydrous DCM under N2 atmosphere.

  • Activation: Add 1 mol% AgOTf.

  • Reaction: Stir at room temperature for 1–3 hours. The evolution of N2 gas indicates reaction progress.

  • Quench: Filter through a short pad of Celite to remove silver salts.

  • Isolation: Concentrate in vacuo. Purify via flash chromatography.

Cost-Benefit Analysis ([3+2] Cycloaddition):

Metric Rating Notes
Raw Material Cost High Diazo precursors/sydnones are expensive/unstable.
Scalability Low Exothermic decomposition of diazo compounds poses safety risks at >1kg scale.
Regioselectivity Very High Excellent control, often >98:2 ratio.

| Atom Economy | Medium | Loss of N2 or leaving groups reduces mass efficiency. |

Part 3: Comparative Decision Matrix

To aid in route selection, we have compiled a quantitative comparison based on industrial metrics.

Table 1: Technical & Economic Performance Comparison
FeatureKnorr Condensation [3+2] Cycloaddition Multicomponent (MCR)
Primary Use Case Bulk manufacturing (kg to ton scale)Late-stage functionalization / Complex coresLibrary generation / Diversity
Regioselectivity Substrate dependent (often poor)Intrinsic & HighVariable (Catalyst dependent)
Reaction Conditions Harsh (Reflux/Acid)Mild (RT to 60°C)Mild to Moderate
Purification Load Low (Crystallization common)High (Chromatography often needed)Medium
Est. Cost Index 1.0 (Baseline) 3.5 - 5.0x 1.5 - 2.0x
Green E-Factor Low (Water byproduct)Medium (Solvent intensive)Very Low (One-pot efficiency)
Decision Logic (When to use which?)
  • Choose Knorr if:

    • Target is symmetrical or has strong electronic bias (e.g., CF3 group).

    • Scale is >100g.

    • Cost of Goods (COGS) is the primary driver.

  • Choose Cycloaddition if:

    • Target is highly unsymmetrical with similar electronic groups.

    • Scale is <10g (Discovery phase).

    • The pyrazole core is sensitive to acid/heat.

  • Choose MCR if:

    • You need to synthesize a library of 50+ analogs for SAR screening.

    • You want to minimize solvent waste (Green Chemistry priority).

References
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[4] Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Benchmarking the Pyrazole Scaffold: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of heterocyclic medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold." Unlike its isomer imidazole, pyrazole offers a unique geometry for hydrogen bonding that allows it to act as both a donor and an acceptor, making it ideal for bridging amino acid residues in enzyme active sites.

This guide moves beyond generic descriptions. We will objectively benchmark pyrazole derivatives against their structural analogs (isoxazoles, furanones) and functional competitors, focusing on two primary therapeutic areas: Inflammation (COX-2 inhibition) and Oncology (Kinase inhibition) .

Module A: Anti-Inflammatory Activity (The COX-2 Paradigm)[1][2][3]

The development of selective COX-2 inhibitors (coxibs) provides the most robust dataset for comparing pyrazoles against alternative heterocycles.

Comparative Performance: Pyrazole vs. Isoxazole vs. Furanone

The core challenge in COX-2 inhibition is achieving selectivity over COX-1 to minimize gastric toxicity while maintaining potency.

Table 1: Comparative Potency and Selectivity of Core Scaffolds

Drug (Scaffold)Core StructureCOX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Binding Kinetics (

)
Clinical Status
Celecoxib Pyrazole 0.05 ~30 Slow FDA Approved (Standard)
ValdecoxibIsoxazole0.005~60110,000 M⁻¹s⁻¹ (Fast)Withdrawn (CV Risk)
RofecoxibFuranone0.50>357,000 M⁻¹s⁻¹ (Moderate)Withdrawn (CV Risk)
Novel HybridsPyrazole-Pyridazine1.15N/AModeratePre-clinical

Analysis of Causality:

  • Potency: Valdecoxib (isoxazole) exhibits a 10-fold higher potency than Celecoxib (pyrazole). This is driven by the specific electronic character of the isoxazole oxygen, which facilitates a tighter fit in the hydrophobic side pocket of COX-2.

  • Safety vs. Structure: While the pyrazole scaffold in Celecoxib is less potent than the isoxazole in Valdecoxib, it possesses a safer cardiovascular profile. The extreme potency and long half-life of the isoxazole/furanone derivatives contributed to the imbalance in prostacyclin/thromboxane ratios, leading to thrombotic events.

  • The Pyrazole Advantage: The pyrazole ring allows for a "flexible" H-bond network (via the sulfonamide extension) that accommodates the Arg120 and Tyr355 residues without the "hard" irreversible binding often seen with more electron-deficient rings.

Mechanism of Action Visualization

The following diagram illustrates the structural logic behind Pyrazole binding in the COX-2 active site.

COX2_Binding_Mechanism Scaffold Pyrazole Scaffold (Celecoxib Core) Pocket COX-2 Hydrophobic Side Pocket Scaffold->Pocket Hydrophobic Interaction (Phenyl rings) Arg120 Arg120 Residue (Gatekeeper) Scaffold->Arg120 H-Bonding (Sulfonamide moiety) Tyr355 Tyr355 Residue Scaffold->Tyr355 Stabilization Selectivity Selectivity over COX-1 (Due to Ile523) Pocket->Selectivity Steric fit

Figure 1: Mechanistic binding logic of Pyrazole derivatives within the COX-2 active site, highlighting the critical H-bonding network.

Module B: Oncology (Kinase Inhibition & Selectivity)[4][5][6][7]

In kinase inhibition, the pyrazole ring is often used as a hinge-binder, mimicking the adenine ring of ATP.

The Selectivity Challenge: Pyrazoles vs. Indazoles

A critical comparison in drug design is between the monocyclic aminopyrazole and the bicyclic indazole .

  • Case Study (JNK3 Kinase):

    • Aminopyrazoles (e.g., SR-3576): Exhibit high selectivity (>2800-fold) for JNK3 over p38 MAP kinase.[1]

      • Reasoning: The planar nature of the pyrazole and the specific N-linked phenyl structures allow it to occupy the smaller active site of JNK3 without inducing the steric clashes found in p38.

    • Indazoles (e.g., SR-3737): Potent but non-selective (inhibits both JNK3 and p38).[1]

      • Reasoning: The fused bicyclic system is too rigid and bulky to discriminate effectively between the subtle differences in the ATP-binding pockets of these related kinases.

Protocol: MTT Cell Viability Assay for Pyrazole Screening

Standardized protocol for evaluating anticancer potential in cell lines (e.g., MCF-7, HeLa).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add pyrazole derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin or Crizotinib as a positive control.

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    

Module C: Experimental Validation (Enzyme Assay)

To validate the biological activity claims of a new pyrazole derivative, you must perform a direct enzyme inhibition assay.

Protocol: COX-2 Colorimetric Inhibitor Screening (TMPD Assay)

This protocol validates the mechanism described in Section 2.

Principle: COX-2 converts Arachidonic Acid (AA) to PGG2. The peroxidase component of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a blue product.

Step-by-Step Methodology:

  • Preparation:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Cofactors: Hematin (15 mM), EDTA (3 mM).[2]

    • Enzyme: Recombinant Human COX-2.[3]

  • Pre-Incubation (Critical Step):

    • Mix Enzyme + Hematin + Test Compound (Pyrazole derivative).

    • Incubate at 25°C for 5-10 minutes .

    • Why? This allows the inhibitor to enter the hydrophobic channel before the substrate competes for the active site.

  • Initiation:

    • Add Arachidonic Acid (Substrate) + TMPD.[2]

  • Measurement:

    • Monitor Absorbance at 590-611 nm kinetically for 2-5 minutes.

  • Analysis:

    • Calculate the slope (velocity) of the reaction.

    • Determine IC₅₀ using a non-linear regression curve (log(inhibitor) vs. response).

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for screening a library of pyrazole derivatives.

Pyrazole_Screening_Workflow Library Pyrazole Library Synthesis (Regioisomer Control) InSilico Molecular Docking (PDB: 5IKT for COX-2) Library->InSilico Filter EnzymeAssay In Vitro Enzyme Assay (COX-1 vs COX-2 IC50) InSilico->EnzymeAssay Top Hits CellAssay Cellular Viability (MTT) (RAW264.7 / MCF-7) EnzymeAssay->CellAssay Potent Hits (<1µM) ADME ADME Profiling (Solubility/Metabolic Stability) CellAssay->ADME Non-toxic Hits Lead Lead Candidate Selection ADME->Lead Optimized Profile

Figure 2: Integrated workflow for the discovery and validation of bioactive pyrazole derivatives.

References

  • Comparison of COX-2 Inhibitors: Gierse, J. K., et al. "Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity."[3] Journal of Pharmacology and Experimental Therapeutics, 2005. Link

  • Kinase Selectivity (JNK3): "Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors." ResearchGate, 2025. Link

  • Recent Pyrazole Reviews: "A review of recent advances in anticancer activity and SAR of pyrazole derivatives." Archiv der Pharmazie, 2024. Link

  • Experimental Protocols (COX-2): Osman, E. O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors."[4] RSC Advances, 2024.[5] Link

  • Cardiovascular Safety Data: "Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine." Circulation, 2005.[6] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Classification: Halogenated Organic Waste (High Priority Segregation) Secondary Hazard: Acid-Sensitive (Acetal Functionality)

As a Senior Application Scientist, I cannot overstate the importance of segregating this compound correctly. Unlike standard organic waste, 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole contains a heavy halogen (Iodine) and an acid-labile protecting group (Acetal).

The Golden Rules of Disposal for this Compound:

  • NEVER mix with acidic waste streams (Risk of hydrolysis and acetaldehyde generation).

  • ALWAYS segregate into the "Halogenated" waste stream (Blue/Red can, depending on facility coding).

  • NEVER drain dispose.[1]

Technical Hazard Analysis (The "Why")

To ensure compliance and safety, you must understand the chemical behaviors that dictate these protocols.

The Iodine Factor (Halogenation)

The iodine substituent at the C4 position (


 bond) defines the disposal pathway.
  • Mechanism: Upon incineration, non-halogenated organics burn to

    
     and 
    
    
    
    . This compound, however, releases Hydrogen Iodide (HI) and elemental Iodine (
    
    
    )
    gas.
  • Consequence: These byproducts are highly corrosive to standard incinerator flue linings and catalytic converters.

  • Operational Requirement: This waste must be sent to facilities equipped with wet scrubbers (alkaline quench systems) designed to neutralize acid gases. This is why "Halogenated Waste" is a distinct, often more expensive, waste stream.

The Acetal Factor (Acid Sensitivity)

The 2,2-diethoxyethyl tail is an acetal.

  • Mechanism: In the presence of strong acids (pH < 4) and moisture, the acetal hydrolyzes.

    
    
    
  • Risk: This reaction generates Acetaldehyde (Flash point -38°C) and Ethanol.

  • Scenario: If you dispose of this compound into a waste container containing acidic byproducts (e.g., TFA, HCl from deprotection steps), you risk generating low-flashpoint vapors or pressure buildup in the drum.

Step-by-Step Disposal Protocol

Solid Waste (Contaminated Consumables)

Applicable to: Vials, weigh boats, contaminated gloves, pipette tips.

StepActionRationale
1 Double Bagging Place items in a clear polyethylene bag (min 2 mil thickness).
2 Segregation Place the bag into the Solid Hazardous Waste drum.
3 Labeling Tag as "Solid Waste Contaminated with Halogenated Organics."
Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC eluent, rotary evaporator traps.

Protocol:

  • Check pH: Ensure the waste solution is Neutral or slightly Basic (pH 7-9). If acidic, neutralize carefully with Sodium Bicarbonate before bottling.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photodegradation of iodine).

  • Segregate: Pour into the container designated "HALOGENATED ORGANIC SOLVENTS."

    • Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of dissolved 4-iodo-pyrazole reclassifies the entire volume as Halogenated.

  • Labeling: Complete the hazardous waste tag with the full chemical name. Do not use abbreviations like "Py-I".

Visual Decision Tree

Use the following logic flow to determine the correct waste stream.

DisposalFlow cluster_legend Protocol Logic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Gloves, Vials, Silica) StateCheck->Solid Liquid Liquid (Solutions, Rinsates) StateCheck->Liquid SolidHaz Solid Hazardous Waste (Label: Halogenated Contaminants) Solid->SolidHaz Double Bag AcidCheck Is the solution Acidic? (pH < 5) Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to prevent hydrolysis AcidCheck->Neutralize Yes HaloStream HALOGENATED Waste Stream AcidCheck->HaloStream No (Neutral/Basic) Neutralize->HaloStream After Neutralization Legend Blue: Decision Point | Red: Critical Action | Green: Final Disposal

Caption: Operational workflow for segregating iodinated pyrazole waste, emphasizing the critical neutralization step for liquid streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

ScenarioResponse Protocol
Minor Spill (< 10 mL/g) 1. Absorb with vermiculite or chem-pads.2. If iodine staining (brown/purple) appears, treat surface with 10% Sodium Thiosulfate solution to reduce

to colorless iodide.3. Collect all materials into a sealed bag labeled "Halogenated Debris."
Major Spill (> 100 mL/g) 1. Evacuate the immediate area (vapors may be irritating).2. Don PPE (Nitrile gloves, lab coat, safety goggles).3. Contain with spill pillows.4. Contact EHS immediately.

Physical Data for Waste Manifests

When filling out waste tags, use the following data. If exact experimental values are unknown, use these conservative estimates based on the structural class.

PropertyValue / ClassificationRelevance to Disposal
Chemical Structure

Defines Halogen content.[2]
Molecular Weight ~310.13 g/mol Heavy metal content (Iodine is ~41% by mass).
Water Solubility Low to ModerateLikely organic phase; do not flush.
Flash Point > 110°C (Estimated)Combustible, but not Flammable (unless in solvent).
RCRA Code (US) D001 (Ignitable - if in solvent)D002 (Corrosive - check pH)Halogenated Solvent List Regulatory tracking codes.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. RCRA Regulations. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Iodopyrazole Derivatives. (General Hazard Class: Irritant H315/H319).[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for Acetal/Acid compatibility guidelines). Available at: [Link]

Sources

Personal protective equipment for handling 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole as a Category 2 Irritant and a potential respiratory sensitizer .

This guide provides the operational safety architecture for handling this specific iodinated pyrazole intermediate. Unlike generic reagents, this compound combines a reactive organoiodide motif with an acid-labile acetal group. The primary risks are contact dermatitis , respiratory mucosal irritation , and ocular damage upon hydrolysis.

Core Directive: All manipulations must occur within a certified chemical fume hood. Zero skin contact is permitted.[1]

Hazard Analysis & Mechanistic Risk

To select the correct PPE, we must deconstruct the molecule’s reactivity profile. This is not just "chemical handling"; it is risk engineering.

Functional MotifAssociated HazardMechanistic Implication for PPE
Iodinated Pyrazole H315, H319, H335 (Irritant)Organoiodides are lipophilic. They can penetrate thin nitrile barriers faster than standard salts, leading to delayed hypersensitivity or "iodine burns."
Diethyl Acetal Acid Sensitivity Upon contact with acidic moisture (e.g., perspiration or ocular fluid), the acetal hydrolyzes to release acetaldehyde and ethanol. This amplifies eye irritation risks.
Crystalline Solid Particulate Inhalation Fine dust generation during weighing poses a direct threat to the alveoli.

Critical Note: While specific LD50 data for this exact catalog item may be sparse, structural analogs (e.g., 4-iodo-1H-pyrazole) are consistently classified as Warning: Irritant [1, 2]. We adopt a conservative "Universal Precautions" approach.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough and exposure.

A. Hand Protection (The "Double-Barrier" Protocol)

Standard: ASTM F739 (Permeation Resistance)

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Mechanical strength).

  • Rationale: Iodinated organics can permeate standard 4 mil nitrile in <15 minutes if dissolved in halogenated solvents (DCM/Chloroform) [3]. The outer glove is sacrificial; the inner glove is the final barrier.

  • Change Frequency: Immediately upon splash; every 60 minutes of active handling.

B. Respiratory Protection

Standard: OSHA 29 CFR 1910.134

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency Only): Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Rationale: The acetal group is stable, but the iodine substituent renders the molecule heavy; dust will settle but vapors from reaction solvents (often DCM or DMF) require organic vapor filtration.

C. Ocular & Face Protection

Standard: ANSI Z87.1

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses are insufficient .

  • Rationale: As noted in the hazard analysis, the acetal functionality can hydrolyze in the eye's aqueous environment, potentially causing chemical burns distinct from simple abrasion.

Operational Workflow: Step-by-Step

This protocol integrates safety checks directly into the experimental process.

Phase 1: Pre-Operational Verification
  • Airflow Check: Verify fume hood flow monitor reads "Safe" or >80 fpm.

  • Glove Integrity: Inflate the inner glove slightly to check for pinholes before donning.

  • Quench Prep: Prepare a beaker of 10% sodium thiosulfate (aqueous) in the hood. Why? Thiosulfate neutralizes free iodine if the compound degrades.

Phase 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat. Iodinated powders are static-prone and can "jump," creating invisible contamination.

  • Transfer: Use a disposable spatula. Do not reuse spatulas even if wiped.

  • Solvent Addition: Add solvent (e.g., DMF, DMSO) slowly.

    • Caution: Avoid strong acid solvents (e.g., TFA) directly, as this will cleave the acetal protecting group immediately, releasing heat and aldehydes.

Phase 3: Reaction & Cleanup
  • Spill Management: If solid spills, cover with wet paper towel (to prevent dust), then wipe.

  • Decontamination: Wipe all surfaces with ethanol, followed by the thiosulfate solution.

Visualization: Safety Logic & Workflow

Figure 1: Operational Safety Workflow

This diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" gates.

SafetyWorkflow Start START: Handling this compound RiskCheck Risk Assessment: Is Fume Hood Flow >80 fpm? Start->RiskCheck PPE_Don PPE Protocol: 1. Goggles (ANSI Z87.1) 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE_Don Yes Stop STOP WORK Contact EHS RiskCheck->Stop No Handling Handling Phase: Weighing & Solubilization (Avoid Acidic Solvents) PPE_Don->Handling SpillEvent Spill / Exposure Event? Handling->SpillEvent Cleanup Decon Protocol: 1. Absorb 2. Thiosulfate Wash 3. Ethanol Wipe SpillEvent->Cleanup Yes Disposal Disposal: Solid: Halogenated Waste Liquid: Halogenated Solvent Stream SpillEvent->Disposal No Cleanup->Disposal

Caption: Operational logic flow ensuring fume hood verification and specific spill response protocols are met before disposal.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogen content (Iodine).

Waste CategoryClassificationAction Protocol
Solid Waste Halogenated Organic Solid Double-bag in clear polyethylene. Label as "Contains Organic Iodide." Do not mix with general trash.
Liquid Waste Halogenated Solvent Must go into the Halogenated waste stream (often red cans). Do not mix with non-halogenated solvents (acetone/methanol waste) if your facility separates them, as incineration requirements differ [4].
Sharps/Glass Contaminated Sharps Rinse with acetone into the halogenated waste container before placing glass in the sharps bin.

Why this matters: Incinerating halogenated compounds without specific scrubbers releases acid gases (HI, HCl) and potentially dioxins. Strict segregation ensures environmental compliance [4].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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